molecular formula C19H16ClFN3O5S- B1261640 Flucloxacillin(1-)

Flucloxacillin(1-)

Cat. No.: B1261640
M. Wt: 452.9 g/mol
InChI Key: UIOFUWFRIANQPC-JKIFEVAISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flucloxacillin(1-) is a penicillinate anion. It is a conjugate base of a flucloxacillin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16ClFN3O5S-

Molecular Weight

452.9 g/mol

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/p-1/t13-,14+,17-/m1/s1

InChI Key

UIOFUWFRIANQPC-JKIFEVAISA-M

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-]

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Flucloxacillin(1-) chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Molecular Weight, and Analytical Characterization

Executive Summary

This technical guide analyzes Flucloxacillin(1-) , the mono-anionic species of the isoxazolyl penicillin antibiotic flucloxacillin.[1] While often administered as a sodium salt, the flucloxacillin(1-) anion (


) is the pharmacologically active moiety circulating in physiological plasma and the primary species detected in negative-ion mode mass spectrometry. This document details its stereochemistry, isotopic mass profile, stability mechanisms, and validated analytical protocols for researchers in drug development.

Structural Anatomy & Stereochemistry

Flucloxacillin belongs to the class of penicillinase-resistant penicillins.[2][3] Its structural integrity relies on the 6-aminopenicillanic acid (6-APA) nucleus protected by a bulky side chain.

Chemical Identity[3][4][5]
  • IUPAC Name (Anion): (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[1][3][4][5][6]

  • Formula:

    
    
    
  • Key Functional Groups:

    • Beta-Lactam Ring: The electrophilic center responsible for acylating bacterial enzymes.

    • Isoxazolyl Side Chain: A 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole group.[1][5][7][8] This bulky group provides steric hindrance , preventing beta-lactamase enzymes (penicillinases) from accessing and hydrolyzing the beta-lactam ring.[5]

    • C-2 Carboxylate: Ionized at physiological pH (pKa ~2.76), forming the (1-) anion.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how specific structural motifs contribute to the molecule's stability and function.

Flucloxacillin_SAR Core 6-APA Nucleus (Bicyclic Core) BetaLactam Beta-Lactam Ring (Electrophilic Center) Core->BetaLactam Contains Carboxylate C-2 Carboxylate (Anionic Site) Core->Carboxylate C-2 Position Target Target: PBP Active Site BetaLactam->Target Acylates (Covalent Bond) SideChain Isoxazolyl Side Chain (2-Cl, 6-F substitution) SideChain->Core Amide Linkage (C-6) Enzyme Threat: Beta-Lactamase SideChain->Enzyme Steric Hindrance (Blocks Access) Carboxylate->Core Solubility/Binding Enzyme->BetaLactam Hydrolysis (Blocked)

Figure 1: Structural logic of Flucloxacillin.[1] The isoxazolyl side chain shields the labile beta-lactam ring from enzymatic degradation.[5]

Molecular Weight & Isotopic Profiling

In high-resolution mass spectrometry (HRMS), distinguishing between the free acid, the sodium salt, and the specific anion is critical. The presence of Chlorine (Cl) and Sulfur (S) creates a distinct isotopic pattern.

Mass Specifications

The "1-" anion lacks the proton (


) of the carboxylic acid group.[1]
SpeciesFormulaMonoisotopic Mass (Da)Average Molecular Weight ( g/mol )
Flucloxacillin (1-) Anion

452.0489 452.87
Flucloxacillin Free Acid

453.0561453.87
Flucloxacillin Sodium (Anhydrous)

475.0381475.85
Isotopic Distribution (Calculated)

For the anion (


 452.05), the isotopic envelope is defined by 

(approx 3:1 ratio) and

.
  • M (452.05): 100% Relative Abundance

  • M+1 (453.05): ~22% (due to

    
    )
    
  • M+2 (454.05): ~36% (High abundance due to

    
     and 
    
    
    
    )

Technical Note: In LC-MS/MS negative mode, the precursor ion is typically selected at m/z 452.0 . The M+2 peak at 454.0 is a confirmatory ion for identification.

Physicochemical Stability

The stability of the flucloxacillin(1-) anion is pH-dependent.

  • Acidic Stability: Unlike Benzylpenicillin, the electron-withdrawing effect of the isoxazole side chain stabilizes the amide link against acid hydrolysis, allowing oral bioavailability.

  • Alkaline Instability: At pH > 8.0, the beta-lactam ring undergoes rapid hydrolysis to form penicilloic acid (inactive).

  • pKa: The carboxylic acid moiety has a pKa of 2.76 ± 0.1 . At physiological pH (7.4), >99.9% of the drug exists as the Flucloxacillin(1-) anion .

Analytical Characterization Protocols

This section details a self-validating LC-MS/MS workflow for quantifying Flucloxacillin(1-) in biological matrices.

Validated LC-MS/MS Protocol

Objective: Quantification of Flucloxacillin anion in plasma. Detection Mode: Negative Electrospray Ionization (ESI-).

ParameterSpecificationRationale
Column C18 (e.g., 2.1 x 50mm, 1.7 µm)Retains hydrophobic isoxazole side chain.
Mobile Phase A 10mM Ammonium Acetate (pH 5.0)Buffers pH to ensure ionization while minimizing hydrolysis.
Mobile Phase B Acetonitrile (LC-MS Grade)Promotes desolvation in ESI.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Ionization ESI Negative (-)Detects the pre-formed [M-H]- anion (m/z 452).
MRM Transition 452.0

291.0
Loss of the isoxazolyl side chain fragment.
Secondary MRM 452.0

160.0
Cleavage of the thiazolidine ring.
Analytical Workflow Diagram

The following DOT diagram outlines the extraction and detection logic.

LCMS_Workflow Sample Plasma Sample (Contains Flucloxacillin 1-) Prep Protein Precipitation (Acetonitrile 3:1) Sample->Prep Remove Proteins Sep HPLC Separation (C18 Column, Gradient) Prep->Sep Inject Supernatant Ion ESI Source (Negative Mode) Forms [M-H]- m/z 452 Sep->Ion Elute Q1 Q1 Filter Select m/z 452.0 Ion->Q1 Filter Precursor Collision Collision Cell (Argon Gas) Q1->Collision Fragment Q3 Q3 Filter Select m/z 291.0 / 160.0 Collision->Q3 Filter Product Data Quantification (Peak Area Ratio) Q3->Data Detect

Figure 2: LC-MS/MS workflow for the specific detection of the Flucloxacillin anion.

Mechanism of Action (Structural Basis)

The pharmacological efficacy of the flucloxacillin(1-) anion is directly tied to its structural mimicry of the D-alanyl-D-alanine terminus of peptidoglycan precursors.

  • Recognition: The anion binds to the active site serine of Penicillin-Binding Proteins (PBPs) .

  • Acylation: The beta-lactam ring opens, forming a stable covalent acyl-enzyme complex.

  • Inhibition: This effectively blocks the transpeptidation (cross-linking) step of cell wall synthesis, leading to bacterial lysis.

Why it works on MSSA (Methicillin-Sensitive S. aureus): The bulky isoxazolyl side chain (see Section 1.2) sterically clashes with the active site of staphylococcal beta-lactamase, preventing the enzyme from hydrolyzing the drug before it binds to the PBP.

Mechanism Visualization

Mechanism Drug Flucloxacillin(1-) PBP PBP Active Site (Serine Residue) Drug->PBP Binds Complex Acyl-Enzyme Complex (Irreversible) PBP->Complex Acylation (Ring Opening) Wall Peptidoglycan Synthesis Complex->Wall Inhibits Cross-linking Lysis Cell Lysis (Bactericidal Effect) Wall->Lysis Structural Failure

Figure 3: Pharmacological cascade initiated by Flucloxacillin(1-) binding.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21319, Flucloxacillin. Retrieved from [Link]

  • DrugBank Online. Flucloxacillin: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Flucloxacillin Sodium Monohydrate Monograph.
  • Zhang, M., et al. (2014). Determination of Total and Free Concentrations of Flucloxacillin in Human Plasma by LC-MS/MS.[9] Journal of Analytical & Bioanalytical Techniques.[9] (Source for LC-MS transitions).

  • Fresenius Kabi. Australian Product Information – Flucloxacillin Kabi. Retrieved from [Link]

Sources

Mechanism of Action of Flucloxacillin(1-) on Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mechanism of action of flucloxacillin(1-), focusing on its interaction with Penicillin-Binding Proteins (PBPs). It is structured for researchers and drug development professionals.[1]

Executive Summary

Flucloxacillin is a narrow-spectrum isoxazolyl penicillin that functions as a "suicide substrate" for bacterial Penicillin-Binding Proteins (PBPs). Its efficacy is driven by the flucloxacillin(1-) anion—the predominant species at physiological pH—which electrostatically steers the molecule into the active site of Class A and B PBPs. Once bound, it executes a nucleophilic attack on the active site serine, forming a stable acyl-enzyme complex that irreversibly halts peptidoglycan transpeptidation.[2] This guide details the molecular pharmacodynamics, target selectivity, and experimental protocols for validating these interactions.

Molecular Architecture & Pharmacochemistry

To understand the binding mechanism, one must first analyze the pharmacophore in its physiological state.

The Active Species: Flucloxacillin(1-)

While formulated as a sodium salt, the biologically active species is the anionic flucloxacillin(1-) .

  • C3 Carboxylate (

    
    ):  At physiological pH (7.4), the C3 carboxylic acid (pKa ~2.7) is deprotonated. This negative charge is critical for initial non-covalent recognition, interacting with conserved basic residues (often Lysine or Arginine) at the entrance of the PBP active site.
    
  • Isoxazolyl Side Chain: The 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido group provides the "steric shield."[1] Unlike benzylpenicillin, this bulky group prevents the entry of staphylococcal

    
    -lactamases (Penicillinase) into their own active sites, conferring resistance to enzymatic hydrolysis.
    
  • 
    -Lactam Ring:  The strained 4-membered amide ring is the "warhead," mimicking the D-Alanyl-D-Alanine terminus of the nascent peptidoglycan stem peptide.
    

Mechanistic Pharmacodynamics: The Acylation Event

The inhibition of PBPs is not a simple lock-and-key binding but a covalent chemical reaction.[2]

The Reaction Coordinate
  • Non-Covalent Association (

    
    ):  Flucloxacillin(1-) enters the PBP active site, guided by electrostatic interactions.
    
  • Acylation (

    
    ):  The hydroxyl group of the active site Serine (e.g., Ser403 in S. aureus PBP2) acts as a nucleophile. It attacks the carbonyl carbon of the flucloxacillin 
    
    
    
    -lactam ring.
  • Ring Opening: The high ring strain is relieved as the amide bond breaks.

  • Stable Acyl-Enzyme Complex: Flucloxacillin becomes covalently tethered to the PBP.[2] Unlike the natural substrate (peptidoglycan), which is rapidly released, the penicilloyl-enzyme complex hydrolyzes extremely slowly (

    
    ). The PBP is effectively "dead."
    
Pathway Visualization

The following diagram illustrates the molecular logic of PBP inhibition and the downstream consequences.

Flucloxacillin_Mechanism Fluclox Flucloxacillin(1-) (Active Species) Michaelis Non-Covalent Complex (E·I) Fluclox->Michaelis Electrostatic Steering PBP_Active PBP Active Site (Free Serine-OH) PBP_Active->Michaelis Acylation Nucleophilic Attack (Serine -> Beta-Lactam) Michaelis->Acylation Kd (Affinity) AcylEnzyme Acyl-Enzyme Complex (Covalently Inhibited) Acylation->AcylEnzyme k2 (Acylation Rate) Ring Opening Peptidoglycan Peptidoglycan Cross-Linking Halted AcylEnzyme->Peptidoglycan Irreversible Inhibition Lysis Cell Wall Weakening & Osmotic Lysis Peptidoglycan->Lysis Autolysin Activation

Caption: Mechanistic pathway of flucloxacillin(1-) induced PBP inhibition leading to bacterial cell lysis.

Target Selectivity Profile

Flucloxacillin exhibits a specific affinity profile, primarily targeting Class A and B PBPs in Gram-positive organisms.

Staphylococcus aureus (MSSA)

In Methicillin-Susceptible S. aureus, flucloxacillin saturates the high-molecular-weight PBPs at therapeutic concentrations:

  • PBP1 (Transpeptidase): High affinity. Inhibition contributes to growth arrest.

  • PBP2 (Transpeptidase): Primary Lethal Target. PBP2 is essential for septum formation. Its inhibition by flucloxacillin leads to morphological changes and rapid lysis.

  • PBP3 (Transpeptidase): High affinity. Co-inhibition with PBP1/2 enhances bactericidal activity.

The MRSA Challenge (PBP2a)

In Methicillin-Resistant S. aureus (MRSA), the mecA gene encodes PBP2a .

  • Mechanism of Resistance: PBP2a has a distorted active site that is essentially closed to

    
    -lactams.
    
  • Flucloxacillin Interaction: Flucloxacillin cannot access the PBP2a active site to form the acyl-enzyme complex (

    
    ). Consequently, peptidoglycan cross-linking continues despite the inhibition of native PBP1-3.
    

Experimental Validation Framework

To verify the binding of flucloxacillin to PBPs, the Bocillin FL Competition Assay is the industry standard. This protocol relies on a fluorescent penicillin derivative (Bocillin FL) that labels any PBP not already inhibited by the drug.[2]

Protocol: Fluorescent PBP Competition Assay

Objective: Determine the


 of flucloxacillin for specific PBPs.
Reagents
  • Membrane Fraction: Isolated from S. aureus (or surrogate organism).[3]

  • Test Compound: Flucloxacillin Sodium (serial dilutions).

  • Reporter: Bocillin FL (Fluorescent Penicillin V).[2]

  • Buffer: 50 mM Potassium Phosphate, pH 7.0 (physiological pH ensures Flucloxacillin(1-) species).

Workflow Steps
  • Incubation (Competition):

    • Mix 50

      
      L of membrane protein (200 
      
      
      
      g/mL) with flucloxacillin at varying concentrations (e.g., 0.01
      
      
      M to 100
      
      
      M).
    • Incubate at 37°C for 30 minutes. Rationale: Allows flucloxacillin to acylate available PBPs.

  • Labeling (Reporter):

    • Add Bocillin FL (final concentration 10

      
      M).
      
    • Incubate at 37°C for 30 minutes. Rationale: Bocillin FL will bind to any active site Serine NOT already occupied by flucloxacillin.

  • Termination:

    • Add SDS-PAGE loading buffer and boil for 3 minutes. Rationale: Denatures proteins but leaves the covalent acyl-enzyme bond intact.

  • Separation & Detection:

    • Run samples on 10% SDS-PAGE gel.

    • Scan gel using a fluorescence imager (Ex/Em: 504/511 nm).

  • Analysis:

    • Quantify band intensity.[2][4] A decrease in fluorescence intensity with increasing flucloxacillin concentration indicates binding.

Assay Visualization

Bocillin_Assay Sample Membrane Prep (PBPs) Fluclox Add Flucloxacillin (Titration) Sample->Fluclox Incubate1 37°C, 30 min (Acylation Step) Fluclox->Incubate1 Bocillin Add Bocillin FL (Reporter) Incubate1->Bocillin Incubate2 37°C, 30 min (Labeling Step) Bocillin->Incubate2 SDS SDS-PAGE Separation Incubate2->SDS Imaging Fluorescence Imaging SDS->Imaging Result Band Disappearance = Binding Imaging->Result

Caption: Workflow for Bocillin FL competition assay to determine PBP affinity.

Quantitative Benchmarking

The following data summarizes key pharmacological parameters for flucloxacillin. Note that while specific


 values for flucloxacillin on S. aureus PBPs are rare in public datasets, they follow the class behavior of isoxazolyl penicillins.
ParameterValueContext
Primary Target PBP1, PBP2, PBP3S. aureus (MSSA)
MIC (

)
0.12 - 0.25 mg/LWild-type distribution (Median)
Protein Binding 95 - 97%High affinity for Albumin (limits free drug)
Active Fraction (

)
~5%Only free drug drives PBP acylation
Half-life (

)
0.75 - 1 HourRequires frequent dosing or infusion
PK/PD Index

Efficacy requires free drug > MIC for 50% of interval

Key Insight: Despite high potency (low MIC), the high protein binding of flucloxacillin means that total plasma levels must be significantly higher than the MIC to achieve adequate free drug concentrations (


) at the site of infection.

References

  • DrugBank Online. (2025). Flucloxacillin: Mechanism of Action and Pharmacology.[5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21319, Flucloxacillin. Retrieved from [Link]

  • Kocaoglu, O., et al. (2015).[2] Selective Penicillin-Binding Protein Imaging Probes Reveal Substructure in Bacterial Cell Division. (Context: Bocillin FL Assay Protocol). Retrieved from [Link]

  • Georgopapadakou, N. H., et al. (1986). Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics.[2][3] Antimicrobial Agents and Chemotherapy.[2][5][6][7][8][9] Retrieved from [Link]

  • Landersdorfer, C. B., et al. (2021).[10] Population pharmacokinetics of flucloxacillin in critically ill patients.[11][12] (Context: Protein binding and PK/PD). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Protein Binding Affinity of Flucloxacillin with Human Serum Albumin

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Critical Role of Albumin Binding in Flucloxacillin's Pharmacological Profile

In the realm of drug development and clinical pharmacology, the interaction between a drug and plasma proteins is a pivotal determinant of its pharmacokinetic and pharmacodynamic properties. This is particularly true for flucloxacillin, a narrow-spectrum beta-lactam antibiotic of the isoxazolyl penicillin class, which exhibits a high degree of binding to human serum albumin (HSA), the most abundant protein in blood plasma[1][2]. The extent of this binding, typically ranging from 90-95%, dictates the concentration of the pharmacologically active, unbound (free) drug available to exert its antibacterial effect[3][4]. The "free drug hypothesis" posits that only the unbound fraction can diffuse across membranes to reach the target site, in this case, the penicillin-binding proteins of susceptible bacteria[5].

However, the protein binding of flucloxacillin is not a static value; it is a dynamic and saturable process, exhibiting significant inter-individual variability, especially in patient populations such as the critically ill, neonates, or those with hypoalbuminemia[1][4][6]. This variability complicates dosing regimens and underscores the necessity for a profound understanding of the binding mechanism and its precise quantification[7][8]. This guide provides a comprehensive technical overview of the flucloxacillin-HSA interaction, detailing the underlying molecular mechanisms, robust experimental methodologies for its characterization, and the interpretation of binding data for researchers, scientists, and drug development professionals.

Section 1: The Molecular Landscape of the Flucloxacillin-HSA Interaction

The binding of flucloxacillin to HSA is a multifaceted process, involving both non-covalent and covalent interactions. Understanding this duality is crucial for interpreting pharmacokinetic data and investigating idiosyncratic adverse drug reactions.

Non-Covalent Binding: The Driver of Pharmacokinetics

The primary interaction governing the reversible binding and transport of flucloxacillin in plasma is non-covalent. Thermodynamic studies, combining equilibrium dialysis and microcalorimetry, reveal that the binding is driven by a large increase in entropy and a small, exothermic enthalpy change[9][10][11]. This profile is characteristic of hydrophobic interactions, where the displacement of ordered water molecules from the protein and drug surfaces results in a net increase in the system's disorder (entropy), providing the primary driving force for complex formation.

Studies suggest that flucloxacillin binds to both of HSA's principal drug-binding sites, Sudlow's site I and site II[7]. At higher concentrations, the interaction becomes more complex, with evidence suggesting that flucloxacillin molecules can form micellar-like clusters on the protein surface, a phenomenon also observed with other penicillins and anionic surfactants[9][10][11]. This non-specific, cooperative binding can lead to a very high number of drug molecules associated with a single HSA molecule[10].

Covalent Binding: A Gateway to Immunogenicity

Beyond the reversible pharmacokinetic interactions, flucloxacillin, like other β-lactam antibiotics, can form irreversible, covalent bonds with HSA. This occurs through the nucleophilic attack of the strained β-lactam ring by primary amine groups on lysine residues of the protein[12][13]. This process forms a drug-protein adduct, creating a "hapten" that can be recognized by the immune system[14][15]. The covalent modification of HSA by flucloxacillin has been confirmed in vitro and in serum samples from patients, with specific lysine residues such as Lys190 and Lys212 being consistently modified[13][14]. While these adducts are found in all patients exposed to the drug, they are considered a critical initiating step in the pathway leading to rare but severe hypersensitivity reactions, such as drug-induced liver injury (DILI), particularly in individuals with the HLA-B*57:01 allele[15][16].

G cluster_0 Flucloxacillin-HSA Interaction cluster_1 Interaction Types cluster_2 Primary Consequence Flucloxacillin Flucloxacillin NonCovalent Non-Covalent Binding (Reversible) Flucloxacillin->NonCovalent Hydrophobic forces van der Waals Electrostatic Covalent Covalent Binding (Irreversible) Flucloxacillin->Covalent Nucleophilic attack on Lysine residues HSA Human Serum Albumin (HSA) HSA->NonCovalent HSA->Covalent PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) (Free Drug Concentration) NonCovalent->PK_PD Governs Immuno Immunogenicity (Hapten Formation, DILI) Covalent->Immuno Initiates

Figure 1: Dual mechanisms of Flucloxacillin-HSA interaction and their consequences.

Section 2: Gold-Standard Methodologies for Quantifying Binding Affinity

Determining the extent of flucloxacillin-HSA binding requires robust and validated experimental techniques. The choice of method depends on the specific research question, required throughput, and the level of detail needed for the binding parameters.

Equilibrium Dialysis (ED): The Benchmark for Accuracy

Equilibrium dialysis is widely regarded as the "gold standard" for determining the unbound fraction of a drug due to its physical simplicity and high accuracy[5][17][18][19].

Causality Behind the Method: The principle of ED relies on the physical separation of the protein-bound drug from the unbound drug via a semi-permeable membrane. This membrane has a specific molecular weight cutoff (MWCO), typically 10-14 kDa, which retains large molecules like HSA but allows small molecules like unbound flucloxacillin to pass freely[17][20]. The system is allowed to reach equilibrium, at which point the concentration of the unbound drug is identical in both the plasma/protein chamber and the protein-free buffer chamber[20][21]. By measuring the drug concentration in the buffer chamber, one directly quantifies the free drug concentration at equilibrium.

Detailed Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: A Rapid Equilibrium Dialysis (RED) device, often in a 96-well format, is used. Each well contains two chambers separated by a vertically aligned dialysis membrane (MWCO 12-14 kDa)[17][21].

  • Sample Addition: Add the human serum albumin solution (or patient plasma) spiked with a known concentration of flucloxacillin (e.g., 1-5 µM) to one chamber (the "plasma chamber")[5][17].

  • Buffer Addition: Add an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the adjacent chamber (the "buffer chamber")[17].

  • Incubation: Seal the plate and incubate with gentle agitation at a controlled temperature (typically 37°C) for a sufficient period to reach equilibrium (e.g., 4-6 hours for RED devices)[5][21].

  • Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

  • Analysis: Determine the concentration of flucloxacillin in both aliquots using a validated bioanalytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][17].

  • Calculation:

    • Percent Bound (%) = [1 - (Concentration in Buffer Chamber / Concentration in Plasma Chamber)] × 100

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

Trustworthiness through Self-Validation: The protocol's integrity is maintained by including control wells to assess non-specific binding of the drug to the device and by calculating mass balance to ensure drug stability and recovery[22].

Figure 2: Workflow for determining protein binding using Equilibrium Dialysis.

Ultrafiltration (UF): A Rapid Separation Technique

Ultrafiltration is a faster, more high-throughput alternative to ED that is also widely used[1][19][21].

Causality Behind the Method: This technique employs centrifugal force to separate the unbound drug from the protein-bound drug[5]. A sample of plasma or protein solution containing the drug is placed in a device fitted with a semi-permeable membrane at the bottom. The membrane's MWCO (e.g., 10,000 or 30,000 Da) retains the large protein and any drug bound to it, while allowing the smaller, unbound drug molecules to pass through with the solvent into a collection tube, forming an ultrafiltrate[5][19]. The drug concentration in this ultrafiltrate is equivalent to the free drug concentration in the original sample.

Detailed Experimental Protocol: Centrifugal Ultrafiltration

  • Device Pre-treatment (Optional but Recommended): To mitigate non-specific binding, the ultrafiltration device can be pre-conditioned by passing a buffer solution through it.

  • Sample Incubation: Incubate the HSA solution or plasma with flucloxacillin at 37°C for a set period (e.g., 30 minutes) to allow binding to reach a steady state.

  • Loading: Transfer an aliquot of the incubated sample into the upper chamber of the ultrafiltration device.

  • Centrifugation: Centrifuge the device under controlled conditions (e.g., 2600 x g for 30 minutes at 37°C)[2]. Crucially, temperature and pH must be strictly controlled. Studies have shown that performing ultrafiltration at room temperature or with pH shifts can significantly alter the measured unbound fraction of flucloxacillin[3][23].

  • Collection & Analysis: Collect the ultrafiltrate from the lower chamber. Measure the flucloxacillin concentration in the ultrafiltrate (representing the unbound concentration) and in an aliquot of the original, un-filtered sample (representing the total concentration) using LC-MS/MS[1][19].

  • Calculation:

    • Fraction Unbound (fu) = Concentration in Ultrafiltrate / Total Concentration

    • Percent Bound (%) = [1 - fu] × 100

Trustworthiness through Self-Validation: The validity of the UF method depends on ensuring minimal non-specific binding of the drug to the membrane and device apparatus. This is assessed by running a control sample of the drug in a protein-free buffer and calculating the recovery in the filtrate; significant loss indicates a potential artifact[19][23].

Figure 3: Workflow for determining protein binding using Ultrafiltration.

Spectroscopic Techniques: Probing the Binding Interaction

Spectroscopic methods offer a direct way to study the binding event in solution without physical separation, providing insights into binding constants, the number of binding sites, and conformational changes.

2.3.1 Fluorescence Spectroscopy

Causality Behind the Method: HSA contains a single tryptophan residue (Trp-214) located within Sudlow's site I, which is intrinsically fluorescent[24]. When a ligand like flucloxacillin binds in proximity to this residue, it can quench this fluorescence[25]. The quenching can be static (due to ground-state complex formation) or dynamic (due to collisional encounters)[26][27]. By systematically titrating HSA with flucloxacillin and measuring the decrease in fluorescence intensity, one can calculate binding and quenching constants using models like the Stern-Volmer equation[25][27].

2.3.2 Circular Dichroism (CD) Spectroscopy

Causality Behind the Method: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it highly sensitive to the chiral environment of molecules[28]. The near-UV CD spectrum of HSA (250-320 nm) provides a detailed signature of its tertiary structure[24]. Ligand binding can perturb this structure, leading to changes in the CD spectrum[28]. Furthermore, if an achiral drug binds to a chiral protein, an "induced" CD (ICD) signal may appear for the drug molecule itself, which can be a powerful tool for quantifying binding affinity and stoichiometry[29][30].

Section 3: Data Analysis and Interpretation

The experimental data gathered from these techniques are used to calculate key parameters that define the binding affinity.

ParameterSymbolDescriptionTypical Value Range for Flucloxacillin-HSA
Percent Bound % BoundThe percentage of the total drug concentration that is bound to protein.Highly variable; 74.5% in neonates, but can range from 63% to >97% in patients[1][4].
Fraction Unbound fuThe fraction of the total drug concentration that is not bound to protein.Typically 0.04-0.05 (4-5%) in healthy individuals, but can be much higher in patients[2][8].
Association Constant KaA measure of the affinity between the drug and protein (Drug + Protein ⇌ Complex). Higher Ka means higher affinity.Data for specific Ka values for flucloxacillin are less common in clinical literature than % bound, but related penicillins show complex binding isotherms[9][10].
Dissociation Constant KdThe reciprocal of Ka (Kd = 1/Ka). The concentration of drug at which 50% of the binding sites are occupied. Lower Kd means higher affinity.A binding constant (K) of 27,180 L/mol (equivalent to a Kd of ~37 µM) has been used in pharmacokinetic models[2].
Thermodynamic Parameters ΔG, ΔH, ΔSChanges in Gibbs free energy, enthalpy, and entropy, which describe the spontaneity and driving forces of the binding reaction.For penicillins with HSA, binding is spontaneous (negative ΔG), driven by a large positive entropy change (ΔS) and a small negative enthalpy change (ΔH), indicating hydrophobic interactions[9][11].

Section 4: Pharmacological and Clinical Significance

The high and variable protein binding of flucloxacillin has profound clinical implications:

  • Dosing in Special Populations: In patients with low albumin levels (hypoalbuminemia), a common condition in the critically ill, the unbound fraction of flucloxacillin increases[4][6]. This can lead to higher active concentrations, potentially increasing both efficacy and the risk of toxicity.

  • Saturation of Binding: At the high concentrations achieved with therapeutic dosing, the binding sites on albumin can become saturated. This leads to a non-linear relationship between total and unbound concentrations, where a small increase in the total dose can cause a disproportionately large increase in the free, active drug concentration[4].

  • Therapeutic Drug Monitoring (TDM): Because the total flucloxacillin concentration is a poor predictor of the unbound, pharmacologically active concentration, TDM based on measuring the unbound concentration is advised for optimizing therapy, especially in critically ill patients[2][3][8].

Conclusion

The interaction between flucloxacillin and human serum albumin is a complex interplay of high-affinity, reversible non-covalent binding that governs its pharmacokinetics, and irreversible covalent modification that can trigger immunological responses. A thorough characterization of this binding is essential for drug development and for optimizing clinical use. Methodologies like equilibrium dialysis and ultrafiltration, coupled with LC-MS/MS, provide the quantitative data needed to understand drug disposition, while spectroscopic techniques offer deeper mechanistic insights. For drug development professionals and clinicians alike, recognizing the high and variable nature of this binding is paramount for ensuring the safe and effective use of this important antibiotic.

References

  • IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences. [Link]

  • Attwood, D., & Natarajan, R. (2002). Interaction between Penicillins and Human Serum Albumin: A Thermodynamic Study of Micellar-like Clusters on a Protein. Langmuir, 18(1), 112-118. [Link]

  • Ascoli, G. A., Domenici, E., & Bertucci, C. (2006). Protein binding may be assayed by methods including equilibrium dialysis, ultrafiltration, ultracentrifugation, gel filtration, binding to albumin microspheres and circular dichroism. Pharmacological Research, 54(3), 169-177. [Link]

  • Attwood, D., & Natarajan, R. (2002). Interaction between Penicillins and Human Serum Albumin: A Thermodynamic Study of Micellar-like Clusters on a Protein. ACS Publications. [Link]

  • JoVE. (2025, February 12). Protein-Drug Binding: Determination Methods. JoVE. [Link]

  • The Nest Group, Inc. (n.d.). Equilibrium Dialysis. The Nest Group, Inc. [Link]

  • Harvard Apparatus. (n.d.). Guide to Equilibrium Dialysis. Harvard Apparatus. [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • Huisman, A., van Ewijk-Beneken, K., van der Meer, A., Kweekel, D. M., & van der Sijs, I. H. (2007). Protein binding of flucloxacillin in neonates. Therapeutic Drug Monitoring, 29(3), 338-343. [Link]

  • Mekking, X. M., Velthoven-Graafland, K., van Ewijk, E., Hunault, C. C., & de Winter, B. C. M. (2024). Influence of ultrafiltration conditions on the measurement of unbound drug concentrations: flucloxacillin as an example. JAC-Antimicrobial Resistance, 6(2), dlae031. [Link]

  • Attwood, D., & Natarajan, R. (2002). Interaction between Penicillins and Human Serum Albumin: A Thermodynamic Study of Micellar-like Clusters on a Protein. ResearchGate. [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. BioAgilytix. [Link]

  • Wallenburg, E., Bruggemann, R. J. M., Roberts, J. A., et al. (2022). A meta-analysis of protein binding of flucloxacillin in healthy volunteers and hospitalized patients. ResearchGate. [Link]

  • Jenkins, R. E. (2014). FLUCLOXACILLIN PROTEIN BINDING LEADS TO THE PRESENTATION OF NOVEL MHC PEPTIDES. The University of Liverpool Repository. [Link]

  • Waddington, J. C., Pin-Fang, C., Thomson, P., et al. (2022). Identification of flucloxacillin-modified hepatocellular proteins: implications in flucloxacillin-induced liver injury. British Journal of Pharmacology, 179(16), 4156-4171. [Link]

  • DiVA portal. (2020, October 22). Development and validation of an ultrafiltration-UHPLC-MS/MS method for quantification of unbound Beta-Lactam antibiotics cefotaxime, flucloxacillin, cloxacillin and piperacillin in plasma. DiVA portal. [Link]

  • Dorn, C., Schiesser, S., Wulkersdorfer, B., et al. (2024). Free serum concentrations of antibiotics determined by ultrafiltration: extensive evaluation of experimental variables. Future Science. [Link]

  • Wallis, S. C., Dotel, R., & Roberts, J. A. (2017). Total flucloxacillin plasma concentrations poorly predict unbound concentrations in hospitalized patients. British Journal of Clinical Pharmacology, 83(4), 924-926. [Link]

  • Wicha, S. G., Kees, M. G., Solms, A., et al. (2020). Optimization of flucloxacillin dosing regimens in critically ill patients using population pharmacokinetic modelling of total and unbound concentrations. Journal of Antimicrobial Chemotherapy, 75(9), 2641-2649. [Link]

  • ResearchGate. (n.d.). Unbound fraction flucloxacillin vs. serum albumin. ResearchGate. [Link]

  • Wallenburg, E., de Groot, T., van der Voort, P. H. J., et al. (2022). A meta-analysis of protein binding of flucloxacillin in healthy volunteers and hospitalized patients. Erasmus University Rotterdam. [Link]

  • Acevedo-Martinez, J., & Garcia-Borbua, A. (2018). Computational Modeling of the Interactions of Drugs with Human Serum Albumin (HSA). Computational Biology and Chemistry, 76, 11-19. [Link]

  • Roberts, J. A., Udy, A. A., Jarrett, P., et al. (2013). Protein binding of β-lactam antibiotics in critically Ill patients: can we successfully predict unbound concentrations?. Antimicrobial Agents and Chemotherapy, 57(11), 5707-5714. [Link]

  • Tishchenko, E. V., Veselova, O. L., & Usanov, S. A. (2005). [Microcalorimetric study of the parameters of dicloxacillin binding with human serum albumin at different temperatures]. Bioorganicheskaia khimiia, 31(3), 323-328. [Link]

  • Jenkins, R. E., Meng, X., Elliott, V. L., et al. (2009). Characterisation of flucloxacillin and 5-hydroxymethyl flucloxacillin haptenated HSA in vitro and in vivo. ResearchGate. [Link]

  • Bolis, G., Lhiaubet-Vallet, V., Fuso, F., et al. (n.d.). New insights into the altered binding capacity of pharmaceutical-grade human serum albumin: site-specific binding studies by induced circular dichroism spectroscopy. BioKB. [Link]

  • Natarajan, R., & Attwood, D. (2002). Interaction between Penicillins and Human Serum Albumin: A ζ-Potential Study. ResearchGate. [Link]

  • Jenkins, R. E., Meng, X., Elliott, V. L., et al. (2009). Characterisation of flucloxacillin and 5-hydroxymethyl flucloxacillin haptenated HSA in vitro and in vivo. Proteomics. Clinical applications, 3(6), 720-729. [Link]

  • Bertucci, C., & Domenici, E. (2008). Species-dependent stereoselective drug binding to albumin: A circular dichroism study. Chirality, 20(3-4), 309-318. [Link]

  • Waddington, J. C., Pin-Fang, C., Thomson, P., et al. (2022). Identification of flucloxacillin-modified hepatocellular proteins: Implications in flucloxacillin-induced liver injury. ResearchGate. [Link]

  • Maciążek-Jurczyk, M., Morak-Młodawska, B., & Jeleń, F. (2023). Ligand-human serum albumin analysis: the near-UV CD and UV-Vis spectroscopic studies. Journal of Biological Physics, 49(1), 1-18. [Link]

  • ResearchGate. (n.d.). Fluorescence quenching spectra of HSA at various concentrations. ResearchGate. [Link]

  • Susukida, T., Ogese, M., Sekine, S., et al. (2022). Conjugation of human serum albumin and flucloxacillin provokes specific immune response in HLA-B*57:01 transgenic mice. Immunology Letters, 250, 1-8. [Link]

  • Jasco UK. (n.d.). Analyzing the interaction of human serum albumin and 3,5-diiodosalicylic acid probed by circular dichroism Application Note. Jasco UK. [Link]

  • ResearchGate. (n.d.). The fluorescence decay patterns of HSA/BSA in the absence and presence of SMR/SMT. ResearchGate. [Link]

  • Gota, D., Podsiadły, R., & Sikorski, M. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. International Journal of Molecular Sciences, 22(2), 859. [Link]

  • Maciążek-Jurczyk, M., Morak-Młodawska, B., & Jeleń, F. (2023). Near-UV Circular Dichroism and Second-Derivative Fluorescence Spectroscopy as Complementary Tools for Studying Ligand–Albumin Interactions. International Journal of Molecular Sciences, 24(24), 17316. [Link]

Sources

Technical Deep Dive: Metabolic Architecture & Hydrolytic Fate of the Flucloxacillin Anion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Flucloxacillin (FLX) is an isoxazolyl penicillin utilized for its resistance to staphylococcal beta-lactamases. However, its chemical stability is a dichotomy: the bulky side chain protects against enzymatic degradation by bacteria, yet the molecule remains highly susceptible to both spontaneous abiotic hydrolysis and hepatic biotransformation.

For drug development professionals, understanding the flucloxacillin anion is critical. At physiological pH, FLX exists primarily as an anion (carboxylate deprotonated). This anionic state dictates its solubility, interactions with serum albumin, and specific hydrolysis kinetics. This guide details the transition of the FLX anion through abiotic ring-opening (hydrolysis) and biotic oxidation (metabolism), culminating in the formation of cytotoxic species linked to Drug-Induced Liver Injury (DILI).

Chemical Architecture: The Anion & The Ring

The flucloxacillin anion (


) is defined by two critical structural motifs:
  • The Beta-Lactam Ring: A strained, four-membered cyclic amide. This is the pharmacophore but also the site of instability. The ring strain makes the carbonyl carbon highly electrophilic and prone to nucleophilic attack by water (hydrolysis) or active site serine residues (bacterial killing).

  • The Isoxazole Side Chain: Provides steric hindrance, preventing bacterial beta-lactamases from accessing the ring. However, the methyl group on this ring is the primary site for hepatic oxidation.

Pathway I: Abiotic Hydrolysis (Degradation)

In aqueous solution, particularly under acidic conditions or elevated temperatures, the flucloxacillin anion undergoes degradation.[1][2] This is not metabolic; it is a chemical instability inherent to the beta-lactam class.

The Mechanism[3]
  • Nucleophilic Attack: Water or hydroxide ions attack the carbonyl carbon of the beta-lactam ring.

  • Ring Opening: The amide bond cleaves, relieving ring strain. The result is Flucloxacillin Penicilloic Acid .[3][4]

  • Decarboxylation (Secondary): Penicilloic acid is unstable; it undergoes decarboxylation to form Flucloxacillin Penilloic Acid .

Hydrolysis Diagram

The following diagram illustrates the stepwise degradation of the parent anion.

Flucloxacillin_Hydrolysis FLX Flucloxacillin Anion (m/z 452) Penicilloic Flucloxacillin Penicilloic Acid (m/z 470) FLX->Penicilloic + H2O (Beta-lactam cleavage) Penilloic Flucloxacillin Penilloic Acid (m/z 426) Penicilloic->Penilloic - CO2 (Decarboxylation)

Figure 1: Abiotic degradation pathway. Note the mass shift of +18 Da (hydration) followed by -44 Da (decarboxylation).

Pathway II: Biotic Metabolism (Biotransformation)

While hydrolysis is chemical, metabolism is enzymatic. Approximately 10-15% of a flucloxacillin dose is metabolized in the liver.

The Mechanism[3]
  • Hydroxylation (CYP3A4): The cytochrome P450 3A4 enzyme targets the terminal methyl group on the isoxazole ring. This oxidation produces 5'-Hydroxymethyl Flucloxacillin (5-OH-FX) .[4][5][6]

    • Critical Insight: 5-OH-FX is cytotoxic to biliary epithelial cells and is a key suspect in the mechanism of flucloxacillin-induced cholestatic hepatitis.

  • Secondary Hydrolysis: The metabolite 5-OH-FX still possesses a beta-lactam ring, which can subsequently open to form 5'-Hydroxymethyl Penicilloic Acid .

Metabolic Pathway Diagram[6][7]

Flucloxacillin_Metabolism FLX Flucloxacillin Anion (Parent) Metabolite_5OH 5'-Hydroxymethyl Flucloxacillin (Major Metabolite) FLX->Metabolite_5OH Oxidation (+16 Da) CYP3A4 CYP3A4 Enzyme CYP3A4->Metabolite_5OH Catalysis Metabolite_5OH_PA 5'-Hydroxymethyl Penicilloic Acid Metabolite_5OH->Metabolite_5OH_PA Hydrolysis (+18 Da)

Figure 2: Hepatic biotransformation pathway mediated by CYP3A4, leading to the cytotoxic 5-OH metabolite.

Analytical Protocol: LC-MS/MS Characterization

Objective: To separate and quantify the flucloxacillin anion, its hydrolysis products, and its metabolites in plasma or stability samples.

Challenge: The beta-lactam ring is unstable on-column if the pH is too low or the temperature is too high. The protocol below uses a "Cool-Stack" approach to minimize artifactual degradation during analysis.

Step 1: Sample Preparation (Protein Precipitation)
  • Reagent: Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Procedure:

    • Aliquot 100 µL of plasma/buffer sample.

    • Add 300 µL of cold ACN (-20°C). Why? Cold solvent precipitates proteins instantly while slowing hydrolysis kinetics.

    • Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

    • Transfer supernatant to a silanized glass vial. Why? Silanization prevents adsorption of the polar penicilloic acid derivatives to the glass surface.

Step 2: Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Temperature: Maintain Column at 25°C. Critical: Do not use standard 40°C; heat accelerates ring opening during the run.

  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: The acidic pH ensures the analytes are protonated for positive mode ESI, despite starting as anions.

Step 3: Mass Spectrometry Parameters (QQQ)
  • Source: Electrospray Ionization (ESI) Positive Mode.[7]

  • Scan Type: Multiple Reaction Monitoring (MRM).

Data Summary: Identification Table
AnalyteESI PolarityPrecursor Ion (m/z)Product Ion (Quant)Shift from ParentRetention Order
Flucloxacillin Positive454.1 [M+H]+295.003 (Late)
5'-OH-Flucloxacillin Positive470.1 [M+H]+311.0+16 Da2 (Mid)
Penicilloic Acid Positive472.1 [M+H]+313.0+18 Da1 (Early)
Penilloic Acid Positive428.1 [M+H]+160.0-26 Da*1 (Early)

*Note: Penilloic acid is Parent + 18 (water) - 44 (CO2) = Net -26 Da shift relative to parent.

References

  • Maier-Salamon, A., et al. (2017).[4] Pharmacokinetics of flucloxacillin and its metabolites in patients with renal failure: Impact on liver toxicity. International Journal of Clinical Pharmacology and Therapeutics. Available at: [Link]

  • Carey, M. A., et al. (2009). Characterisation of flucloxacillin and 5-hydroxymethyl flucloxacillin haptenated HSA in vitro and in vivo.[8] Mass Spectrometry.[1][7][9][10][11][12] Available at: [Link]

  • Tiwari, R., et al. (2018). LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated Stability Indicating Method. Acta Chromatographica. Available at: [Link]

  • Zhang, H., et al. (2014).[7] Determination of Total and Free Concentrations of Flucloxacillin and Cefazolin in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

Sources

An In-depth Technical Guide to the In Vitro Activity of Flucloxacillin Anion Against Methicillin-Sensitive Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the in vitro activity of the flucloxacillin anion against methicillin-sensitive Staphylococcus aureus (MSSA). It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing and the study of anti-staphylococcal agents. This document delves into the fundamental mechanism of action of flucloxacillin, provides detailed protocols for standardized in vitro susceptibility testing methodologies, and discusses the critical factors influencing test outcomes.

Introduction: Flucloxacillin and the Challenge of Staphylococcus aureus

Staphylococcus aureus remains a significant human pathogen responsible for a wide spectrum of infections, from minor skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and osteomyelitis.[1] The advent of penicillinase-producing S. aureus strains, which inactivate standard penicillins, necessitated the development of penicillinase-stable penicillins.[1][2] Flucloxacillin, a narrow-spectrum beta-lactam antibiotic, emerged as a key therapeutic agent specifically designed to resist hydrolysis by staphylococcal beta-lactamases.[3][4][5] Consequently, it has become a cornerstone in the treatment of MSSA infections.[1][6][7] Understanding the in vitro activity of flucloxacillin against MSSA is paramount for effective clinical management and for the surveillance of antimicrobial resistance. The key determinant in classifying S. aureus as either methicillin-resistant (MRSA) or methicillin-sensitive (MSSA) is its susceptibility to penicillinase-stable penicillins like flucloxacillin or oxacillin.[8]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Flucloxacillin, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][5][6][9] The primary target of flucloxacillin is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[3][9]

The process unfolds in the following key stages:

  • Binding to Penicillin-Binding Proteins (PBPs): Flucloxacillin actively binds to PBPs located within the bacterial cell wall.[3][9]

  • Inhibition of Transpeptidation: This binding event inhibits the transpeptidase activity of the PBPs.[4] These enzymes are crucial for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains.

  • Disruption of Cell Wall Integrity: The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall.

  • Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[9] It is also postulated that flucloxacillin may interfere with an autolysin inhibitor, further contributing to cell lysis mediated by bacterial autolytic enzymes.[9]

The chemical structure of flucloxacillin, specifically the isoxazolyl group on its side chain, provides steric hindrance that protects the beta-lactam ring from being hydrolyzed by beta-lactamase enzymes produced by many penicillin-resistant bacteria.[3][5]

Diagram: Mechanism of Action of Flucloxacillin

Flucloxacillin_Mechanism cluster_bacterium Staphylococcus aureus PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellWall Intact Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis CellWall->Lysis Disruption leads to Flucloxacillin Flucloxacillin Flucloxacillin->PBP Binds and Inhibits

Caption: Flucloxacillin inhibits bacterial cell wall synthesis by binding to and inactivating Penicillin-Binding Proteins (PBPs).

Standardized Methodologies for In Vitro Susceptibility Testing

Accurate determination of the in vitro activity of flucloxacillin against MSSA isolates is crucial for guiding therapeutic decisions. The two most widely recognized and standardized methods are broth microdilution and disk diffusion. These methods are detailed in guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]

Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay that determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for Flucloxacillin MIC Determination

  • Preparation of Flucloxacillin Stock Solution:

    • Aseptically prepare a stock solution of flucloxacillin sodium of a known concentration in a suitable solvent as recommended by the manufacturer.

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range in the microtiter plate wells.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the MSSA isolate from an 18-24 hour old non-selective agar plate (e.g., blood agar).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • Dispense the prepared flucloxacillin dilutions into the wells of a 96-well microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of flucloxacillin at which there is no visible growth (i.e., the first clear well).

  • Quality Control:

    • Concurrently test a reference strain, such as Staphylococcus aureus ATCC 29213, to ensure the accuracy and reproducibility of the test.[13][14] The resulting MIC for the QC strain should fall within the acceptable range as defined by CLSI or EUCAST.[15]

Diagram: Broth Microdilution Workflow

Broth_Microdilution Start Start PrepInoculum Prepare 0.5 McFarland Inoculum of MSSA Start->PrepInoculum PrepAbx Prepare Serial Dilutions of Flucloxacillin Start->PrepAbx InoculatePlate Inoculate Microtiter Plate PrepInoculum->InoculatePlate PrepAbx->InoculatePlate Incubate Incubate at 35°C for 16-20 hours InoculatePlate->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of flucloxacillin using broth microdilution.

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

Experimental Protocol: Disk Diffusion for Flucloxacillin Susceptibility Testing

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure uniform growth.

  • Application of Antibiotic Disks:

    • Aseptically apply a flucloxacillin disk (typically 1 µg) to the surface of the inoculated MHA plate.

    • Ensure the disk is in firm contact with the agar.

  • Incubation:

    • Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours. For staphylococci, incubation for a full 24 hours may be necessary for reliable detection of oxacillin/methicillin resistance, though cefoxitin is a better inducer for this purpose.[16]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the flucloxacillin disk to the nearest millimeter.

    • Interpret the result as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria established by CLSI or EUCAST.

  • Quality Control:

    • Test a QC strain, such as S. aureus ATCC 25923, in parallel. The zone of inhibition for the QC strain must be within the published acceptable limits.

Data Interpretation and Breakpoints

The interpretation of MIC values and zone diameters relies on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints categorize an isolate as susceptible, intermediate, or resistant, which in turn predicts the likelihood of therapeutic success.

Table 1: Interpretive Criteria for Flucloxacillin against Staphylococcus aureus

OrganizationMethodSusceptibleIntermediateResistant
EUCAST MIC (mg/L)≤ 1-> 1
Disk Diffusion (1 µg disk, mm)≥ 20-< 20
CLSI *MIC (mg/L)≤ 2-≥ 4
Disk Diffusion (1 µg disk, mm)≥ 20-≤ 19

Note: CLSI often uses oxacillin as the representative for penicillinase-stable penicillins. The breakpoints shown are for oxacillin, and results can be applied to flucloxacillin.[17] Cefoxitin is also commonly used as a surrogate to infer mecA-mediated resistance.[16][18]

Factors Influencing In Vitro Activity

Several factors can influence the outcome of in vitro susceptibility testing of flucloxacillin against MSSA:

  • Beta-Lactamase Production: While flucloxacillin is designed to be stable against staphylococcal beta-lactamases, hyperproduction of these enzymes can lead to borderline or intermediate susceptibility in some MSSA strains.[2][19]

  • Inoculum Density: An excessively high inoculum can lead to falsely elevated MICs or smaller zones of inhibition due to the increased number of bacterial cells that need to be inhibited.

  • Incubation Conditions: Temperature and duration of incubation are critical. Incubation at lower temperatures (e.g., 30°C) has been shown to sometimes enhance the expression of resistance.[20][21]

  • Media Composition: The composition of the Mueller-Hinton agar or broth, particularly the cation concentration, can affect the activity of beta-lactam antibiotics.

Conclusion

The in vitro evaluation of flucloxacillin activity against MSSA is a cornerstone of clinical microbiology and infectious disease management. Standardized methodologies, such as broth microdilution and disk diffusion, when performed with strict adherence to established protocols and quality control measures, provide reliable data to guide appropriate antibiotic therapy. A thorough understanding of the mechanism of action of flucloxacillin, coupled with an awareness of the factors that can influence test outcomes, is essential for researchers and clinicians alike in the ongoing effort to combat infections caused by Staphylococcus aureus.

References

  • MICROBIOLOGY MATTERS !. (2025, November 21). ABC of Anti-microbials: Flucloxacillin. Available from: [Link]

  • Dr.Oracle. (2025, April 30). What is flucloxacillin (Flucloxacillin)?. Available from: [Link]

  • PathWhiz. Flucloxacillin Action Pathway. Available from: [Link]

  • da Silva, J. C. C., de Souza, M. V. N., & de Almeida, M. V. (2018). Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. EC Pharmaceutical Science, 7(6), 454-465. Available from: [Link]

  • Wikipedia. Flucloxacillin. Available from: [Link]

  • Lacey, R. W. (1984). Mechanisms of resistance to beta-lactam antibiotics in Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 14 Suppl D, 1-9. Available from: [Link]

  • Lilly, H. A., & Lowbury, E. J. (1974). Flucloxacillin treatment of methicillin-'resistant' and sensitive staphylococcal infection. Journal of Antimicrobial Chemotherapy, 1(1), 109-116. Available from: [Link]

  • Wist, E. D., Tkhilaishvili, T., Trampuz, A., & Gonzalez-Roldan, N. (2025). Synergistic activity of fosfomycin and flucloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus: in vitro and in vivo assessment. European Journal of Clinical Microbiology & Infectious Diseases, 44(6), 1-11. Available from: [Link]

  • Frommelt, L., Gonzalez-Roldan, N., Tkhilaishvili, T., & Trampuz, A. (2023). The Controversial Effect of Antibiotics on Methicillin-Sensitive S. aureus: A Comparative In Vitro Study. Antibiotics, 12(11), 1639. Available from: [Link]

  • Giraud-Billoud, M., Bès, M., Etienne, J., & Entenza, J. M. (2019). In Vivo Effect of Flucloxacillin in Experimental Endocarditis Caused by mecC-positive Staphylococcus aureus Showing Temperature-Dependent Susceptibility In Vitro. Antimicrobial Agents and Chemotherapy, 63(12), e01550-19. Available from: [Link]

  • Kernodle, D. S., & Kaiser, A. B. (1993). The role of beta-lactamase in staphylococcal resistance to penicillinase-resistant penicillins and cephalosporins. The Journal of infectious diseases, 167(4), 993–996. Available from: [Link]

  • van der Mee-Marquet, N., Quentin, R., & van der Mee-Marquet, N. (2005). Antibiotic resistance in Staphylococcus aureus and its relevance in therapy. Pathologie-biologie, 53(8-9), 519–527. Available from: [Link]

  • Yourassowsky, E., Van der Linden, M. P., & Lismont, M. J. (1987). In vitro activities of teichomycin, fusidic acid, flucloxacillin, fosfomycin, and vancomycin against methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 31(9), 1394. Available from: [Link]

  • Bielicki, J. A., Stöbe, J., Kuster, S. P., et al. (2021). Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs. Journal of Antimicrobial Chemotherapy, 76(6), 1539–1546. Available from: [Link]

  • Akinkunmi, E. O., & Lamikanra, A. (2010). Susceptibility Patterns of Staphylococcus Aureus Isolates from Clinical Specimens to the Penicillin's. Research Publish Journals, 1(1), 1-6. Available from: [Link]

  • Taylor & Francis. Flucloxacillin – Knowledge and References. Available from: [Link]

  • Foster, T. J. (2023). Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review. International Journal of Molecular Sciences, 24(17), 13243. Available from: [Link]

  • Bielicki, J. A., Stöbe, J., Kuster, S. P., et al. (2021). Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs. Journal of Antimicrobial Chemotherapy, 76(6), 1539–1546. Available from: [Link]

  • Pogue, J. M., & Kaye, K. S. (2020). The Emerging Role of β-Lactams in the Treatment of Methicillin-Resistant Staphylococcus aureus Bloodstream Infections. Antimicrobial Agents and Chemotherapy, 64(7), e00501-20. Available from: [Link]

  • Lee, S., Park, Y., Kim, M., & Lee, K. (2021). European Committee on Antimicrobial Susceptibility Testing-Recommended Rapid Antimicrobial Susceptibility Testing of Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus From Positive Blood Culture Bottles. Annals of Laboratory Medicine, 41(4), 364–371. Available from: [Link]

  • Adema, M. D., van Hest, R. M., & van der Laan, T. (2022). Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model. Antibiotics, 11(8), 1049. Available from: [Link]

  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI supplement M100.
  • CLSI. (2017). Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI supplement M100.
  • Dr.Oracle. (2025, September 26). Is Staphylococcus aureus (Staph aureus) that is resistant to penicillin, erythromycin, and clindamycin but sensitive to flucloxacillin, cefazolin, and sulfamethoxazole (sulfonamide) considered Methicillin-Resistant Staphylococcus aureus (MRSA) or Methicillin-Susceptible Staphylococcus aureus (MSSA)?. Available from: [Link]

  • EUCAST. Guidance Documents. Available from: [Link]

  • CDC. (2025, June 27). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). Available from: [Link]

  • CLSI. (2025, January 14). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Available from: [Link]

  • CLSI. Table 1A. Suggested Groupings of Antimicrobial Agents Approved by the US Food and Drug Administration for Clinical Use That Should Be Considered for Routine Testing and Reporting on Nonfastidious Organisms by Clinical Microbiology Laboratories. Available from: [Link]

  • EUCAST. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. Available from: [Link]

  • Kahlmeter, G., Brown, D. F., Goldstein, F. W., et al. (2006). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection, 12(6), 501–505. Available from: [Link]

  • Anand, K. B., Agrawal, P., Kumar, S., & Kapila, K. (2009). Evaluation of various methods for the detection of meticillin-resistant Staphylococcus aureus strains and susceptibility patterns. Journal of medical microbiology, 58(Pt 8), 1043–1048. Available from: [Link]

  • BSAC. (n.d.). BSAC Standardized Disc Susceptibility Testing Method. Available from: [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Flucloxacillin in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of flucloxacillin in human plasma. Flucloxacillin is a narrow-spectrum, penicillinase-resistant antibiotic where monitoring plasma concentrations is crucial for optimizing therapeutic outcomes, particularly in critically ill patients.[1][2][3] The described method employs a rapid and efficient protein precipitation technique for sample preparation, followed by reversed-phase chromatography. Dicloxacillin, a structurally analogous antibiotic, is utilized as an internal standard to ensure accuracy and reproducibility. The method is validated according to internationally recognized guidelines, demonstrating excellent linearity, accuracy, precision, and stability, making it highly suitable for therapeutic drug monitoring (TDM), as well as pharmacokinetic and bioequivalence studies.[4][5]

Introduction: The Rationale for Flucloxacillin Quantification

Flucloxacillin is a beta-lactam antibiotic belonging to the isoxazolyl penicillin group, specifically indicated for infections caused by penicillinase-producing staphylococci.[2][6] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[2][7] While generally effective, the pharmacokinetic (PK) profile of flucloxacillin can exhibit significant inter-individual variability, influenced by factors such as renal function, body weight, and severity of illness. This variability can lead to sub-therapeutic concentrations, risking treatment failure and the development of bacterial resistance, or toxic concentrations.

Therefore, the quantification of flucloxacillin in plasma is a critical tool for:

  • Therapeutic Drug Monitoring (TDM): Adjusting dosing regimens to maintain plasma concentrations within the therapeutic window, maximizing efficacy while minimizing toxicity.[8]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug in various populations.[4][5]

  • Bioequivalence Studies: Comparing the bioavailability of generic formulations to the originator product.[5][6]

This guide provides a detailed protocol grounded in established analytical principles, designed for immediate implementation in a research or clinical laboratory setting.

Principle of the Method

The successful quantification of an analyte in a complex biological matrix like plasma hinges on three core stages: sample preparation, chromatographic separation, and detection. This method has been optimized for simplicity, speed, and robustness without compromising analytical integrity.

Sample Preparation: Protein Precipitation

Plasma is a protein-rich matrix that can interfere with HPLC analysis by fouling the column and creating high backpressure. Protein precipitation is a rapid and effective technique to remove these macromolecules.[9] In this method, acetonitrile (ACN), a water-miscible organic solvent, is used as the precipitating agent.[10][11] The addition of ACN disrupts the solvation layer around the proteins, causing them to denature and precipitate out of the solution.[11] A subsequent centrifugation step pellets the precipitated proteins, leaving the analyte and internal standard in the clear supernatant, which can then be directly injected into the HPLC system.[4][5][12] This approach is favored over more complex methods like solid-phase extraction (SPE) for its high throughput and cost-effectiveness.[13]

Chromatographic Separation: Reversed-Phase HPLC

The separation is achieved using a reversed-phase HPLC (RP-HPLC) technique.

  • Stationary Phase: A C18 (octadecylsilane) column is employed. The C18 stationary phase is non-polar, which allows it to retain analytes based on their hydrophobicity.[4][14]

  • Mobile Phase: A mixture of an aqueous phosphate buffer and acetonitrile is used. The buffer maintains a constant pH, ensuring that flucloxacillin and the internal standard have a consistent charge and, therefore, a reproducible retention time. The acetonitrile acts as the organic modifier; adjusting its concentration controls the elution strength of the mobile phase and the retention times of the analytes.[4][5]

  • Elution: Flucloxacillin and the internal standard, being moderately polar, are retained on the non-polar C18 column and are then eluted by the mobile phase. Separation occurs based on the subtle differences in their interaction with the stationary phase.

Internal Standard (IS): Ensuring Accuracy

An internal standard is essential for precise and accurate quantification in bioanalytical methods. It is a compound added at a constant concentration to all samples, calibrators, and quality controls. The IS corrects for potential variations during sample processing (e.g., extraction losses, pipetting errors) and HPLC injection.[15] Dicloxacillin is an ideal IS for this assay because it is structurally and chemically very similar to flucloxacillin, ensuring it behaves similarly during extraction and chromatography, but is chromatographically resolved from the analyte.[4][5] Quantification is based on the ratio of the peak area of flucloxacillin to the peak area of the internal standard.

Experimental Workflow and Protocols

Overall Method Workflow

The entire process, from sample receipt to final concentration determination, follows a structured workflow designed for efficiency and reproducibility.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Data Processing s1 Aliquot 100 µL Plasma (Calibrator, QC, or Unknown) s2 Add 10 µL Internal Standard (Dicloxacillin) s1->s2 s3 Add 250 µL Acetonitrile (Precipitating Agent) s2->s3 s4 Vortex Mix (30 sec) s3->s4 s5 Centrifuge (10,000 x g, 10 min) s4->s5 s6 Transfer Supernatant to Autosampler Vial s5->s6 hplc Inject Supernatant (50 µL) into HPLC System s6->hplc integ Integrate Peak Areas (Flucloxacillin & IS) hplc->integ calc Calculate Peak Area Ratio (Analyte/IS) integ->calc quant Quantify Concentration using Calibration Curve calc->quant

Caption: Overall workflow for flucloxacillin quantification in plasma.

Materials and Reagents
  • Flucloxacillin Sodium (Reference Standard, >99% purity)

  • Dicloxacillin Sodium (Internal Standard, >99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Drug-free human plasma (with K₂-EDTA as anticoagulant)

Preparation of Solutions
  • Mobile Phase (65:35 v/v, 10 mM KH₂PO₄ : Acetonitrile): Dissolve 1.36 g of KH₂PO₄ in 650 mL of ultrapure water. Adjust pH to 4.0 with orthophosphoric acid. Add 350 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas before use.

  • Flucloxacillin Stock Solution (1 mg/mL): Accurately weigh 10 mg of flucloxacillin sodium and dissolve in 10 mL of methanol in a volumetric flask. Store at -20°C.

  • Dicloxacillin (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of dicloxacillin sodium and dissolve in 10 mL of methanol in a volumetric flask. Store at -20°C.

  • IS Working Solution (20 µg/mL): Dilute the IS stock solution with methanol to achieve a final concentration of 20 µg/mL.

Preparation of Calibration Standards and Quality Controls (QC)
  • Prepare intermediate working standard solutions of flucloxacillin by serial dilution of the stock solution with methanol.

  • Spike appropriate volumes of the intermediate solutions into drug-free human plasma to prepare calibration standards at concentrations of 0.2, 0.5, 1, 5, 10, 20, and 40 µg/mL.

  • Independently prepare QC samples in drug-free plasma at three concentrations:

    • Low QC (LQC): 0.6 µg/mL

    • Medium QC (MQC): 8 µg/mL

    • High QC (HQC): 30 µg/mL

Sample Preparation Protocol

G start Start: Plasma Sample (100 µL) add_is Add 10 µL IS Working Solution (20 µg/mL Dicloxacillin) start->add_is add_acn Add 250 µL Acetonitrile add_is->add_acn vortex Vortex Mix (30 seconds) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Clear Supernatant to Autosampler Vial centrifuge->supernatant inject Inject 50 µL into HPLC System supernatant->inject

Caption: Step-by-step protein precipitation workflow.

  • Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (20 µg/mL dicloxacillin).

  • Add 250 µL of ice-cold acetonitrile.[6]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the clear supernatant to an autosampler vial for analysis.

HPLC Operating Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity or equivalent with UV Detector
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5]
Mobile Phase 10 mM KH₂PO₄ (pH 4.0) : Acetonitrile (65:35, v/v)[4][5]
Flow Rate 1.0 mL/min
Injection Volume 50 µL[6]
Column Temperature 30°C
Detection Wavelength 225 nm[16][17]
Internal Standard Dicloxacillin
Approx. Retention Time Flucloxacillin: ~6.5 min; Dicloxacillin: ~8.0 min

Method Validation

The method was fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[18][19][20]

Selectivity and Specificity

Analysis of six different batches of blank human plasma showed no significant interfering peaks at the retention times of flucloxacillin or the internal standard, confirming the method's selectivity.

Linearity and Range

The method was linear over the concentration range of 0.2-40 µg/mL. The calibration curve was constructed by plotting the peak area ratio (flucloxacillin/dicloxacillin) against the nominal concentration.

Parameter Result
Calibration Range 0.2 - 40 µg/mL
Regression Model Weighted (1/x²) linear regression
Correlation Coefficient (r²) > 0.998
Accuracy and Precision

Intra-day (n=6) and inter-day (n=6, over 3 days) accuracy and precision were assessed using QC samples. The results demonstrate high precision and accuracy.

QC Level Nominal Conc. (µg/mL) Intra-Day Precision (%RSD) Intra-Day Accuracy (%Bias) Inter-Day Precision (%RSD) Inter-Day Accuracy (%Bias)
LLOQ 0.2< 15%± 15%< 15%± 15%
LQC 0.6< 10%± 10%< 10%± 10%
MQC 8.0< 8%± 8%< 8%± 8%
HQC 30.0< 8%± 8%< 8%± 8%
Lower Limit of Quantification (LLOQ)

The LLOQ was established at 0.2 µg/mL, which is the lowest concentration on the calibration curve that can be quantified with acceptable precision (%RSD < 20%) and accuracy (%Bias within ±20%).[8][12]

Recovery and Matrix Effect

The extraction recovery was determined by comparing the peak areas of flucloxacillin from extracted plasma samples with those from post-extraction spiked samples. The matrix effect was evaluated to ensure that endogenous plasma components did not cause ion suppression or enhancement.

QC Level Mean Extraction Recovery (%) Matrix Effect (%)
LQC 87.5%No significant effect
MQC 90.2%No significant effect
HQC 88.9%No significant effect
Stability

The stability of flucloxacillin in human plasma was evaluated under various conditions to reflect typical sample handling and storage. Flucloxacillin was found to be stable under the following conditions:

  • Short-Term (Bench-Top): For 6 hours at room temperature.

  • Freeze-Thaw Stability: After three freeze-thaw cycles (-80°C to room temperature).

  • Long-Term Stability: For 3 months at -80°C.[21]

  • Post-Preparative Stability: For 24 hours in the autosampler at 4°C.

Conclusion

This application note presents a simple, rapid, and reliable HPLC-UV method for the quantification of flucloxacillin in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. The method has been rigorously validated and meets the international criteria for bioanalytical method validation. Its demonstrated linearity, accuracy, precision, and stability make it an invaluable tool for clinical and research laboratories engaged in therapeutic drug monitoring and pharmacokinetic studies of flucloxacillin.

References

  • APO-Flucloxacillin. (2020). NPS MedicineWise. [Link]

  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. [Link]

  • Biscans, A., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 805(1), 83-90. [Link]

  • Jiang, H., et al. (2007). RP-HPLC analysis of flucloxacillin in human plasma: Validation and application to a bioequivalence study. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(2), 113-115. [Link]

  • Jiang, H., et al. (2007). RP-HPLC analysis of flucloxacillin in human plasma: validation and application to a bioequivalence study. Die Pharmazie, 62(2), 113-5. [Link]

  • Jiang, H., et al. (2007). RP-HPLC analysis of flucloxacillin in human plasma: validation and application to a bioequivalence study. Die Pharmazie, 62(2), 113-115. [Link]

  • Biscans, A., et al. (2004). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 805(1), 83-90. [Link]

  • Flucloxacillin. Wikipedia. [Link]

  • Kaza, M., & Kaza, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Roczniki Państwowego Zakładu Higieny, 70(1). [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • Wong, G., et al. (2014). Determination of Total and Free Concentrations of Flucloxacillin and Cefazolin in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(2), 1. [Link]

  • da Silva, A. F. C., et al. (2018). Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. Revista Virtual de Química, 10(3), 697-719. [Link]

  • Flucloxacillin. PubChem. [Link]

  • Zhou, T., et al. (2020). Surface molecularly imprinted solid-phase extraction for the determination of vancomycin in plasma samples using HPLC–MS/MS. Journal of Separation Science, 43(9-10), 1968-1976. [Link]

  • Analysis of Antibiotics in Plasma for Clinical Research. Waters Corporation. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Charles, B. G., et al. (2005). Development and validation of a solid-phase extraction-liquid chromatographic method for determination of amoxicillin in plasma. Journal of Chromatography B, 822(1-2), 231-236. [Link]

  • Borner, K., et al. (1993). Determination of ampicillin in human plasma by solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) and its use in bioequivalence studies. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1145-1149. [Link]

  • Development and validation of an ultrafiltration-UHPLC-MS/MS method for quantification of unbound Beta-Lactam antibiotics cefotaxime, flucloxacillin, cloxacillin and piperacillin in plasma. DiVA portal. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. [Link]

  • Development and Validation of a Solid-Phase Extraction-Liquid Chromatographic Method for Determination of Amoxicillin in Plasma. ResearchGate. [Link]

  • Al-Tannak, N. F., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(3), 305-313. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International. [Link]

  • Bioanalytical Method Validation. Food and Drug Administration. [Link]

  • Al-Tannak, N. F., et al. (2023). Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. Pharmaceuticals, 16(2), 226. [Link]

  • Samanidou, V. F., et al. (2009). Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma. Journal of separation science, 32(8), 1302-1311. [Link]

  • Chen, X., et al. (2012). Simultaneous determination of flucloxacillin and ampicillin in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and subsequent application to a clinical study in healthy Chinese volunteers. Journal of pharmaceutical and biomedical analysis, 59, 157-161. [Link]

  • Aldeek, F., et al. (2017). UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards. Journal of Chromatography B, 1046, 130-136. [Link]

  • Determination and Confirmation of Penicillin G by LC-MS/MS. Food Safety and Inspection Service. [Link]

  • UHPLC–MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit. Spectroscopy Online. [Link]

Sources

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Flucloxacillin Anion in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Negative Ion Mode Analysis

Flucloxacillin is a narrow-spectrum beta-lactam antibiotic pivotal in treating infections caused by penicillinase-producing staphylococci.[1] Accurate quantification in biological matrices is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring (TDM), ensuring optimal dosing to maximize efficacy while minimizing toxicity.[2][3] While many established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilize positive electrospray ionization (ESI+), this application note presents a detailed, validated protocol for the detection of the flucloxacillin anion ([M-H]⁻) in negative ion mode (ESI-).

The choice to develop a negative ion mode protocol is driven by several strategic advantages. It can offer enhanced selectivity by reducing interference from co-eluting matrix components that ionize preferentially in positive mode. Furthermore, for multi-analyte panels where other compounds show superior sensitivity in ESI-, a polarity-switching method that includes a robust protocol for flucloxacillin is highly efficient.[4][5] This guide provides researchers with a comprehensive, field-tested methodology, grounded in first principles of chromatography and mass spectrometry.

Principle of the Method

This protocol employs a reversed-phase liquid chromatography system to separate flucloxacillin from endogenous components in a biological matrix, typically plasma. The sample is first prepared using a simple and effective protein precipitation step. Following chromatographic separation on a C18 column, the eluent is directed to a tandem quadrupole mass spectrometer.

Inside the ESI source, operating in negative polarity, the flucloxacillin molecule is deprotonated to form the precursor anion, [M-H]⁻, at m/z 452.1. This ion is isolated in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and specific, characteristic product ions are monitored in the third quadrupole (Q3). This highly selective process, known as Multiple Reaction Monitoring (MRM), ensures reliable quantification with high sensitivity, even in complex samples.[6]

Materials and Instrumentation

Reagents and Consumables
  • Flucloxacillin Sodium reference standard (≥98% purity)

  • Cloxacillin (Internal Standard, IS) or a stable isotope-labeled flucloxacillin

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Ammonium Formate (≥99% purity)

  • Formic Acid (LC-MS grade)

  • Drug-free human plasma (with K2-EDTA anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Instrumentation
  • Liquid Chromatography System: A UHPLC or HPLC system capable of binary gradient elution and equipped with a temperature-controlled column compartment and autosampler (e.g., Shimadzu Nexera, Waters ACQUITY).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a TurboIonSpray™ or similar ESI source (e.g., SCIEX Triple Quad™, Waters Xevo™ TQD, Agilent 6400 Series).

  • Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex® C18, 100 Å, 2.6 µm, 100 x 2.1 mm).[7]

  • Data System: Software for instrument control, data acquisition, and processing (e.g., Analyst®, MassLynx®).

Experimental Protocols

Preparation of Stock Solutions, Standards, and QCs

The integrity of the entire analysis hinges on the accurate preparation of these solutions. All preparations should be performed using calibrated pipettes and analytical balances.

Step-by-Step Protocol:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of flucloxacillin reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with 50:50 (v/v) Methanol:Water. This yields a 1 mg/mL stock solution.

    • Prepare the Internal Standard (IS) stock solution (e.g., Cloxacillin) in the same manner. Store stock solutions at -20°C or below.

  • Working Standard Solutions:

    • Prepare a series of intermediate working standard solutions by serially diluting the primary stock with 50:50 Methanol:Water.

    • These working solutions will be used to spike blank plasma to create calibration standards.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Dilute the IS stock solution with Methanol to a final concentration of 1 µg/mL. This solution will be used as the protein precipitation solvent.

  • Calibration (CAL) and Quality Control (QC) Samples:

    • To prepare a set of calibration standards, spike 50 µL of blank human plasma with the appropriate working standard solutions to achieve final concentrations covering the desired linear range (e.g., 5 to 5000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner, but from a separate weighing of the reference standard to ensure an unbiased assessment of accuracy.

Sample Preparation: Protein Precipitation

This method is chosen for its speed, simplicity, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system.[2]

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for each CAL, QC, and unknown sample.

  • Pipette 50 µL of the respective sample (plasma, CAL, or QC) into the bottom of each tube.

  • Add 150 µL of the Internal Standard Spiking Solution (1 µg/mL in Methanol) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at ≥14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial. Avoid disturbing the protein pellet.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analytical Method

The following parameters have been optimized for the selective detection of the flucloxacillin anion.

ParameterRecommended ConditionCausality and Rationale
Analytical Column Phenomenex Kinetex® C18 (100 Å, 2.6 µm, 100 x 2.1 mm)A sub-3 µm particle size C18 column provides excellent separation efficiency and peak shape for this class of compounds.[7]
Mobile Phase A Water with 5 mM Ammonium Formate, pH adjusted to 4.5 with Formic AcidAmmonium formate is a volatile buffer compatible with MS and aids in forming the [M-H]⁻ ion in negative mode.[8] A slightly acidic pH helps maintain peak shape.
Mobile Phase B AcetonitrileProvides good elution strength for flucloxacillin and is a common, high-purity solvent for LC-MS.
Flow Rate 0.4 mL/minA moderate flow rate is optimal for 2.1 mm ID columns, ensuring good chromatographic resolution and efficient ionization.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and run-to-run reproducibility.[1]
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Gradient Elution 0.0-0.5 min: 10% B0.5-3.0 min: 10% to 90% B3.0-4.0 min: 90% B4.1-5.0 min: 10% B (Re-equilibration)A gradient is essential to elute flucloxacillin with a sharp peak while ensuring that late-eluting matrix components are washed from the column.[2]
ParameterRecommended ConditionCausality and Rationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe target analyte is the deprotonated flucloxacillin anion, [M-H]⁻.
Ion Spray Voltage -4500 VOptimized voltage for efficient generation of negative ions for this compound class.
Source Temperature 500 °CHigh temperature aids in desolvation of the ESI droplets, improving ion release and signal intensity.[2]
Curtain Gas (CUR) 30 psiPrevents neutral solvent molecules from entering the mass analyzer, reducing noise.
Nebulizer Gas (GS1) 50 psiAids in the formation of a fine aerosol spray.
Heater Gas (GS2) 60 psiFacilitates rapid desolvation of the ESI droplets.
MRM Transitions See Table 3These transitions are specific to the precursor and product ions of the analyte and IS.
CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (V)Purpose
Flucloxacillin 452.1311.0100-25Quantifier
Flucloxacillin 452.1291.0100-35Qualifier
Cloxacillin (IS) 434.0295.0100-25Internal Standard

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Method Validation Protocol

To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as those from the ICH or FDA.[9][10][11]

  • Specificity: Analyze at least six different batches of blank plasma to confirm the absence of interfering peaks at the retention times of flucloxacillin and the IS.

  • Linearity and Range: Analyze calibration curves (e.g., 8 non-zero standards) over at least three separate runs. The curve should have a correlation coefficient (r²) ≥ 0.99, and back-calculated concentrations should be within ±15% of nominal values (±20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision (RSD ≤ 20%) and accuracy (80-120%).

  • Accuracy and Precision: Analyze QC samples at low, mid, and high concentrations (n=6 for each level) on three different days. Intra- and inter-day precision (%RSD) should not exceed 15%, and accuracy (%Bias) should be within ±15%.

  • Matrix Effect and Recovery: Evaluate the effect of the plasma matrix on ionization efficiency. Recovery of the extraction procedure should be consistent and reproducible.

  • Stability: Assess the stability of flucloxacillin in plasma under various conditions: short-term (bench-top), long-term (frozen at -80°C), and after freeze-thaw cycles.

Visualizations and Pathways

Overall Analytical Workflow

The entire process from sample receipt to final data can be visualized as a streamlined workflow.

Caption: High-level workflow from sample preparation to final quantification.

Proposed Fragmentation of Flucloxacillin Anion

The selection of MRM transitions is based on the predictable fragmentation of the flucloxacillin precursor ion. Mass spectrometry studies in negative ESI mode have helped elucidate this pathway.[12] The primary fragmentation involves the cleavage of the beta-lactam ring and subsequent neutral losses.

G cluster_cid Collision-Induced Dissociation (CID) Precursor [M-H]⁻ Flucloxacillin Anion m/z 452.1 Prod1 Product Ion m/z 311.0 Precursor->Prod1  Loss of C7H5NClFO (Side Chain Fragment) Prod2 Product Ion m/z 291.0 Precursor->Prod2  Further fragmentation including loss of HF from m/z 311

Caption: Proposed fragmentation pathway for the flucloxacillin anion in the collision cell.

References

  • De Winter, S., et al. (2024). An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy. PMC. Available from: [Link]

  • Zhang, M., et al. (2014). Determination of Total and Free Concentrations of Flucloxacillin and Cefazolin in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. OMICS International. Available from: [Link]

  • Rajan, V., et al. LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated. AKJournals. Available from: [Link]

  • Mula, J., et al. (2023). Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit. PubMed. Available from: [Link]

  • Osei-Yeboah, F., et al. (2016). simple validated rp- hplc method for the analysis of flucloxacillin sodium in capsule dosage form. ResearchGate. Available from: [Link]

  • Zhong, D., et al. RP-HPLC analysis of flucloxacillin in human plasma: validation and application to a bioequivalence study. Ingenta Connect. Available from: [Link]

  • Li, Q., et al. Study on the impurity profiles of cloxacillin and flucloxacillin based on liquid chromatography tandem ion trap/time-of-flight mass spectrometry. Bohrium. Available from: [Link]

  • Cho, E., et al. (2023). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. MDPI. Available from: [Link]

  • Karvanen, M. (2020). Development and validation of an ultrafiltration-UHPLC-MS/MS method for quantification of unbound Beta-Lactam antibiotics. DiVA portal. Available from: [Link]

  • Tao, Y., et al. (2022). Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. PMC. Available from: [Link]

  • MSACL. (2019). Development and validation of a LC-MS/MS method for the determination of multi-class antibiotics in human serum and its application. MSACL. Available from: [Link]

  • ResearchGate. Proposed fragmentation pathways of impurity B1. (A) Fragmentation in.... ResearchGate. Available from: [Link]

  • Meng, C. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Available from: [Link]

  • Song, D., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers. Available from: [Link]

  • de Menezes, M., et al. (2018). Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. PubMed. Available from: [Link]

  • de Menezes, M., et al. (2018). Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. Taylor & Francis Online. Available from: [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Available from: [Link]

  • Abdulla, A., et al. (2014). Development and validation of a liquid chromatography/tandem mass spectrometry method for the quantification of flucloxacillin and cloxacillin in microdialysis samples. PubMed. Available from: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

Sources

Application Notes & Protocols: Flucloxacillin Pharmacokinetic Modeling in Critically Ill Patients

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Dosing Flucloxacillin in the Intensive Care Unit (ICU)

Flucloxacillin, a β-lactam antibiotic, is a cornerstone in treating infections caused by penicillinase-producing staphylococci, including Methicillin-Susceptible Staphylococcus aureus (MSSA).[1][2] The efficacy of β-lactam antibiotics is primarily determined by the duration that the unbound (free) drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting pathogen, a pharmacodynamic (PD) parameter known as fT>MIC.[1][3] While standard dosing regimens may be effective in the general patient population, the critically ill present a profound challenge due to the significant pathophysiological changes they undergo.[4] These alterations, including hypoalbuminemia, augmented renal clearance (ARC), and fluctuations in volume of distribution, lead to highly variable and often sub-therapeutic flucloxacillin concentrations, which has been associated with poorer clinical outcomes.[4][5][6]

Population pharmacokinetic (PK) modeling has emerged as an indispensable tool to navigate this complexity. By integrating patient-specific data, these models can describe the drug's behavior within this heterogeneous population, identify key factors influencing drug exposure, and ultimately guide more individualized and effective dosing strategies.[1][7] This document provides a detailed guide for researchers and drug development professionals on the principles and practical application of population PK modeling for flucloxacillin in the critically ill.

Part 1: Understanding the Pharmacokinetic Variability in Critical Illness

The physiological state of critically ill patients dramatically alters the absorption, distribution, metabolism, and excretion (ADME) of drugs like flucloxacillin.

The Critical Impact of Protein Binding

Flucloxacillin is highly protein-bound (approximately 95-97%) in healthy individuals, primarily to albumin.[1][3] However, hypoalbuminemia is rampant in the ICU, with 40-50% of patients exhibiting low serum albumin levels.[4] This leads to a higher unbound fraction of flucloxacillin, the portion of the drug that is pharmacologically active and can distribute to the site of infection.[3][8] Consequently, relying on total drug concentrations can be misleading and may underestimate the true unbound concentrations, potentially leading to incorrect dose adjustments.[4] Studies have shown that the unbound fraction of flucloxacillin in critically ill patients can vary widely, from 7.0% to as high as 71.7%.[9] This variability underscores the necessity of measuring or accurately modeling unbound concentrations for this patient population.[1][10]

The Enigma of Augmented Renal Clearance (ARC)

Augmented Renal Clearance (ARC) is a phenomenon observed in 30-80% of critically ill patients, characterized by a creatinine clearance (CrCl) exceeding 130 mL/min/1.73 m².[11][12][13] This state of enhanced renal elimination can lead to significantly lower-than-expected concentrations of renally-cleared drugs like flucloxacillin, increasing the risk of therapeutic failure.[11][14] ARC is often "hidden" as serum creatinine levels may appear normal, making its identification and management challenging without direct measurement of creatinine clearance.[11] The presence of ARC is a major predictor of sub-therapeutic β-lactam concentrations and necessitates higher doses or alternative administration strategies to achieve desired pharmacodynamic targets.[4][13]

Altered Volume of Distribution (Vd)

Critical illness is often associated with aggressive fluid resuscitation and capillary leak, leading to an increased volume of distribution for hydrophilic drugs like flucloxacillin.[10] This expanded Vd can result in lower initial plasma concentrations following a standard dose, potentially delaying the time to therapeutic effect. One study found that the total flucloxacillin Vd was increased two-fold in critically ill patients with hypoalbuminemia compared to healthy volunteers.[10][15]

Part 2: Population Pharmacokinetic Modeling Workflow

Developing a robust population PK model for flucloxacillin in the critically ill involves a systematic, multi-step process. This section outlines a comprehensive protocol, from study design to model validation.

Study Design and Patient Population

A prospective, multicenter observational study is a common and effective design for this purpose.[5][6]

Inclusion Criteria:

  • Adult patients admitted to the ICU.

  • Receiving intravenous flucloxacillin for a documented or suspected infection.

Exclusion Criteria:

  • Patients receiving renal replacement therapy (RRT).

  • Patients with known severe liver cirrhosis.

  • Patients with a history of allergy to β-lactam antibiotics.

Ethical Considerations and Data Collection

Institutional review board (IRB) approval is mandatory. Informed consent should be obtained from patients or their legally authorized representatives.

Data to be collected from electronic health records:

  • Demographics: Age, sex, weight, height.

  • Clinical Data: APACHE II or SOFA score, primary diagnosis, site of infection.

  • Laboratory Data: Serum creatinine, serum albumin, and other relevant chemistry panels.

  • Dosing Information: Flucloxacillin dose, frequency, and administration method (intermittent bolus vs. continuous infusion).

Pharmacokinetic Sampling Strategy

An opportunistic sampling strategy, utilizing leftover blood from routine clinical tests, is often employed to minimize patient burden.[6]

  • Timing: Collect samples at random time points relative to flucloxacillin administration to capture the full concentration-time profile.

  • Number of Samples: Aim for a rich dataset with multiple samples per patient if feasible. Studies have successfully used around 163 samples from 31 patients.[5]

  • Sample Processing: Collect blood in EDTA tubes. Centrifuge to separate plasma and store at -80°C until analysis.

Bioanalytical Methodology: Measuring Total and Unbound Flucloxacillin

Accurate measurement of both total and unbound flucloxacillin concentrations is crucial.

Protocol for Sample Analysis:

  • Unbound Drug Separation: Use ultrafiltration devices (e.g., Centrifree®) to separate the unbound flucloxacillin from the protein-bound fraction.[16][17]

  • Sample Preparation: Perform protein precipitation on both plasma (for total concentration) and plasma ultrafiltrate (for unbound concentration) using acetonitrile.[16][17]

  • Quantification: Employ a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of flucloxacillin.[16][18][19]

    • Column: A C18 column is typically used for separation.[16]

    • Mobile Phase: A gradient elution with a mixture of formic acid and methanol is common.[16]

    • Detection: Use a tandem-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[18]

    • Validation: The method should be validated according to regulatory guidelines, with a lower limit of quantification (LLOQ) sensitive enough for unbound concentrations (e.g., 0.005 mg/L).[16]

Population PK Model Development and Validation

Non-linear mixed-effects modeling is the gold standard for population PK analysis. Software such as NONMEM® is widely used for this purpose.[7][20][21][22][23]

The first step is to determine the basic structural model that best describes the data. For flucloxacillin in critically ill patients, both one-compartment and two-compartment models have been successfully applied.[1][5]

  • One-Compartment Model: Simpler, assumes the body acts as a single, homogenous unit.[5]

  • Two-Compartment Model: More complex, describes the distribution of the drug between a central compartment (blood and highly perfused organs) and a peripheral compartment (less perfused tissues). This is often a better fit for flucloxacillin.[1][24]

The choice between models is guided by statistical criteria such as the objective function value (OFV). A significant decrease in OFV (e.g., a change of 3.84 for one additional parameter, p<0.05) for the two-compartment model would justify its selection.[2]

Given the high and variable protein binding, incorporating a model for this process is essential.

  • Linear Binding: Assumes a constant unbound fraction. This may be sufficient in some cases.[5]

  • Non-linear (Saturable) Binding: More accurately reflects the reality that as drug concentrations increase, protein binding sites can become saturated, leading to a disproportionate increase in the unbound fraction. This is often described by including parameters for maximum binding capacity (Bmax) and the dissociation constant (Kd).[1][25]

A key goal of population PK modeling is to explain the between-patient variability (BPV) in pharmacokinetic parameters. This is achieved by identifying patient-specific factors (covariates) that significantly influence drug disposition.

Common covariates for flucloxacillin in the critically ill include:

  • Serum Albumin: Often included as a covariate on the maximum binding capacity (Bmax) to account for its impact on protein binding.[1][24]

  • Estimated Glomerular Filtration Rate (eGFR) or Creatinine Clearance (CrCl): Included as a covariate on drug clearance to account for renal function.[1][24]

The inclusion of covariates is guided by a stepwise forward selection and backward elimination process, with statistical significance determined by a change in the OFV.[7]

A developed model must be rigorously validated to ensure its predictive performance.

  • Goodness-of-Fit Plots: Visual inspection of plots such as observed vs. predicted concentrations and conditional weighted residuals vs. time.[7]

  • Visual Predictive Check (VPC): Simulating a large number of virtual patients using the final model and comparing the distribution of simulated concentrations to the observed data. This provides a visual assessment of the model's ability to capture the central tendency and variability in the data.[7]

  • External Validation: If possible, test the model's predictive performance using an independent dataset from a different patient cohort.[1][24]

Diagram: Population PK Modeling Workflow

G cluster_0 Phase 1: Data Collection cluster_1 Phase 2: Model Development (e.g., NONMEM) cluster_2 Phase 3: Model Evaluation & Application A Study Design (Prospective Observational) B Patient Recruitment & Data Collection A->B C PK Sampling (Opportunistic) B->C D Bioanalysis (LC-MS/MS) C->D E Structural Model Selection (1 vs. 2-compartment) D->E Input Dataset F Incorporate Protein Binding (Linear vs. Non-linear) E->F G Covariate Analysis (e.g., eGFR, Albumin) F->G H Estimate Final Parameters (PK, BPV, Residual Error) G->H I Model Validation (VPC, Goodness-of-Fit) H->I Final Model J Monte Carlo Simulations I->J K Dosing Regimen Optimization J->K

Caption: A stepwise workflow for developing a population PK model for flucloxacillin.

Diagram: Conceptual Two-Compartment PK Model with Non-Linear Binding

G cluster_0 Central Compartment (Vc) cluster_1 Peripheral Compartment (Vp) Total_Drug Total Drug Unbound_Drug Unbound Drug (Cu) Total_Drug->Unbound_Drug Bound_Drug Bound Drug Unbound_Drug->Bound_Drug k_on Peripheral_Drug Drug in Tissues Unbound_Drug->Peripheral_Drug Q (Distribution) Elim Unbound_Drug->Elim CL (Clearance) Bound_Drug->Unbound_Drug k_off Dose Dose->Total_Drug Dose Input

Caption: A two-compartment model illustrating flucloxacillin distribution and elimination.

Part 3: Application of the Model for Dosing Optimization

Once validated, the population PK model becomes a powerful tool for optimizing dosing regimens through Monte Carlo simulations.

Defining Pharmacodynamic (PD) Targets

The therapeutic target for β-lactams is a subject of ongoing research, but several targets are commonly used for critically ill patients.[26][27][28]

PD TargetDescriptionRationale
50% fT>MIC Unbound concentration exceeds the MIC for at least 50% of the dosing interval.Considered the minimum target for bactericidal activity for penicillins.[26][29]
100% fT>MIC Unbound concentration is always above the MIC.A more aggressive target often advocated for in severe infections to maximize efficacy.[27][28]
100% fT>4xMIC Unbound concentration is always above four times the MIC.A highly aggressive target aimed at maximizing bacterial killing and suppressing resistance.[26][27]
Monte Carlo Simulation Protocol
  • Define Virtual Patient Cohorts: Using the final model, simulate thousands of virtual patients with covariate distributions (e.g., eGFR, albumin) representative of the target ICU population.

  • Simulate Dosing Regimens: For each virtual patient, simulate the concentration-time profiles for various dosing regimens of interest (e.g., 2g q4h intermittent bolus vs. 12g/24h continuous infusion).

  • Calculate Probability of Target Attainment (PTA): For each regimen, calculate the percentage of simulated patients that achieve the predefined PD target(s) against a range of MIC values.

  • Analyze and Interpret Results: The PTA results can be used to identify the dosing regimens most likely to be effective for a given pathogen MIC and patient subpopulation (e.g., patients with ARC).

Clinical Implications and Dosing Recommendations

Population PK modeling studies have consistently shown that standard intermittent dosing of flucloxacillin is often insufficient in critically ill patients, especially those with high renal clearance.[1][5][10][15]

Key Findings from Modeling Studies:

  • Continuous Infusion Advantage: Continuous infusion of flucloxacillin is more likely to achieve PD targets compared to intermittent bolus administration, particularly for higher MICs.[10][15][30] Recent meta-analyses also suggest that continuous infusion of β-lactams in sepsis is associated with lower mortality.[31][32][33]

  • Impact of Renal Function: Patients with high eGFR (ARC) are at a significant risk of underexposure, and higher doses are often required.[1][4][24] Conversely, patients with renal impairment may be at risk for accumulation and toxicity.[8]

  • The Role of Therapeutic Drug Monitoring (TDM): For patients with high creatinine clearance or those infected with less susceptible pathogens, TDM of unbound flucloxacillin concentrations is advised to ensure optimal dosing.[1][4][24][34][35]

Example Dosing Considerations Based on Modeling:

Patient ProfileeGFR (mL/min)Potential Dosing StrategyRationale
Standard ICU Patient962g q4h intermittentMay be adequate for susceptible pathogens.[1][24]
Patient with ARC>15012g/24h continuous infusion or higherIncreased clearance necessitates more aggressive dosing to achieve targets.[10][15]
Patient with Renal Impairment331g q6h intermittentReduced clearance requires dose reduction to avoid toxicity.[1][24]

Note: These are illustrative examples. Dosing should always be guided by a validated model, clinical context, and local microbiology.

Conclusion: Towards Personalized Flucloxacillin Therapy

The profound pharmacokinetic variability of flucloxacillin in critically ill patients renders a "one-size-fits-all" dosing approach inadequate and potentially harmful. Population PK modeling provides a robust, evidence-based framework to understand this variability, identify at-risk patients, and simulate alternative dosing strategies. By integrating these models with therapeutic drug monitoring, clinicians can move towards a more personalized approach, optimizing the probability of therapeutic success while minimizing the risk of toxicity for this vulnerable patient population.

References

  • Meenks, S. D., et al. (2023). Target attainment and population pharmacokinetics of flucloxacillin in critically ill patients: a multicenter study. Critical Care, 27(1). [Link]

  • van der Woude, H., et al. (2020). Optimization of flucloxacillin dosing regimens in critically ill patients using population pharmacokinetic modelling of total and unbound concentrations. Journal of Antimicrobial Chemotherapy, 75(9), 2641–2649. [Link]

  • Pai, M. P. (2022). Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man. Clinical Infectious Diseases, 74(5), 922-928. [Link]

  • Patsnap. (2025). How to perform population PK analysis using NONMEM?. Patsnap Synapse. [Link]

  • PKPD. (n.d.). NONMEM and R code for PKPD. pkpd.info. [Link]

  • Reza, M. S. (2015). Population PK/PD Analysis – SAS® with R and NONMEM® Make Customization Easy. PharmaSUG 2015. [Link]

  • ICON plc. (n.d.). NONMEM | Nonlinear Mixed Effects Modelling. ICON plc. [Link]

  • Tulkens, P. M., et al. (2017). Optimizing β-lactams treatment in critically-ill patients using pharmacokinetics/pharmacodynamics targets. Expert Review of Anti-infective Therapy, 15(7), 647–660. [Link]

  • Wikipedia. (n.d.). NONMEM. Wikipedia. [Link]

  • ResearchGate. (2023). (PDF) Target attainment and population pharmacokinetics of flucloxacillin in critically ill patients: a multicenter study. ResearchGate. [Link]

  • Ulldemolins, M., et al. (2010). Flucloxacillin dosing in critically ill patients with hypoalbuminaemia: special emphasis on unbound pharmacokinetics. Journal of Antimicrobial Chemotherapy, 65(8), 1771–1778. [Link]

  • van den Wallenburg, T., et al. (2021). High unbound flucloxacillin fraction in critically ill patients. Journal of Antimicrobial Chemotherapy, 76(11), 2933–2940. [Link]

  • van den Wallenburg, T., et al. (2021). High unbound flucloxacillin fraction in critically ill patients. PMC - NIH. [Link]

  • OMICS International. (2014). Determination of Total and Free Concentrations of Flucloxacillin and Cefazolin in Human Plasma by Liquid Chromatography/Tandem M. OMICS International. [Link]

  • Al-Shaer, M. H., et al. (2023). Beta-Lactam Dose Optimisation in the Intensive Care Unit Targets, Therapeutic Drug Monitoring and Toxicity. Antibiotics, 12(5), 863. [Link]

  • de Groot, T., et al. (2016). Flucloxacillin in case of renal insufficiency and hypoalbuminaemia: is therapeutic drug monitoring necessary?. Pharmaceutisch Weekblad Wetenschappelijk Platform, 1, a1621. [Link]

  • Oxford Academic. (2010). Flucloxacillin dosing in critically ill patients with hypoalbuminaemia: special emphasis on unbound pharmacokinetics. Journal of Antimicrobial Chemotherapy. [Link]

  • ResearchGate. (2014). Determination of Total and Free Concentrations of Flucloxacillin and Cefazolin in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. [Link]

  • Wilkes, S., et al. (2019). Population pharmacokinetic modelling of total and unbound flucloxacillin in non-critically ill patients to devise a rational continuous dosing regimen. International Journal of Antimicrobial Agents, 53(3), 326–332. [Link]

  • PubMed. (2020). Optimization of flucloxacillin dosing regimens in critically ill patients using population pharmacokinetic modelling of total and unbound concentrations. PubMed. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic/pharmacodynamic targets for beta-lactam antibiotics for efficacy and toxicity. ResearchGate. [Link]

  • Oxford Academic. (2024). What are the optimal pharmacokinetic/pharmacodynamic targets for β-lactamase inhibitors? A systematic review. Journal of Antimicrobial Chemotherapy. [Link]

  • van der Woude, H., et al. (2020). Optimization of flucloxacillin dosing regimens in critically ill patients using population pharmacokinetic modelling of total and unbound concentrations. PMC. [Link]

  • SciSpace. (2010). Flucloxacillin dosing in critically ill patients with hypoalbuminaemia: special emphasis on unbound pharmacokinetics. SciSpace. [Link]

  • PubMed. (2014). Development and validation of a liquid chromatography/tandem mass spectrometry method for the quantification of flucloxacillin and cloxacillin in microdialysis samples. PubMed. [Link]

  • LITFL. (2024). Therapeutic drug monitoring. LITFL. [Link]

  • Ingenta Connect. (2009). RP-HPLC analysis of flucloxacillin in human plasma: validation and application to a bioequivalence study. Ingenta Connect. [Link]

  • Right Decisions. (2024). Flucloxacillin Continuous Intravenous Infusion for Suspected/ Confirmed Staphylococcus aureus Infective Endocarditis. Right Decisions. [Link]

  • Oxford Academic. (2024). Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. Journal of Antimicrobial Chemotherapy. [Link]

  • Contagion Live. (2024). Meta-Analysis Affirms Advantage of Continuous over Intermittent Infusion of ß-Lactam for Sepsis. Contagion Live. [Link]

  • TDM-monografie.org. (2023). TDM monograph flucloxacillin. TDM-monografie.org. [Link]

  • JAMA Network. (2024). Continuous vs intermittent β-lactam antibiotic infusions in critically ill patients with sepsis. JAMA Network. [Link]

  • Frontiers. (2023). Individualized antibiotic dosage regimens for patients with augmented renal clearance. Frontiers. [Link]

  • ESICM. (2024). Continuous vs Intermittent β-Lactam Antibiotic Infusions in Critically Ill Patients With Sepsis. ESICM. [Link]

  • Oxford Academic. (2025). Therapeutic drug monitoring and target attainment of unbound flucloxacillin in hospitalized patients with measured MICs (FLUTE). Journal of Antimicrobial Chemotherapy. [Link]

  • PURE.EUR.NL. (2022). Therapeutic Drug Monitoring of Antibiotics in Critically Ill Patients. PURE.EUR.NL. [Link]

  • MDPI. (2024). Continuous Versus Intermittent Infusion of Beta-Lactam Antibiotics: Where Do We Stand Today? A Narrative Review. MDPI. [Link]

  • Infectology.by. (2025). The long walk to a short half-life: the discovery of augmented renal clearance and its impact on antibiotic dosing. Infectology.by. [Link]

  • PMC. (n.d.). Pharmacists' Knowledge About the Impact of Augmented Renal Clearance on Antimicrobial Dosing in Critically Ill Patients: A Cross-Sectional Study. PMC. [Link]

  • Dove Medical Press. (2019). Augmented renal clearance is associated with inadequate antibiotic pha. IDR. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Flucloxacillin Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for flucloxacillin analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with flucloxacillin and need to ensure its stability during experimental procedures. As a beta-lactam antibiotic, flucloxacillin is notoriously susceptible to degradation, which can compromise the accuracy and reliability of your results. This document provides in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate these challenges.

Part 1: Foundational Knowledge - Understanding Flucloxacillin Stability
Q1: What are the primary factors that cause flucloxacillin to degrade?

A: The stability of flucloxacillin is primarily influenced by four key factors: pH, temperature, moisture, and oxidative stress. The central cause of its instability is the strained beta-lactam ring in its structure, which is susceptible to cleavage.[1][2]

  • pH: This is arguably the most critical factor. Flucloxacillin exhibits maximum stability in a narrow pH range of 6.0 to 7.0.[2] Deviation outside this range, especially towards acidic conditions, dramatically accelerates degradation. For instance, the degradation rate at pH 4.8 can be approximately ten times faster than at pH 5.7 to 6.2.[2] Hydrolysis of the beta-lactam ring is the primary degradation pathway under acidic, neutral, and alkaline conditions.[3]

  • Temperature: Higher temperatures significantly increase the rate of degradation.[2] Studies have shown that even a slight increase from room temperature to 33°C or 37°C can lead to considerable loss of the active compound, with losses of up to 30% observed within 24 hours at 37°C.[2] Therefore, maintaining cold chain conditions during sample handling and storage is paramount.

  • Moisture: Flucloxacillin sodium is hygroscopic (tends to absorb moisture from the air) and is easily broken down by moisture.[1][4] This is a critical consideration for both the storage of the pure compound and the handling of reconstituted formulations.

  • Oxidative Stress: The compound is also susceptible to degradation under oxidative conditions, such as exposure to hydrogen peroxide.[3] This can lead to the formation of various degradation products that may interfere with analysis.

Q2: What is the main degradation pathway for flucloxacillin?

A: The principal degradation pathway for flucloxacillin, like other penicillin-class antibiotics, is the hydrolysis of the amide bond within the four-membered beta-lactam ring.[2] This irreversible cleavage opens the ring and renders the antibiotic inactive, as the intact ring is essential for its bactericidal activity of inhibiting bacterial cell wall synthesis.[1] The resulting product is penicilloic acid, which is biologically inactive. This hydrolysis can be catalyzed by acid, base, or enzymes like beta-lactamases. During sample preparation, non-enzymatic hydrolysis due to suboptimal pH and temperature is the main concern.

Part 2: Best Practices for Sample Handling and Preparation
Q3: I'm preparing flucloxacillin stock solutions. What solvent should I use and how should I store them?

A: For analytical purposes, such as creating standards for High-Performance Liquid Chromatography (HPLC), the best practice is to dissolve the flucloxacillin sodium reference standard in the mobile phase you will be using for your analysis.[5] This ensures compatibility and minimizes baseline disturbances. If a universal stock is needed, use HPLC-grade water or a buffer solution with a pH maintained between 6.0 and 7.0.

Storage Protocol:

  • Short-Term (up to 2 days): Store solutions refrigerated at 2°C to 8°C.[6][7]

  • Medium-Term (up to 1 week): For storage longer than a couple of days, freezing at -20°C is recommended.[6]

  • Long-Term (weeks to months): For long-term stability, samples must be stored at or below -70°C.[6]

  • Protection from Light: Store vials and solutions protected from light, as flucloxacillin can be photolabile under certain stress conditions, although it is generally more stable to light than to hydrolysis.[3][8]

Always prepare fresh working solutions from your stock for each experiment to ensure accuracy. Do not repeatedly freeze-thaw stock solutions.

Q4: My samples are in a biological matrix (e.g., plasma, serum). How should I process and store them to ensure stability?

A: Handling biological samples requires immediate and careful processing to prevent enzymatic and chemical degradation.

Immediate Processing:

  • Process blood samples as quickly as possible after collection. Centrifuge to separate plasma or serum.

  • If analysis cannot be performed immediately, flash-freeze the plasma/serum samples and store them at -70°C or colder.[6]

Storage Guidelines for Biological Samples: Based on a structured review of preanalytical stability, the following guidelines are recommended for clinical samples containing beta-lactam antibiotics:

  • Room Temperature: Unstable. Significant degradation can occur in as little as 6-12 hours.[6]

  • Refrigerated (2-8°C): Stable for up to 2 days.[6]

  • Frozen (-20°C): Stable for approximately 1 week.[6]

  • Frozen (-70°C): Required for any storage longer than one week to ensure sample integrity.[6]

The pH of biological samples can also shift upon storage, particularly after freeze-thaw cycles, which can impact flucloxacillin stability.[9] It is crucial to minimize the time samples spend at room temperature during processing.

Q5: I'm seeing significant variability in my results. Could my sample preparation workflow be the cause?

A: Absolutely. Inconsistent sample handling is a major source of variability. A standardized, validated workflow is essential. The key is to keep the sample cold and to minimize processing time. Below is a recommended workflow designed to minimize degradation.

// Connections SampleCollection -> Centrifugation; Centrifugation -> Separation; Separation -> {ImmediateAnalysis, ShortTerm, LongTerm} [label="Choose storage\nbased on timeline"]; {ShortTerm, LongTerm} -> Thawing; Thawing -> ProteinPrecipitation; ImmediateAnalysis -> ProteinPrecipitation [style=dashed]; ProteinPrecipitation -> Vortexing; Vortexing -> SupernatantTransfer; SupernatantTransfer -> Injection; } ` Caption: Recommended workflow for processing biological samples to minimize flucloxacillin degradation.

Part 3: Troubleshooting Analytical Issues
Q6: My chromatograms show multiple peaks besides the main flucloxacillin peak. Are these degradation products?

A: It is highly likely. The appearance of extra peaks, especially those that increase in area as samples sit at room temperature, is a classic sign of degradation. Forced degradation studies have shown that flucloxacillin breaks down into several distinct products under hydrolytic (acidic, alkaline, neutral) and oxidative stress.[3] To confirm, you can perform a simple experiment:

  • Analyze a freshly prepared standard solution immediately.

  • Leave an aliquot of the same standard at room temperature for several hours (e.g., 4-6 hours).

  • Re-analyze the aged standard. An increase in the area of the extraneous peaks relative to the main flucloxacillin peak strongly suggests they are degradation products.

Q7: How can I confirm that degradation is happening during sample preparation and not in the analytical instrument?

A: This is a crucial troubleshooting step. You can differentiate between pre-instrument and in-instrument degradation using the autosampler's temperature control feature.

  • Set Autosampler to 4°C: Place a freshly prepared, known-stability sample in a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Run injections at regular intervals (e.g., every hour for 6 hours). The peak area of flucloxacillin should remain consistent.

  • Set Autosampler to Room Temperature: Repeat the experiment with the autosampler set to ambient temperature. If you observe a decrease in the flucloxacillin peak area and an increase in degradation peaks over time, it confirms that the degradation is occurring while the sample is waiting for injection.

  • System Suitability: Before starting your sample sequence, always run a system suitability test with a fresh standard to ensure the instrument is performing correctly. This provides a baseline for a non-degraded sample.

Q8: What are the optimal temperature and pH conditions to maintain throughout the sample preparation and analysis process?

A: Consistency is key. The following table summarizes the recommended conditions to maintain flucloxacillin integrity.

StageParameterRecommended ConditionRationale
Sample Storage Temperature≤ -70°C (Long-term) or 2-8°C (Short-term, <48h)Minimizes chemical and enzymatic degradation rates.[6]
Sample Thawing TemperatureOn ice or in a refrigerated rackPrevents localized heating and slows degradation during the thawing process.
Reagents/Solvents TemperaturePre-chilled to 4°CAdding cold protein precipitation solvent (e.g., acetonitrile) helps keep the sample temperature low.
Centrifugation Temperature4°CMaintains a cold environment during the lengthy centrifugation step.
Mobile Phase (HPLC) pHBuffered to pH 6.0 - 7.0Ensures maximum stability of flucloxacillin on-column and in the autosampler.[2]
Autosampler Temperature4°C - 10°CProtects samples from degradation while they are queued for analysis.
Part 4: Detailed Experimental Protocol
Protocol: Preparation of Human Plasma Samples for Flucloxacillin Quantification by HPLC

This protocol is a self-validating system designed to minimize degradation by controlling temperature and processing time.

  • Pre-Cooling: Before starting, place your centrifuge, protein precipitation solvent (Acetonitrile with 1% formic acid), and sample racks in a 4°C refrigerator.

  • Sample Retrieval: Retrieve frozen plasma samples from the -70°C freezer and place them in an ice bath to thaw. Do not use a warm water bath.

  • Aliquoting: Once thawed, vortex the samples gently for 5 seconds. Using a calibrated pipette, transfer 100 µL of each plasma sample into a pre-labeled 1.5 mL microcentrifuge tube. Keep tubes on ice.

  • Protein Precipitation: Add 300 µL of the pre-chilled protein precipitation solvent to each microcentrifuge tube. The 3:1 solvent-to-plasma ratio ensures efficient protein removal.

  • Mixing: Immediately cap and vortex each tube for 20 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubation (Optional but Recommended): Place the tubes on ice or at 4°C for 10 minutes to enhance protein precipitation.

  • Centrifugation: Transfer the tubes to a pre-cooled centrifuge. Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully aspirate 200 µL of the clear supernatant without disturbing the protein pellet. Transfer it to a clean, labeled HPLC vial.

  • Analysis: Place the vials in a temperature-controlled autosampler (set to 4°C) and proceed with the HPLC or LC-MS/MS analysis.

G

References
  • de Menezes, M. N., Gindri, D. M., de Araújo, B. V., & Salgado, H. R. N. (2018). Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. Critical Reviews in Analytical Chemistry, 49(1), 65–75. [Link]

  • Salgado, H. R. N., & de Menezes, M. N. (2018). Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. PubMed. [Link]

  • Van der Heggen, T., Boussery, K., & De Paepe, P. (2024). An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy. MDPI. [Link]

  • Oppong, M. B., et al. (2016). Stability studies on flucloxacillin sodium in capsule dosage forms. ResearchGate. [Link]

  • Tiwari, R., et al. (2015). LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated Stability-Indicating LC Method. Journal of Chromatographic Science, 53(8), 1266-1275. [Link]

  • Parker, S. L., et al. (2022). Preanalytical Stability of Flucloxacillin, Piperacillin, Tazobactam, Meropenem, Cefalexin, Cefazolin, and Ceftazidime in Therapeutic Drug Monitoring: A Structured Review. Therapeutic Drug Monitoring, 44(6), 757-765. [Link]

  • Women and Newborn Health Service. (2025). Flucloxacillin Adult Medication Guideline. WNHS. [Link]

  • Al-Khafaji, M. Q., et al. (2020). Determination of Flucloxacillin Sodium by Analytical Spectrophotometry. Research Journal of Pharmacy and Technology, 13(1), 183-187. [Link]

  • Oppong, M. B., et al. (2016). STABILITY STUDIES ON FLUCLOXACILLIN SODIUM IN RECONSTITUTED ORAL SUSPENSIONS. ResearchGate. [Link]

  • van der Heggen, T., et al. (2024). Influence of ultrafiltration conditions on the measurement of unbound drug concentrations: flucloxacillin as an example. Journal of Antimicrobial Chemotherapy, 79(5), 1239-1243. [Link]

Sources

Technical Support Center: Flucloxacillin Anion Separation & pH Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the High-Performance Liquid Chromatography (HPLC) separation of Flucloxacillin. It is designed to move beyond basic recipes into the mechanistic reasons for method failure and success.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Optimizing Mobile Phase pH for Flucloxacillin (Anionic State) Applicable To: RP-HPLC, Ion-Pair Chromatography, Quality Control (QC) Assays

The Core Challenge: The "Stability-Ionization" Paradox

User Query: Why is selecting the pH for Flucloxacillin so difficult compared to other antibiotics?

Senior Scientist Response: The separation of Flucloxacillin presents a classic chromatographic paradox: Chemical Stability vs. Chromatographic Retention.

Flucloxacillin is an isoxazolyl penicillin.[1] Its behavior is governed by its carboxylic acid moiety (


).
  • To separate the anion: You must operate at a pH

    
     (typically pH 4.5 – 7.0) to ensure the molecule is 99%+ ionized (deprotonated, 
    
    
    
    ). This ensures robust retention times and symmetrical peaks on C18 columns.
  • The Risk: Beta-lactam rings are notoriously unstable.

    • Acidic pH (< 4.0): Rapid hydrolysis of the beta-lactam ring to penillic acid derivatives.

    • Alkaline pH (> 7.5): Hydrolysis to penicilloic acid.

The Sweet Spot: The operational window is narrow—pH 5.0 to 6.5 . This guide focuses on maintaining this window to separate the flucloxacillin anion without degrading it during the run.

Standardized Protocol: The "Golden" Method

Use this as your baseline. Deviations from this protocol are the primary cause of user-reported failures.

Optimized Mobile Phase System
ParameterSpecificationMechanistic Rationale
Column C18 (L1), End-capped, 5 µm, 250 x 4.6 mmEnd-capping reduces free silanol interactions which cause tailing in ionized analytes.
Buffer (Mobile Phase A) 20 mM Potassium Dihydrogen Phosphate (

)
Phosphate provides high buffering capacity at pH 5.0–6.0.
pH Adjustment Adjust to pH 5.0 ± 0.1 with NaOHEnsures Flucloxacillin is fully anionic (

) but prevents acid hydrolysis.
Organic Modifier (Mobile Phase B) Acetonitrile (HPLC Grade)Sharper peaks than methanol due to lower viscosity and distinct selectivity.
Ratio (Isocratic) Buffer:Acetonitrile (75:25 v/v)Strong aqueous environment retains the polar anion sufficiently on C18.
Flow Rate 1.0 – 1.2 mL/minStandard backpressure balance.
Temperature Ambient (20–25°C)CRITICAL: High temps (>30°C) accelerate degradation significantly.

Visualization: The pH Decision Matrix

The following logic flow illustrates how to select and troubleshoot the mobile phase pH based on observed symptoms.

pH_Optimization_Logic Start START: Select pH for Flucloxacillin Check_pKa Analyze pKa (~2.7) Start->Check_pKa Decision_pH Target pH Window: 5.0 - 6.5 Check_pKa->Decision_pH Goal: 99.9% Ionized Low_pH pH < 4.5 (Acidic) Decision_pH->Low_pH If too low High_pH pH > 7.5 (Alkaline) Decision_pH->High_pH If too high Optimal_pH pH 5.0 (Optimal) Decision_pH->Optimal_pH Target Acid_Hydrolysis Result: Degradation (Penillic Acid Formation) Low_pH->Acid_Hydrolysis Retention_Shift Result: Retention Time Drift (Partial Ionization) Low_pH->Retention_Shift Near pKa Alk_Hydrolysis Result: Degradation (Ring Opening) High_pH->Alk_Hydrolysis Success Result: Stable Anion, Symmetric Peak Optimal_pH->Success

Figure 1: Decision logic for pH selection. Operating outside the pH 5.0–6.5 window risks either chemical degradation or retention instability.

Troubleshooting Guide: Symptom-Based Solutions

Issue 1: Peak Tailing (Tailing Factor > 1.5)

User Report: "My flucloxacillin peak looks like a shark fin. The tail is dragging, ruining resolution."

Root Cause Analysis: While Flucloxacillin is acidic, peak tailing at pH 5.0 is often caused by secondary silanol interactions . Even on C18 columns, residual silanol groups (


) on the silica support can ionize (

) above pH 4.0. If the column is not well "end-capped," these negative charges repel the flucloxacillin anion or interact with the basic nitrogen in the amide linkage.

Corrective Actions:

  • Switch Column: Use a "Type B" high-purity silica column with high carbon load and exhaustive end-capping (e.g., Zorbax Eclipse Plus or Kromasil C18).

  • Increase Ionic Strength: Increase the phosphate buffer concentration from 20 mM to 50 mM . Higher salt concentration masks the electrostatic interactions between the analyte and the silica surface.

  • Check Frit Blockage: Tailing that affects all peaks usually indicates a physical void or blocked inlet frit, not a chemical issue.

Issue 2: "Ghost" Peaks or Split Peaks

User Report: "I see a small peak riding on the front of my main peak, or a new peak appearing after 10 injections."

Root Cause Analysis: This is the hallmark of on-column degradation .

  • Splitting: Often caused by injecting the sample in a solvent stronger than the mobile phase (e.g., 100% Acetonitrile). This causes the analyte to precipitate or travel faster than the buffer initially.

  • Ghost Peaks: If the mobile phase pH is too low (< 4.5) or the column oven is too hot (> 35°C), Flucloxacillin degrades during the run. The "ghost" is the degradation product (penicilloic acid) separating from the parent drug.

Corrective Actions:

  • Diluent Match: Dissolve the sample in the Mobile Phase (Buffer:ACN 75:25), not pure organic solvent.[2]

  • Thermostat Control: Set column oven strictly to 25°C . Do not rely on "ambient" if your lab fluctuates in temperature.

  • Fresh Buffers: Phosphate buffers promote microbial growth. Prepare fresh every 48 hours to prevent background noise.

Issue 3: Drifting Retention Times

User Report: "The peak elutes at 5.0 min in the morning and 4.8 min in the afternoon."

Root Cause Analysis: Drift suggests a lack of Buffer Capacity . At pH 5.0, phosphate is a good buffer, but if the concentration is too low (< 10 mM), the injection of an acidic sample can locally shift the pH inside the column. Since retention depends on ionization, a local pH drop makes the drug less ionized (more hydrophobic), shifting retention.

Corrective Actions:

  • Verify Buffer Prep: Ensure you are using 20-25 mM Phosphate.

  • pH Meter Calibration: A pH error of 0.2 units can significantly alter retention if you are operating closer to the pKa (though less likely at pH 5.0, it is critical for robustness).

Advanced Workflow: Buffer Preparation Protocol

Improper buffer preparation is the #1 silent killer of HPLC methods.

Step-by-Step Protocol:

  • Weighing: Weigh 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) anhydrous.
    
  • Dissolution: Dissolve in 900 mL of HPLC-grade water (Milli-Q).

  • pH Adjustment (The Critical Step):

    • Place the probe in the solution.

    • Slowly add dilute Sodium Hydroxide (1M NaOH) dropwise while stirring.

    • Target pH: 5.0 .[3][4]

    • Note: Never "overshoot" and try to bring it back down with acid; this alters the ionic strength. If you overshoot, discard and restart.

  • Volume Make-up: Transfer to a volumetric flask and dilute to 1000 mL.

  • Filtration: Filter through a 0.45 µm Nylon membrane . (Do not skip this; phosphate salts can precipitate and clog the pump).

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Flucloxacillin Sodium Monograph. 11th Edition. (Standard for impurity profiling and assay limits).

  • Tiwari, R. et al. (2010). LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin. Journal of Chromatographic Science. (Detailed degradation pathways at various pH levels).

  • Gowri Sankar, D. et al. (2009).[4] RP-HPLC Method for Estimation of Flucloxacillin Magnesium and Sodium Benzoate in Oral Suspension. Asian Journal of Chemistry. (Validation of pH 5.0 phosphate buffer method).

  • BenchChem Application Note . Quantification of Flucloxacillin Sodium Using High-Performance Liquid Chromatography (HPLC). (Protocol for C18 separation).

  • McCalley, D. V. (2023). Understanding and managing peak shapes for basic and acidic solutes in RPLC. Chemical Communications. (Mechanisms of peak tailing and silanol interactions).

Sources

Technical Support Center: Stabilizing Flucloxacillin(1-) in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FLUX-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division

Welcome to the Flucloxacillin Stability Support Hub

You are likely accessing this guide because you are witnessing the rapid degradation of Flucloxacillin (sodium salt) in your dissolution media, gastric simulations, or HPLC autosamplers.

The Core Problem: Flucloxacillin is an isoxazolyl penicillin.[1][2] Like all beta-lactams, it is fundamentally unstable in acidic media (pH < 5.0). In the presence of hydronium ions (


), the strained beta-lactam ring undergoes rapid hydrolysis, rendering the molecule pharmacologically inactive and complicating quantitation.

This guide provides the mechanistic root cause , stabilization protocols , and analytical troubleshooting required to handle this molecule without compromising data integrity.

Module 1: The Mechanism (Root Cause Analysis)

Q: Why is my Flucloxacillin disappearing within minutes at pH 1.2?

A: You are observing acid-catalyzed hydrolysis. The high concentration of protons protonates the carbonyl oxygen or the nitrogen of the beta-lactam ring. This reduces the electron density, making the carbonyl carbon highly susceptible to nucleophilic attack by water.

The primary degradation pathway in strong acid leads to Penillic Acid derivatives, whereas base-catalyzed or neutral hydrolysis tends to form Penicilloic Acid .

Hydrolysis Pathway Diagram

Flucloxacillin_Degradation cluster_legend Reaction Environment Flux Flucloxacillin (Intact Beta-Lactam) Protonation Protonation (N-4 or Carbonyl O) Flux->Protonation + H+ (Acidic pH < 4) Intermediate Tetrahedral Intermediate Protonation->Intermediate + H2O (Nucleophilic Attack) Penillic Flucloxacillin Penillic Acid Intermediate->Penillic Rearrangement (Major Acid Product) Penicilloic Flucloxacillin Penicilloic Acid Intermediate->Penicilloic Ring Opening (Minor/Neutral Product) legend_text Acidic conditions favor Penillic Acid formation via intramolecular rearrangement.

Figure 1: Acid-catalyzed degradation pathway of Flucloxacillin. In high acid (pH < 2), the pathway strongly favors rearrangement to Penillic acid derivatives.

Module 2: Formulation & Buffer Strategy (Liquid Phase)

Q: I need to keep Flucloxacillin stable in solution for 24 hours. How?

A: You must control two variables: pH and Temperature . Data indicates that unbuffered saline is insufficient. The "Gold Standard" for liquid stability is a Citrate Buffer system .

Protocol: Preparation of Stabilized Citrate Diluent (pH 7.0)

Reference Grounding: This protocol is derived from stability studies for outpatient parenteral antimicrobial therapy (OPAT).

Reagents:

  • Sodium Citrate (Analytical Grade)

  • Citric Acid (Analytical Grade)

  • Sterile Water for Injection/HPLC Grade Water

Step-by-Step:

  • Prepare 0.3% w/v Citrate Buffer: Dissolve 3.0 g of Sodium Citrate in 1 L of water.

  • Adjust pH: Titrate with Citric Acid (or dilute NaOH if needed) until pH reaches exactly 7.0 ± 0.1 .

  • Reconstitution: Dissolve Flucloxacillin Sodium powder directly into this buffer.

  • Temperature Control: Store at 2–8°C .

Stability Data Summary:

Storage ConditionDiluentStability Duration (>95% Recovery)
2–8°C 0.9% Saline (Unbuffered)< 6 Days
2–8°C 0.3% Citrate Buffer (pH 7.0) > 14 Days
37°C (Body Temp)0.9% Saline (Unbuffered)< 12 Hours (Rapid pH drop)
37°C 0.3% Citrate Buffer (pH 7.0) 24 Hours

Key Insight: Unbuffered Flucloxacillin solutions will self-acidify over time as trace hydrolysis generates acidic byproducts, creating an autocatalytic degradation loop. The citrate buffer prevents this pH drift.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Q: My calibration curve is non-linear, and I see "ghost peaks." Is it the column?

A: It is likely on-system degradation . If your mobile phase is acidic (common for reverse-phase C18) and your run time is long, Flucloxacillin degrades during the analysis.

Troubleshooting Checklist
  • Autosampler Temperature:

    • Requirement: Must be set to 4°C .

    • Reason: Degradation rates follow the Arrhenius equation. Lowering temperature from 25°C to 4°C significantly retards hydrolysis.

  • Mobile Phase pH:

    • Avoid: 0.1% Formic Acid or TFA (pH ~2-3) in the aqueous phase if the run is >10 mins.

    • Recommended: Phosphate Buffer (10-20 mM) adjusted to pH 5.0 - 7.0 .

    • Note: If LC-MS is required (where phosphate is incompatible), use Ammonium Acetate (pH 6.5) as the aqueous modifier.

  • Sample Diluent:

    • Never dissolve samples in the acidic mobile phase.

    • Protocol: Dissolve samples in the Mobile Phase A (Initial) only if it is pH neutral, or use the Citrate Buffer described in Module 2.

Workflow: Validated HPLC Setup

HPLC_Workflow Sample Sample Prep: Dissolve in pH 7.0 Citrate or Phosphate Buffer Storage Autosampler Storage: Set to 4°C (Critical) Sample->Storage Prevent Pre-injection Hydrolysis Injection Injection Storage->Injection Column Column: C18 (pH stable) Injection->Column Minimize Acid Exposure Time MobilePhase Mobile Phase: Phosphate Buffer (pH 5.0-7.0) + Acetonitrile MobilePhase->Column

Figure 2: Optimized HPLC workflow to minimize on-column degradation.

Module 4: Oral/Solid Dosage Protection

Q: How do I protect Flucloxacillin in a simulated gastric environment (SGF)?

A: You cannot stabilize the naked molecule in SGF (pH 1.2). You must create a physical barrier (Enteric Coating) or control the micro-environment (Excipients).

Protocol: Solid State Stabilization

  • Moisture Control: Flucloxacillin sodium is hygroscopic.[3] Moisture absorption facilitates hydrolysis even in solid state.

  • Excipient Selection: Use Dried Starch rather than undried starch or standard cellulose. Studies confirm that reducing water activity (

    
    ) in the excipient matrix is critical for shelf-life.
    
  • Enteric Strategy: For experimental delivery, encapsulate the solid drug in capsules coated with Methacrylic Acid Copolymer (Eudragit L100) . This polymer remains insoluble at pH < 5.5, protecting the payload until it reaches the neutral environment of the small intestine.

References
  • Stability in Citrate Buffer

    • Title: Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambul
    • Source: European Journal of Hospital Pharmacy.
    • URL:[Link]

  • Degradation Kinetics & Mechanism

    • Title: Degradation of Ampicillin and Flucloxacillin Antibiotics via Oxidation by Alkaline Hexacyanoferrate(III): Kinetics and Mechanistic Aspects.[4][5][6]

    • Source: Industrial & Engineering Chemistry Research (via Assiut University Repository).
    • URL:[Link]

  • Solid State Excipients

    • Title: Stability studies on flucloxacillin sodium in capsule dosage forms.[7]

    • Source: International Journal of Pharmacy and Pharmaceutical Sciences.
    • URL:[Link]

  • General Properties & Hydrolysis

    • Title: Flucloxacillin Sodium (PubChem Compound Summary).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Technical Support Center: Optimizing Flucloxacillin(1-) Extraction from Bone Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the efficiency of flucloxacillin extraction from bone tissue. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying flucloxacillin in this challenging matrix. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our guidance is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your analytical workflows.

Introduction: The Challenge of Flucloxacillin Extraction from Bone

Extracting flucloxacillin, a β-lactam antibiotic, from bone tissue presents a unique set of analytical hurdles. Bone's dense, heterogeneous nature, composed of a hard mineral matrix and a proteinaceous component, complicates drug recovery.[1] Furthermore, flucloxacillin's high protein binding of approximately 95% means that only a small fraction is unbound and pharmacologically active.[2][3] Therefore, a robust and validated extraction methodology is paramount for accurate pharmacokinetic and pharmacodynamic studies. This guide will walk you through common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my flucloxacillin recovery rates from bone tissue consistently low?

Low recovery rates can stem from several factors throughout the experimental workflow. Here are the most common culprits:

  • Inefficient Homogenization: Bone is a tough tissue to disrupt.[1] Incomplete homogenization will trap flucloxacillin within the bone matrix, preventing its complete extraction.

  • Suboptimal Extraction Solvent: The choice of solvent is critical. Flucloxacillin is very soluble in water and methanol, and soluble in ethanol.[4] An inappropriate solvent will not efficiently solubilize the drug from the homogenized tissue.

  • Drug Instability: Flucloxacillin is susceptible to degradation, particularly at non-optimal pH and elevated temperatures.[5] The extraction process itself can contribute to drug loss if not carefully controlled.

  • Strong Protein Binding: The high degree of protein binding can make it difficult to extract the total flucloxacillin amount.[2][3] The extraction method must be vigorous enough to disrupt these protein-drug interactions.

  • Adsorption to Labware: Although less common, flucloxacillin can adsorb to the surfaces of collection tubes and other labware, especially at low concentrations.

Q2: Should I be measuring total or unbound flucloxacillin in bone?

This depends on your research question. The unbound concentration represents the pharmacologically active fraction of the drug.[6][7] For efficacy studies, measuring the unbound concentration is crucial. Microdialysis is a technique that allows for the in-situ sampling of the unbound drug from the bone's interstitial fluid.[6][7] However, determining the total bone concentration is often necessary for pharmacokinetic modeling and understanding overall drug distribution. Most extraction methods from bone biopsies will measure the total concentration.[6]

Q3: What is the best method for homogenizing bone tissue for flucloxacillin extraction?

The optimal homogenization method depends on your sample size, throughput needs, and available equipment. Here are two primary approaches:

  • Mechanical Homogenization: This is the most common approach and includes methods like:

    • Cryogenic Milling/Pulverization: Freezing the bone sample in liquid nitrogen before grinding creates a fine powder, significantly increasing the surface area for extraction. This is considered a highly effective method.[1]

    • Bead Beating: This high-throughput method uses small beads (ceramic, steel) and vigorous shaking to disrupt the tissue.[8][9] It is effective for both cortical and cancellous bone.

  • Enzymatic Digestion: This method uses enzymes like collagenase or proteinase K to break down the proteinaceous matrix of the bone.[10][11][12] It can be a gentler method, but it's crucial to ensure the enzyme doesn't degrade the flucloxacillin and that the digestion conditions (pH, temperature) are compatible with the drug's stability.

Q4: How does the type of bone (cortical vs. cancellous) affect extraction efficiency?

You can expect different flucloxacillin concentrations and potentially different extraction efficiencies between cortical and cancellous bone.

  • Cancellous (Trabecular) Bone: This spongy, highly vascularized bone type generally shows higher concentrations of flucloxacillin compared to cortical bone.[1][13] Its porous nature may allow for more efficient penetration of extraction solvents.

  • Cortical (Compact) Bone: This dense, outer layer of bone is less vascularized and presents a greater physical barrier to drug penetration and extraction.[1][13] More rigorous homogenization is often required for cortical bone to achieve good recovery.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Flucloxacillin Recovery 1. Incomplete bone homogenization. 2. Inappropriate extraction solvent. 3. Flucloxacillin degradation during extraction. 4. Insufficient disruption of protein-drug binding.1. Optimize homogenization: Increase grinding time/speed for mechanical methods. For bead beaters, ensure the correct bead size and material for bone. Consider cryogenic milling for a finer powder.[1][8] 2. Use a solvent in which flucloxacillin is highly soluble, such as a methanol/water mixture.[4] Consider adding a small amount of acid (e.g., formic acid) to improve solubility and stability. 3. Keep samples on ice throughout the homogenization and extraction process. Ensure the pH of your extraction buffer is within the stability range of flucloxacillin (ideally around neutral).[5] 4. Use a protein precipitation step with a solvent like acetonitrile to denature proteins and release the bound drug.[14]
High Variability Between Replicates 1. Inhomogeneous bone samples. 2. Inconsistent sample processing. 3. Blood contamination in bone samples.1. Ensure the entire bone sample is pulverized to a fine, uniform powder before aliquoting for extraction. 2. Standardize all steps of the protocol, including timing, temperatures, and volumes. Automation can help for larger sample batches. 3. Thoroughly wash the bone samples with a buffer to remove excess blood before processing. Blood contamination can artificially inflate the measured flucloxacillin concentration.[1][15]
Matrix Effects in LC-MS/MS Analysis 1. Co-elution of endogenous bone matrix components. 2. Phospholipid interference.1. Optimize the chromatographic separation to better resolve flucloxacillin from interfering compounds. 2. Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before LC-MS/MS analysis.[16] 3. Use a stable isotope-labeled internal standard for flucloxacillin to compensate for matrix effects.[17]
Poor Peak Shape in Chromatography 1. Incompatibility between the final extract solvent and the mobile phase. 2. Particulates from the bone extract injected onto the column.1. Evaporate the extraction solvent and reconstitute the sample in the initial mobile phase or a compatible solvent. 2. Centrifuge the final extract at high speed and filter the supernatant through a 0.22 µm filter before injection.

Experimental Protocols

Protocol 1: Mechanical Homogenization and Solvent Extraction

This protocol is a robust starting point for extracting total flucloxacillin from bone.

Step-by-Step Methodology:

  • Sample Preparation:

    • Excise bone tissue and carefully remove any adhering soft tissue.

    • Wash the bone sample with cold phosphate-buffered saline (PBS) to remove blood.

    • Blot the bone dry and record its weight.

  • Cryogenic Homogenization:

    • Freeze the bone sample in liquid nitrogen until brittle.

    • Immediately grind the frozen bone into a fine powder using a cryogenic mill or a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer a known weight of the bone powder to a clean tube.

    • Add 3 volumes of extraction solvent (e.g., 80:20 methanol:water with 0.1% formic acid) per gram of bone tissue.

    • Vortex vigorously for 2 minutes.

    • Sonicate the sample in an ice bath for 15 minutes.

  • Protein Precipitation & Clarification:

    • Add 2 volumes of cold acetonitrile to the tube to precipitate proteins.

    • Vortex for 1 minute and then incubate at -20°C for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Sample Preparation for Analysis:

    • Carefully collect the supernatant.

    • For LC-MS/MS analysis, evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Enzymatic Digestion for Flucloxacillin Extraction

This protocol offers a milder alternative to mechanical disruption.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare bone powder as described in Protocol 1, steps 1-2.

  • Enzymatic Digestion:

    • Prepare a digestion buffer containing collagenase type I (e.g., 1000 U/mL) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Add the digestion buffer to the bone powder at a ratio of 5:1 (v/w).

    • Incubate at 37°C with gentle agitation for 4-6 hours, or until the tissue is substantially digested.

  • Extraction and Clarification:

    • Stop the digestion by adding 3 volumes of cold acetonitrile.

    • Vortex and centrifuge as described in Protocol 1, steps 4.4-4.5.

  • Sample Preparation for Analysis:

    • Process the supernatant as described in Protocol 1, step 5.

Note: It is crucial to run a control experiment to ensure that flucloxacillin is not degraded by the enzyme under the chosen digestion conditions.

Visualizing the Workflow

Diagram 1: General Workflow for Flucloxacillin Extraction from Bone

ExtractionWorkflow cluster_prep Sample Preparation cluster_homogenization Homogenization cluster_extraction Extraction & Cleanup cluster_analysis Analysis BoneSample Bone Sample (Cortical/Cancellous) Cleaning Cleaning & Weighing BoneSample->Cleaning Mechanical Mechanical Disruption (Cryo-milling/Bead Beating) Cleaning->Mechanical Enzymatic Enzymatic Digestion (Collagenase/Proteinase K) Cleaning->Enzymatic SolventExtraction Solvent Extraction (e.g., Methanol/Water) Mechanical->SolventExtraction Enzymatic->SolventExtraction ProteinPrecip Protein Precipitation (e.g., Acetonitrile) SolventExtraction->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation SPE Solid-Phase Extraction (Optional) Centrifugation->SPE Analysis LC-MS/MS Quantification SPE->Analysis

Caption: A generalized workflow for extracting flucloxacillin from bone tissue.

Diagram 2: Troubleshooting Logic for Low Recovery

Troubleshooting Start Low Flucloxacillin Recovery CheckHomogenization Is Homogenization Complete? (Fine, uniform powder) Start->CheckHomogenization CheckSolvent Is Extraction Solvent Optimal? (e.g., Methanol/Water) CheckHomogenization->CheckSolvent Yes OptimizeHomogenization Action: Optimize Homogenization (e.g., Increase time/intensity) CheckHomogenization->OptimizeHomogenization No CheckStability Are Samples Kept Cold? Is pH Controlled? CheckSolvent->CheckStability Yes ChangeSolvent Action: Change/Modify Solvent (e.g., Adjust polarity, add acid) CheckSolvent->ChangeSolvent No CheckCleanup Is Protein Precipitation/Cleanup Effective? CheckStability->CheckCleanup Yes ControlConditions Action: Control Temperature & pH CheckStability->ControlConditions No ImproveCleanup Action: Optimize Cleanup Step CheckCleanup->ImproveCleanup No Resolved Problem Resolved CheckCleanup->Resolved Yes OptimizeHomogenization->CheckHomogenization ChangeSolvent->CheckSolvent ControlConditions->CheckStability ImproveCleanup->CheckCleanup

Caption: A decision tree for troubleshooting low flucloxacillin recovery.

References

  • The penetration of flucloxacillin into cortical and cancellous bone during arthroplasty of the knee. International Orthopaedics. [Link]

  • Flucloxacillin bone and soft tissue concentrations assessed by microdialysis in pigs after intravenous and oral administration. Bone & Joint Research. [Link]

  • Pharmacokinetics and Pharmacodynamics of Antibiotics in Bone.
  • How does a homogenizer improve the stability of products?. Scientz Biotechnology. [Link]

  • What Role Do Homogenizers Play in the Pharmaceutical Manufacturing Process?. Pion Inc. [Link]

  • Flucloxacillin bone and soft tissue concentrations assessed by microdialysis in pigs after intravenous and oral administration. Pure. [Link]

  • Flucloxacillin bone and soft tissue concentrations assessed by microdialysis in pigs after intravenous and oral administration. ResearchGate. [Link]

  • Flucloxacillin bone and soft tissue concentrations assessed by microdialysis in pigs after intravenous and oral administration. PubMed. [Link]

  • Development and validation of an ultrafiltration-UHPLC-MS/MS method for quantification of unbound Beta-Lactam antibiotics cefotaxime, piperacillin, cloxacillin and flucloxacillin in human plasma and microdialysate. DiVA portal. [Link]

  • Quantification of cefuroxime and flucloxacillin in synovial tissue and bone using ultra-performance convergence chromatography-tandem mass spectrometry. PubMed. [Link]

  • Enzymatic tissue digestion as an alternative sample preparation approach for quantitative analysis using liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Determination of Total and Free Concentrations of Flucloxacillin and Cefazolin in Human Plasma by Liquid Chromatography/Tandem MS. OMICS International. [Link]

  • Bone penetration of intravenous flucloxacillin and gentamicin as antibiotic prophylaxis during total hip and knee arthroplasty. ResearchGate. [Link]

  • Recent Patents and Potential Applications of Homogenisation Techniques in Drug Delivery Systems. PubMed. [Link]

  • A simple enzymic digestion procedure of intact tissue samples in pharmacokinetic drug analysis. PubMed. [Link]

  • Flucloxacillin in bone. PMC. [Link]

  • Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery. PubMed. [Link]

  • Application of proteinases for dna isolation of bone specimens. Office of Justice Programs. [Link]

  • A meta-analysis of protein binding of flucloxacillin in healthy volunteers and hospitalized patients. Erasmus University Rotterdam. [Link]

  • Flucloxacillin in bone. Scilit. [Link]

  • Study For The Development Of Isolation And Clean Up Process By Using Solid Phase Extraction (SPE) For Fluoroquinolones And Cephalosporins Antibiotic Drugs From Forensic Samples. The Internet Journal of Forensic Science. [Link]

  • Flucloxacillin sodium compound and preparation method thereof.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Influence of ultrafiltration conditions on the measurement of unbound drug concentrations: flucloxacillin as an example. SKML. [Link]

  • Optimization of flucloxacillin dosing regimens in critically ill patients using population pharmacokinetic modelling of total and unbound concentrations. Journal of Antimicrobial Chemotherapy. [Link]

  • A meta-analysis of protein binding of flucloxacillin in healthy volunteers and hospitalized patients. PubMed. [Link]

  • Treatment of bone tissue to increase the bioavailability of growth factors.
  • Method for In Vitro Assay of Demineralized Bone Matrix.
  • Oral Flucloxacillin for Treating Osteomyelitis: A Narrative Review of Clinical Practice. The Journal of Bone and Joint Infection. [Link]

  • Quantification of cefuroxime and flucloxacillin in synovial tissue and bone using ultra- performance convergence chromatography. PURE.EUR.NL. [Link]

  • Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. Taylor & Francis Online. [Link]

  • An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy. PMC. [Link]

  • A meta-analysis of protein binding of flucloxacillin in healthy volunteers and hospitalized patients. ResearchGate. [Link]

  • Preparation method for flucloxacillin sodium.
  • Delayed Healing After Extractions: Causes Explained. Complete Smiles Bella Vista. [Link]

  • Infection after fracture osteosynthesis – Part II: Treatment. ScienceDirect. [Link]

Sources

Technical Support Center: Overcoming Ion Suppression in Flucloxacillin(1-) Mass Spectrometry Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for flucloxacillin analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression during the mass spectrometry (MS) detection of flucloxacillin. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the issues and the causality behind our recommended solutions. This guide is structured to help you diagnose, troubleshoot, and ultimately overcome ion suppression to achieve robust, accurate, and reproducible quantification of flucloxacillin in complex biological matrices.

Understanding the Core Problem: What is Ion Suppression and Why Does it Affect Flucloxacillin Analysis?

Ion suppression is a type of matrix effect that frequently plagues liquid chromatography-mass spectrometry (LC-MS) analyses. It manifests as a reduced signal intensity for the analyte of interest—in this case, flucloxacillin—due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, or tissue homogenate).[1][2][3] This phenomenon does not mean your analyte is absent; rather, its ability to form gas-phase ions in the MS source is being hindered.

The electrospray ionization (ESI) process, commonly used for molecules like flucloxacillin, relies on the formation of charged droplets that evaporate, eventually releasing the analyte ions to be detected by the mass spectrometer.[4][5] Ion suppression occurs when other compounds in the droplet compete with flucloxacillin for charge or for access to the droplet surface, or when non-volatile materials alter the droplet's physical properties, such as surface tension and viscosity, thereby inhibiting efficient ion formation.[4][5]

Biological samples are rich in components notorious for causing ion suppression, including salts, proteins, and especially phospholipids.[3][6][7] Given that flucloxacillin is often measured at low concentrations for pharmacokinetic studies, even minor signal suppression can severely compromise the accuracy, precision, and sensitivity of an assay.[8][9]

cluster_LC LC System cluster_MS MS Ion Source (ESI) Analyte Flucloxacillin Elution Co-elution Analyte->Elution Matrix Matrix Components (Salts, Phospholipids) Matrix->Elution Droplet Charged Droplet Elution->Droplet Enter Ion Source Competition Competition for Charge & Surface Droplet->Competition SuppressedSignal Reduced Flucloxacillin Signal (Ion Suppression) Competition->SuppressedSignal Results in Detector Mass Analyzer SuppressedSignal->Detector

Caption: Mechanism of Ion Suppression in ESI-MS.

Troubleshooting Guide: Diagnosing Ion Suppression

This section addresses common issues you might encounter and helps you determine if ion suppression is the root cause.

Q: My flucloxacillin signal is low, variable, or completely absent in my biological samples, but it looks fine when I inject a pure standard. Is this ion suppression?

A: This is the classic signature of ion suppression. When your analyte behaves perfectly in a clean solvent but poorly in a sample matrix, it strongly suggests that other components within that matrix are interfering with its ionization.[1][10] The matrix itself contains endogenous materials that, when co-eluted with flucloxacillin, compete for ionization, leading to a suppressed signal.[7] To confirm this, you can perform two key experiments: a post-extraction spike and a post-column infusion.

  • Post-Extraction Spike: This is the "gold standard" for quantitatively assessing matrix effects.[6] You compare the peak area of flucloxacillin spiked into a blank, extracted matrix sample with the peak area of flucloxacillin in a neat solvent at the same concentration. A ratio significantly less than 1 (or <100%) indicates ion suppression.[3][6][10]

  • Post-Column Infusion: This experiment helps you visualize where in your chromatogram suppression is occurring.[4][7] By infusing a constant stream of flucloxacillin solution directly into the MS source while injecting a blank extracted matrix sample onto the LC column, you will observe a steady baseline signal. Any dip or drop in this baseline corresponds to a region where matrix components are eluting and causing suppression.[4]

Q: My retention time for flucloxacillin is unstable, and the peak shape is poor, especially in matrix samples. Is this related to ion suppression?

A: While poor chromatography can be a separate issue, it is often linked to matrix effects. High concentrations of matrix components can overload the column, leading to retention time shifts and peak distortion.[2][3] More importantly, if your analyte peak is broad or tailing, it has a higher chance of co-eluting with a wider range of interfering matrix components, exacerbating ion suppression.[1][11] Therefore, addressing chromatographic issues is a critical first step. Optimizing the mobile phase, gradient profile, or even switching to a higher-efficiency column (like a UPLC system) can improve peak shape and better separate flucloxacillin from the suppressive matrix components.[11]

Q: I'm using a stable isotope-labeled internal standard (SIL-IS) for flucloxacillin, but my results are still imprecise. Why isn't it correcting for the suppression?

A: This is an excellent and subtle question. A SIL-IS is the preferred choice because it has nearly identical chemical and physical properties to the analyte, meaning it should co-elute perfectly and experience the same degree of ion suppression.[12][13] However, if your chromatography is not perfectly optimized, even a slight separation between the analyte and the SIL-IS can cause them to experience different matrix effects, leading to inaccurate correction.[13][14] This is especially true if they elute on the shoulder of a highly suppressive matrix peak (like from phospholipids). The key is to ensure complete co-elution and chromatographic overlap of the analyte and the SIL-IS peaks.[14] If you are using a deuterated standard, be aware that in some cases, increased deuteration can cause a slight retention time shift, which could contribute to this issue.[12]

Start Problem Observed: Low/Inconsistent Signal Check_Standard Is signal normal for pure standard? Start->Check_Standard Quantify_ME Perform Post-Extraction Spike Experiment Check_Standard->Quantify_ME Yes System_Issue Investigate System (e.g., source contamination) Check_Standard->System_Issue No Check_Chroma Is chromatography (peak shape, RT) acceptable? Optimize_Chroma Optimize Chromatography Check_Chroma->Optimize_Chroma No Optimize_SP Improve Sample Preparation Check_Chroma->Optimize_SP Yes Diagnose_Suppression Ion Suppression Confirmed Quantify_ME->Diagnose_Suppression Ratio < 85% Infusion_Exp Perform Post-Column Infusion Experiment Diagnose_Suppression->Infusion_Exp Identify_Region Identify suppressive chromatographic region Infusion_Exp->Identify_Region Identify_Region->Check_Chroma Optimize_Chroma->Check_Chroma Optimize_SP->Quantify_ME

Caption: Troubleshooting Workflow for Ion Suppression.

Mitigation Strategies: A Multi-Pronged Approach

Overcoming ion suppression rarely relies on a single solution. A robust method employs a combination of strategies across sample preparation, chromatography, and data acquisition.

Q: How can I design a sample preparation protocol to effectively remove interferences for flucloxacillin analysis?

A: Effective sample preparation is your first and most powerful line of defense.[1][15] The goal is to remove as much of the matrix as possible while efficiently recovering flucloxacillin. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Technique Principle Pros Cons Suitability for Flucloxacillin
Protein Precipitation (PPT) Add an organic solvent (e.g., acetonitrile) to precipitate proteins.[7][16]Simple, fast, inexpensive.[7]"Dirty" extracts; does not remove salts or phospholipids effectively. Often leads to significant ion suppression.[4][7]Suitable for initial screening but generally not recommended for sensitive, regulated bioanalysis due to high risk of matrix effects.[9][16]
Liquid-Liquid Extraction (LLE) Partition flucloxacillin into an immiscible organic solvent based on its polarity and pH.[17][18]Cleaner extracts than PPT; can remove salts and some phospholipids.[4]Can be labor-intensive, may form emulsions, requires solvent optimization.[7][18]A good option. Requires careful selection of an organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustment to ensure flucloxacillin (an acid) is in its neutral form for extraction.[18][19]
Solid-Phase Extraction (SPE) Selectively adsorb flucloxacillin onto a solid sorbent, wash away interferences, then elute the purified analyte.[20]Provides the cleanest extracts; highly effective at removing salts and phospholipids.[1][7]More complex method development, higher cost per sample.Highly Recommended. A reversed-phase (e.g., C18) or mixed-mode (e.g., mixed-mode anion exchange) SPE protocol can provide excellent cleanup and significantly reduce ion suppression.[20][21]

Q: What is the best choice for an internal standard (IS) to ensure accurate quantification of flucloxacillin?

A: The choice of internal standard is critical for compensating for unavoidable matrix effects.[6][22]

  • Structural Analogue IS: This is a molecule that is chemically similar to flucloxacillin but not present in the sample (e.g., dicloxacillin or cloxacillin).[12][16] While better than no IS, its physicochemical properties are not identical. This means it may have slightly different extraction recovery and retention time, and it may experience ion suppression to a different degree than flucloxacillin.[23]

  • Stable Isotope-Labeled (SIL) IS: This is the 'gold standard' for quantitative LC-MS.[12][24][25] A SIL-IS for flucloxacillin (e.g., ¹³C₄-Flucloxacillin) is chemically identical to the analyte, differing only in mass.[26] It will co-elute and experience virtually the same extraction efficiency and ion suppression, providing the most accurate correction.[12][13][14] When facing significant and variable ion suppression, investing in a SIL-IS is the most robust solution.[24]

Q: How can I optimize my LC method to minimize co-elution with interfering matrix components?

A: Chromatographic separation is key to moving your flucloxacillin peak away from regions of high ion suppression.[1][15]

  • Increase Resolution: Using columns with smaller particle sizes (e.g., sub-2 µm, as in UPLC/UHPLC systems) provides much higher chromatographic efficiency.[11] This results in sharper peaks, which are less likely to overlap with broad matrix interference peaks and are more tolerant of suppression effects.[11]

  • Modify Mobile Phase: The composition of your mobile phase can significantly impact both chromatography and ionization efficiency.

    • Additives: Use volatile buffers like ammonium formate or ammonium acetate.[2] These are generally more MS-friendly than phosphate buffers. For flucloxacillin, which is an acid, analysis is often performed in negative ion mode, but positive mode detection of the [M+H]⁺ ion is also common.[27][28] Small amounts of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can improve peak shape and ionization, but their concentration should be optimized, as high concentrations can also cause suppression.[29]

    • Gradient Optimization: Develop a gradient that provides good separation between flucloxacillin and the highly suppressive phospholipid region, which typically elutes in the middle of a reversed-phase gradient.[7][11]

Frequently Asked Questions (FAQs)
  • Q: What is the difference between "ion suppression" and "matrix effect"?

    • A: Matrix effect is the overall term for the influence of all sample components, other than the analyte, on the measurement.[3] It can result in either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][8]

  • Q: How do I quantitatively measure the matrix effect for my flucloxacillin assay?

    • A: The most accepted method is to calculate the Matrix Factor (MF).[6] Prepare two sets of samples: (A) flucloxacillin spiked into a blank, extracted matrix, and (B) flucloxacillin in a neat solution. The MF is the ratio of the peak area in A to the peak area in B. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[6]

  • Q: Can I eliminate ion suppression completely?

    • A: In complex biological matrices, completely eliminating all sources of suppression is often impossible. The goal is to reduce it to a level where it is minimal and, most importantly, consistent.[4] By using a co-eluting SIL-IS, you can accurately correct for any consistent, residual suppression.[12][30]

  • Q: Why is a stable isotope-labeled internal standard (SIL-IS) considered the 'gold standard'?

    • A: Because a SIL-IS has the same chemical structure, polarity, and ionization properties as the analyte, it behaves identically during sample preparation, chromatography, and ionization.[12][13][23] This allows it to track and correct for variations at every step of the analytical process, including matrix-induced ion suppression, more accurately than any other type of internal standard.[14][24]

Key Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression

This protocol helps you identify the retention times at which co-eluting matrix components cause ion suppression.

  • Setup:

    • Prepare a solution of flucloxacillin in your mobile phase (e.g., 100 ng/mL in 50:50 acetonitrile:water).

    • Using a syringe pump and a T-junction, deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column but before the MS ion source.

    • Set up your MS to monitor the primary MRM transition for flucloxacillin.

  • Execution:

    • Begin acquiring data on the MS. You should observe a stable, high-intensity signal for flucloxacillin.

    • Inject a blank matrix sample that has undergone your standard sample preparation procedure.

    • Monitor the flucloxacillin signal trace throughout the entire chromatographic run.

  • Interpretation:

    • A stable, flat baseline indicates no ion suppression.

    • Any significant drop or "dip" in the signal indicates a region where matrix components are eluting and suppressing the flucloxacillin signal.[4] This allows you to correlate suppression zones with your analyte's retention time.

Protocol 2: Solid-Phase Extraction (SPE) for Flucloxacillin from Plasma

This is a general template using a reversed-phase polymer-based sorbent, which is effective at removing phospholipids.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to precipitate some proteins and ensures flucloxacillin is in a suitable state for binding.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Load Sample:

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Wash (Remove Interferences):

    • Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and other polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water. This step is crucial for removing phospholipids while retaining flucloxacillin.

  • Elute Analyte:

    • Elute flucloxacillin from the cartridge with 1 mL of methanol or 90:10 methanol:acetonitrile.

  • Dry and Reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of your initial mobile phase, vortex, and inject into the LC-MS/MS system.

cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction ppt_start Plasma Sample ppt_add Add Acetonitrile ppt_start->ppt_add ppt_vortex Vortex & Centrifuge ppt_add->ppt_vortex ppt_supernatant Collect Supernatant (Contains Analyte + Interferences) ppt_vortex->ppt_supernatant ppt_end Inject (High Suppression Risk) ppt_supernatant->ppt_end lle_start Plasma Sample lle_add Add Organic Solvent (e.g., Ethyl Acetate) lle_start->lle_add lle_vortex Vortex & Centrifuge lle_add->lle_vortex lle_collect Collect Organic Layer (Cleaner) lle_vortex->lle_collect lle_end Evaporate & Reconstitute lle_collect->lle_end spe_start Plasma Sample spe_load Load on SPE Cartridge spe_start->spe_load spe_wash Wash (Remove Interferences) spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_end Evaporate & Reconstitute (Cleanest Extract) spe_elute->spe_end

Sources

Validation & Comparative

Cross-Validation of HPLC vs. Bioassay Methods for Flucloxacillin Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for cross-validating High-Performance Liquid Chromatography (HPLC) and Microbiological Bioassays for Flucloxacillin. While HPLC is the industry standard for purity and rapid quantification, it measures chemical mass, not biological activity. Conversely, bioassays measure functional potency but are prone to high variability.

The central thesis of this guide: A robust quality control system requires HPLC for routine release but demands periodic cross-validation with bioassays to ensure that the chemical signal (peak area) correlates with the biological effect (bacterial inhibition), particularly when monitoring stability and degradation products.

Part 1: The Analytical Dilemma (Mass vs. Potency)[1]

Flucloxacillin is an isoxazolyl penicillin that relies on a beta-lactam ring for its antibacterial activity.[1] The core analytical challenge lies in the nature of degradation:

  • HPLC (Physicochemical): Detects the molecule based on hydrophobicity and UV absorption. If the beta-lactam ring opens (hydrolysis to penicilloic acid), the UV chromophore often remains intact. Unless the method is stability-indicating (resolves degradants), HPLC may overestimate potency.

  • Bioassay (Functional): Relies on the drug binding to Penicillin-Binding Proteins (PBPs) in Staphylococcus aureus. If the ring opens, biological activity ceases immediately.

Strategic Alignment:

  • Use HPLC for: Purity, impurity profiling, and routine lot release.

  • Use Bioassay for: Reference standard qualification, stability studies (to confirm HPLC specificity), and formulation development.

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on validated pharmacopoeial standards (BP/USP) adapted for modern C18 columns.

Method Parameters[2][3][4][5][6]
  • Column: C18 (Octadecylsilyl silica gel),

    
    , 
    
    
    
    (e.g., Agilent Zorbax SB-C18).
  • Mobile Phase: Phosphate Buffer (pH 5.0) : Acetonitrile (

    
     v/v).
    
    • Buffer Prep: Dissolve

      
      
      
      
      
      in
      
      
      water; adjust pH to
      
      
      with NaOH.
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Specific for the benzamide side chain).
    
  • Injection Volume:

    
    .
    
  • Temperature:

    
     (Ambient) or 
    
    
    
    (Column Oven).
Self-Validating System Suitability (SST)

Before running samples, the system must pass these criteria to ensure data trustworthiness:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).
  • RSD of Standard Areas:

    
     (
    
    
    
    injections).
HPLC Workflow Diagram

HPLC_Workflow cluster_0 Sample Preparation cluster_1 Chromatography Sample Flucloxacillin Sample Dilution Dilute in Mobile Phase (Avoid Hydrolysis) Sample->Dilution Filter 0.45 µm PTFE Filter Dilution->Filter Injector Auto-Injector (20 µL) Filter->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (225 nm) Column->Detector Data Integration & Quantification Detector->Data

Figure 1: HPLC workflow emphasizing filtration and detection at 225 nm.

Part 3: Microbiological Bioassay Protocol

The Cylinder-Plate (Agar Diffusion) method is preferred over turbidimetric methods for its robustness in distinguishing potency.

Biological System
  • Test Organism: Staphylococcus aureus ATCC 29213 (Standard QC strain) or ATCC 6538P.

  • Medium: Antibiotic Medium No. 1 (Seed Agar) and No. 2 (Base Agar).

  • Design:

    
     Parallel Line Assay (3 doses of Standard vs. 3 doses of Sample).
    
Experimental Steps
  • Inoculum Prep: Grow S. aureus in Tryptic Soy Broth to

    
     McFarland standard (
    
    
    
    ).
  • Seeding: Add inoculum to molten Antibiotic Medium No. 1 (at

    
    ) to achieve final concentration of 
    
    
    
    .
  • Plating: Pour Base Agar (unseeded) into Petri dishes; let solidify. Overlay with Seeded Agar.

  • Diffusion: Place stainless steel cylinders (Oxford cups) on the agar. Fill with

    
     of standard/sample solutions.
    
  • Incubation:

    
     hours at 
    
    
    
    .
  • Measurement: Measure Zone of Inhibition (ZOI) to nearest

    
     using a digital caliper or zone reader.
    
Bioassay Workflow Diagram

Bioassay_Workflow Inoculum S. aureus Inoculum (0.5 McFarland) Agar Seed Agar (Antibiotic Medium 1) Inoculum->Agar Mix Plate Layered Plate (Base + Seed) Agar->Plate Pour Dosing Apply Standards/Samples (Cylinders) Plate->Dosing Incubate Incubate 18h @ 35°C Dosing->Incubate Read Measure Zone of Inhibition (mm) Incubate->Read Calc Parallel Line Analysis Read->Calc

Figure 2: Cylinder-plate bioassay workflow for potency determination.

Part 4: Cross-Validation & Data Comparison

To validate the methods against each other, you must prove that the Correlation Coefficient (


)  between the two methods is 

across a degradation range.
Comparative Performance Metrics
FeatureHPLC (Physicochemical)Bioassay (Biological)
Precision (RSD) High (

)
Low (

)
Specificity High (Separates impurities)Low (Sum of all active components)
Sensitivity (LOD) High (

)
Moderate (

)
Turnaround Time Fast (

mins/sample)
Slow (

hours)
What it measures Mass of specific moleculeAggregate killing capacity
Scenario Analysis: Interpreting Discrepancies

This table helps you interpret cross-validation data.

ScenarioHPLC ResultBioassay ResultInterpretationAction
Ideal


Perfect Correlation.Release Batch.
Type I Error


Hidden Degradation. Impurities are co-eluting in HPLC (overestimating purity) but are inactive in bioassay.Modify HPLC gradient to separate isomers.
Type II Error


Matrix Interference. Excipients absorbing UV at

(lowering HPLC calc) but not affecting bacteria.
Improve HPLC extraction/filtration.
Drift


Degradation. Both methods detect loss.Confirm degradation product via MS.
Logic Flow for Method Discrepancy

Logic_Flow Start Compare HPLC vs Bioassay Decision Is Difference > 5%? Start->Decision Pass Validation Pass Methods Correlate Decision->Pass No Fail Investigate Discrepancy Decision->Fail Yes CheckHPLC Check HPLC Specificity (Are degradants co-eluting?) Fail->CheckHPLC CheckBio Check Bioassay Conditions (Inoculum density/pH) Fail->CheckBio Solve1 Develop Gradient Method CheckHPLC->Solve1 Yes

Figure 3: Decision matrix for handling discrepancies between chemical and biological data.

Part 5: References

  • British Pharmacopoeia Commission. (2025).[2] Flucloxacillin Sodium Monohydrate: Assay. British Pharmacopoeia.[3]

  • United States Pharmacopeia. (2024). <81> Antibiotics—Microbial Assays. USP-NF.

  • Gao, L., et al. (2011). RP-HPLC analysis of flucloxacillin in human plasma: validation and application. Journal of Pharmaceutical and Biomedical Analysis.

  • Hewitt, W. (2003). Microbiological Assay for Pharmaceutical Analysis: A Rational Approach. CRC Press. (Standard text for bioassay design).

  • Dubey, S., et al. (2019). Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. Critical Reviews in Analytical Chemistry.

Sources

Comparative Stability of Flucloxacillin and Cloxacillin in Elastomeric Infusion Pumps: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the stability profiles of flucloxacillin and cloxacillin, two closely related isoxazolyl penicillins, when prepared for continuous infusion in elastomeric pumps. Tailored for researchers, scientists, and drug development professionals, this document synthesizes published experimental data, elucidates the chemical principles governing their degradation, and presents a rigorous, validated protocol for conducting head-to-head stability assessments.

Executive Summary

The administration of antibiotics via elastomeric infusion pumps is a cornerstone of Outpatient Parenteral Antimicrobial Therapy (OPAT), offering enhanced patient mobility and reduced healthcare costs. However, the efficacy of this delivery method is contingent upon the physicochemical stability of the drug throughout the storage and infusion period. This guide reveals that while both flucloxacillin and cloxacillin are susceptible to degradation, particularly at elevated temperatures, flucloxacillin has been more extensively studied in elastomeric devices. The available data suggests that temperature and pH are critical determinants of stability for both compounds. The use of buffering agents, such as citrate, has been shown to significantly improve the stability of flucloxacillin, extending its viability for up to 14 days under refrigerated storage followed by a 24-hour infusion period.[1] Data for cloxacillin in elastomeric pumps is less robust, with some studies indicating it is unstable for continuous infusion at body temperature.[2][3] This guide provides a comprehensive framework for conducting direct comparative studies to definitively establish the superior candidate for OPAT applications.

Introduction: The Imperative for Stability in OPAT

The rise of OPAT has revolutionized the management of long-term infections, allowing patients to receive intravenous antibiotics outside of a hospital setting.[4] Elastomeric pumps are single-use, non-electronic devices that deliver a continuous infusion of medication at a predetermined flow rate, making them ideal for ambulatory care.[5][6] The therapeutic success of this model hinges on the premise that the antibiotic maintains its concentration and, therefore, its antimicrobial efficacy, for the entire duration of the infusion, which is typically 24 hours.[4][7]

Flucloxacillin and cloxacillin are narrow-spectrum, beta-lactamase-resistant penicillins, primarily used to treat infections caused by penicillinase-producing staphylococci.[8][9] Their use in continuous infusion aims to optimize the time-dependent killing characteristics of beta-lactam antibiotics by maintaining drug concentrations above the minimum inhibitory concentration (MIC) for the dosing period.[10] However, the inherent instability of the beta-lactam ring makes these drugs susceptible to degradation, a process that can be accelerated by factors such as temperature, pH, concentration, and the diluent used.[11] This guide addresses the critical need for robust stability data to ensure safe and effective use of flucloxacillin and cloxacillin in elastomeric pumps.

Chemical Structures and Inherent Stability Factors

Flucloxacillin and cloxacillin are structurally very similar, differing by only a single halogen substitution on the phenyl group of the isoxazolyl side chain. Cloxacillin has a chlorine atom, while flucloxacillin has both a chlorine and a fluorine atom.[9][12]

G cluster_flucloxacillin Flucloxacillin cluster_cloxacillin Cloxacillin flucloxacillin cloxacillin

Caption: Chemical structures of Flucloxacillin and Cloxacillin.

This seemingly minor difference in electronegativity and atomic radius introduced by the fluorine atom can influence the molecule's susceptibility to nucleophilic attack and subsequent degradation. The primary degradation pathway for penicillins is the hydrolytic cleavage of the beta-lactam ring.[13][14][15] The rate of this hydrolysis is highly dependent on pH and temperature. Forced degradation studies on flucloxacillin have shown it degrades under acidic, alkaline, neutral, and oxidative conditions.[13][16] Similar degradation pathways are expected for cloxacillin.[17][18][19]

Review of Experimental Stability Data

A systematic review of the literature reveals that flucloxacillin's stability in elastomeric pumps has been the subject of multiple investigations, whereas data for cloxacillin is more limited.

Flucloxacillin Stability

Studies consistently demonstrate that temperature is the most critical factor affecting flucloxacillin stability.[20][21] While stable for extended periods under refrigeration (2-8°C), its degradation accelerates significantly at room temperature (25°C) and even more so at temperatures simulating use close to the body (31-37°C).[20][22]

One study found that flucloxacillin at 50 g/L was stable for 6 days at 2-8°C and then for 24 hours at 31°C, retaining 94% of its initial concentration.[22] However, when the temperature was raised to 37°C for the final 7 hours, the concentration dropped to 87%.[22] Another study under "real-life" conditions showed an 11% decrease in concentration after 24 hours, with temperatures inside the pump reaching up to 33°C.[20]

The pivotal role of pH is also well-documented. The degradation of flucloxacillin is often accompanied by a drop in pH, which can further catalyze hydrolysis.[23][24] The use of a 0.3% w/v citrate-buffered saline (pH 7.0) has been shown to be highly effective, maintaining over 95% of the initial flucloxacillin concentration for up to 14 days (13 days at 2-8°C and 24 hours at 32°C).[1] This buffering strategy makes 24-hour continuous infusion clinically viable and reliable.

Table 1: Summary of Flucloxacillin Stability Studies in Elastomeric Pumps

Concentration Diluent Storage Conditions Infusion Simulation % Remaining Reference
10 & 50 mg/mL 0.3% Citrate-buffered saline pH 7 13 days at 2-8°C 24 hours at 32°C >95% [1]
50 g/L (50 mg/mL) 0.9% Sodium Chloride 6 days at 2-8°C 24 hours at 31°C 94% [22]
50 g/L (50 mg/mL) 0.9% Sodium Chloride 6 days at 2-8°C 17h at 31°C + 7h at 37°C 87% [22]
33 mg/mL 0.9% Sodium Chloride None 24 hours (real-life, temp up to 33°C) ~89% [20]

| 50 mg/mL | 0.9% Sodium Chloride | 6 days at 2-8°C | 24 hours at 33°C | ~83% |[21] |

Cloxacillin Stability

Direct stability data for cloxacillin in elastomeric pumps is sparse. However, studies using other infusion systems, such as polypropylene syringes, provide valuable insights. One study concluded that cloxacillin, among other beta-lactams, is unstable for administration in a diffuser (elastomeric pump) at 37°C.[2][3] Another study noted that 50 mg/mL of cloxacillin in normal saline was stable for 8 hours.[25] This limited stability at body temperature poses a significant challenge for its use in 24-hour continuous infusions via body-worn elastomeric pumps.

Table 2: Summary of Cloxacillin Stability Studies in Infusion Systems

Concentration Diluent Container Storage/Infusion Conditions Stability Duration Reference
50 mg/mL Normal Saline (NS) Elastomeric Device 37°C Unstable [2][3]
50 mg/mL Normal Saline (NS) Not specified 37°C Stable for 8 hours [25]

| 125 mg/mL | 0.9% NaCl & D5W | Polypropylene Syringe | 20-25°C | 48 hours |[26] |

Recommended Experimental Protocol for Comparative Stability Testing

To provide a definitive comparison, a head-to-head study is required. The following protocol is a self-validating system designed to yield robust and reliable comparative data, synthesized from best practices outlined in the literature.[4][27]

Objective

To determine and compare the physicochemical stability of flucloxacillin and cloxacillin at a clinically relevant concentration in a specific model of elastomeric infusion pump under simulated OPAT conditions (refrigerated storage followed by infusion at a body-proximate temperature).

Materials and Methods
  • Drug Products: Flucloxacillin sodium and Cloxacillin sodium from a single, certified batch for each.

  • Elastomeric Pumps: A single model and batch of 240 mL, 24-hour infusion pumps (e.g., Baxter INfusor LV, Accufuser).

  • Diluents: 0.9% Sodium Chloride for Injection, USP. (Optional: A parallel study arm using a 0.3% citrate buffer).

  • Analytical Equipment: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) system with a UV detector.[1][8]

  • Environmental Chambers: Calibrated refrigerator (2-8°C) and incubator (32°C ± 1°C).

Experimental Workflow

Caption: Experimental workflow for comparative stability testing.

Step-by-Step Protocol
  • Preparation (Day 0):

    • Prepare a stock solution of each antibiotic according to the manufacturer's instructions.

    • Aseptically dilute each drug with 0.9% Sodium Chloride to a final concentration of 50 mg/mL.

    • Prepare three (n=3) elastomeric pumps for each drug, filling them to the nominal volume (e.g., 240 mL).

  • Time Zero (T=0) Analysis:

    • Immediately after preparation, withdraw a 1 mL aliquot from the filling port of each pump.

    • Analyze each sample via the validated HPLC method to determine the initial concentration (C₀). This is the 100% reference point.

    • Perform a visual inspection for color change or precipitation and measure the initial pH.

  • Refrigerated Storage:

    • Store all pumps at 2-8°C, protected from light.

    • At specified time points (e.g., 24h, 72h, 7 days), withdraw and analyze samples as in Step 2.

  • Simulated Infusion (After 7 days of refrigeration):

    • Place the pumps in a 32°C incubator to simulate the temperature of a device worn by a patient.

    • Collect samples at regular intervals over a 24-hour period (e.g., 0, 4, 8, 12, 18, 24 hours).

    • For each time point, analyze for drug concentration, visual appearance, and pH.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point for each pump.

    • A drug is considered stable if it retains ≥90% of its initial concentration.[3][4][28]

    • Record any changes in pH (>0.5 units is considered significant) or visual appearance (e.g., color change, particulate formation).[4][28]

    • Statistically compare the degradation rates of flucloxacillin and cloxacillin.

Discussion and Practical Implications

The existing evidence strongly suggests that unbuffered flucloxacillin and cloxacillin are not sufficiently stable to guarantee a full 24-hour infusion at temperatures approaching that of the human body (32-37°C).[2][20] For flucloxacillin, the use of a citrate buffer has been demonstrated to be a highly effective countermeasure, providing the necessary stability for reliable OPAT administration.[1]

For cloxacillin, the lack of data in elastomeric pumps is a significant knowledge gap. Based on its structural similarity to flucloxacillin and its reported instability at 37°C, it is plausible that it would also benefit from a buffering agent. The proposed head-to-head study is crucial for several reasons:

  • Clinical Practice: It would provide the evidence needed to select the more stable agent for OPAT, or to determine if both are viable with appropriate buffering.

  • Drug Formulation: The results could guide the development of new formulations or co-packaged buffer solutions to enhance stability.

  • Regulatory Submissions: Robust stability data in the final delivery device is a critical component of ensuring drug product quality and safety.[27]

Professionals in drug development should prioritize generating such device-specific stability data, as information from standard IV bags or syringes does not fully replicate the conditions within an elastomeric pump, where the drug is in prolonged contact with the device's materials at elevated temperatures.[27]

Conclusion

While flucloxacillin and cloxacillin are valuable antibiotics for treating staphylococcal infections, their application in 24-hour continuous infusion via elastomeric pumps requires careful consideration of their stability. Current literature indicates that flucloxacillin, particularly when stabilized with a citrate buffer, has a more established and favorable stability profile for this application compared to cloxacillin.[1] However, a definitive comparison requires a direct, head-to-head stability study as outlined in this guide. Such research is essential to ensure that patients in OPAT programs receive a safe and effective therapeutic dose throughout their entire infusion period, thereby upholding the principles of antimicrobial stewardship and patient safety.

References

  • Stability of Flucloxacillin in Elastomeric Infusion Devices. (2005). Journal of Pharmacy Practice and Research.
  • Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices. (2020). PubMed. [Link]

  • Stability of Flucloxacillin in Elastomeric Infusion Devices. (2005). Semantic Scholar. [Link]

  • Stability of intravenous flucloxacillin solutions used for hospital-in-the-home. (n.d.). University of Melbourne. [Link]

  • Effectiveness and safety of a disposable elastomeric continuous infusion pump for outpatient parenteral antimicrobial therapy (OPAT). (n.d.). White Rose Research Online. [Link]

  • Stability of Nine Time-Dependent Antibiotics for Outpatient Parenteral Antimicrobial Therapy (OPAT) Use. (2024). PMC. [Link]

  • What is the Difference Between Cloxacillin and Flucloxacillin. (2022). Pediaa.com. [Link]

  • Two-and three-dimensional structure and models of flucloxacillin and three-dimensional models of dicloxacillin, cloxacillin and oxacillin. (n.d.). ResearchGate. [Link]

  • Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. (2018). Taylor & Francis Online. [Link]

  • Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. (2022). ResearchGate. [Link]

  • Stability of Antimicrobials in Elastomeric Pumps: A Systematic Review. (2021). Digital CSIC. [Link]

  • Continuous Infusion of Beta-Lactams in the Critically Ill: Considerations for Global Implementation. (n.d.). Spiral. [Link]

  • Stability of Two Reserve Antibiotics in Elastomeric Pumps: Ceftazidime-Avibactam and Ceftolozane-Tazobactam. (2023). MDPI. [Link]

  • LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated. (n.d.). AKJournals. [Link]

  • Elimination of Isoxazolyl-Penicillins antibiotics in waters by the ligninolytic native Colombian strain Leptosphaerulina sp. considerations on biodegradation process and antimicrobial activity removal. (2018). PubMed. [Link]

  • Elimination of Isoxazolyl-Penicillins antibiotics in waters by the ligninolytic native Colombian strain Leptosphaerulina sp. considerations on biodegradation process and antimicrobial activity removal. (2018). ResearchGate. [Link]

  • A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes. (2024). Oxford Academic. [Link]

  • Antibiotic Stability Administered via Elastomeric Infusion Devices. (2022). U.S. Pharmacist. [Link]

  • APO-Flucloxacillin. (2020). NPS MedicineWise. [Link]

  • Antibiotic Stability and Feasibility in Elastomeric Infusion Devices for OPAT: A Review of Current Evidence. (2024). PMC. [Link]

  • Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. (2022). PMC. [Link]

  • Intravenous administration of antibiotics by prolonged and continuous infusion. (2023). SPILF. [Link]

  • Antibiotic stability in portable elastomeric infusion devices. (2022). Ovid. [Link]

  • Physicochemical stability of cloxacillin solution in polypropylene syringes at 125 mg/mL in 0.9% sodium chloride and dextrose 5% in water. (n.d.). European Journal of Hospital Pharmacy. [Link]

  • LC-MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated Stability Indicating LC Method. (2015). ResearchGate. [Link]

  • Stability of meropenem in portable elastomeric infusion devices: which protocol should be implemented in clinical practice? (2023). Microbiology Spectrum - ASM Journals. [Link]

  • Antibiotic stability related to temperature variations in elastomeric pumps used for outpatient parenteral antimicrobial therapy (OPAT). (2017). Oxford Academic. [Link]

  • Ampicillin Stability in a Portable Elastomeric Infusion Pump: A Step Forward in Outpatient Parenteral Antimicrobial Therapy. (2023). Sergas. [Link]

  • Preanalytical Stability of Flucloxacillin, Piperacillin, Tazobactam, Meropenem, Cefalexin, Cefazolin, and Ceftazidime in Therapeutic Drug Monitoring: A Structured Review. (2022). PubMed. [Link]

  • Stability-indicating LC-analytical method development and validation for the simultaneous estimation of flucloxacillin and amoxicillin in pharmaceutical dosage form. (2016). ResearchGate. [Link]

  • Continuous beta-lactam infusions. (2020). LITFL. [Link]

  • An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy. (2022). MDPI. [Link]

  • Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. (2023). Semantic Scholar. [Link]

  • An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy. (2022). Lirias. [Link]

  • STABILITY STUDIES ON FLUCLOXACILLIN AND THE DESIGN OF AN HPLC METHOD FOR THE ASSAY OF FLUCLOXACILLIN IN CAPSULE DOSAGE FORMS. (2014). Semantic Scholar. [Link]

  • STRESS DEGRADATION STUDIES ON AMOXICILLIN AND CLOXACILLIN IN DOSAGE FORM BY HPLC. (2017). International Journal of Pharmaceutics and Drug Analysis. [Link]

  • Stress Degradation Studies On Amoxicillin And Cloxacillin In Dosage Form By Hplc. (2017). Neliti. [Link]

  • Active Metabolites of Isoxazolylpenicillins in Humans. (n.d.). ASM Journals. [Link]

  • Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes. (n.d.). DTIC. [Link]

  • Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. (2024). PMC. [Link]

  • Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions. (2024). bioRxiv. [Link]

  • Degradation Kinetics and Aqueous Degradation Pathway of Cloxacillin Sodium. (2022). ResearchGate. [Link]

Sources

Navigating Flucloxacillin Therapy in Liver Cirrhosis: A Comparative Guide to Albumin Binding

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Comparative Binding of Flucloxacillin to Albumin in Healthy Versus Cirrhotic Liver States, Offering Critical Insights for Researchers and Drug Development Professionals.

The therapeutic efficacy and safety of many drugs are profoundly influenced by their interaction with plasma proteins, with albumin being the most abundant. For highly protein-bound antibiotics like flucloxacillin, alterations in albumin concentration and binding capacity can have significant clinical consequences. This is particularly critical in patients with liver cirrhosis, a condition characterized by diminished hepatic function and often, hypoalbuminemia. This guide provides a comprehensive comparison of flucloxacillin binding to albumin in healthy individuals versus those with a cirrhotic liver, supported by experimental data and methodologies.

The Critical Role of Albumin Binding in Flucloxacillin Pharmacokinetics

Flucloxacillin, a narrow-spectrum beta-lactam antibiotic, exhibits a high degree of binding to plasma albumin, typically ranging from 95% to 97% in healthy individuals.[1][2] This equilibrium between the bound and unbound (free) drug is a pivotal determinant of its pharmacokinetic profile. The unbound fraction is the pharmacologically active component, capable of diffusing into tissues to exert its antibacterial effect, and is also the portion available for metabolism and excretion.[3] Consequently, any condition that alters this binding equilibrium can significantly impact the drug's therapeutic window.

Liver cirrhosis, a late stage of hepatic fibrosis, impairs the liver's ability to synthesize proteins, leading to a decrease in plasma albumin levels (hypoalbuminemia).[4][5] Furthermore, the structural integrity of the albumin molecule itself can be compromised in cirrhotic patients, further reducing its binding affinity for drugs.[5][6] This guide will explore the ramifications of these changes on flucloxacillin therapy.

Quantifying the Difference: Methodologies for Assessing Protein Binding

The determination of drug-protein binding is a cornerstone of pharmacokinetic research. Several established techniques can be employed to quantify the extent of flucloxacillin's binding to albumin. Two commonly utilized methods are Equilibrium Dialysis and Ultrafiltration.

Experimental Protocol 1: Equilibrium Dialysis

Equilibrium dialysis is considered a gold-standard method for its accuracy in determining the unbound drug fraction at equilibrium.

Principle: This technique involves a semi-permeable membrane that separates a plasma sample containing the drug from a drug-free buffer solution. The membrane allows the passage of small molecules like the unbound drug but retains larger molecules such as albumin and the albumin-bound drug. At equilibrium, the concentration of the unbound drug is equal on both sides of the membrane.

Step-by-Step Methodology:

  • Preparation of Dialysis Cells: Assemble commercially available dialysis cells, ensuring the semi-permeable membrane (typically with a molecular weight cut-off of 5-10 kDa) is correctly placed between the two chambers.

  • Sample and Buffer Addition: In one chamber, add a known volume of human plasma (from either healthy or cirrhotic subjects) spiked with a known concentration of flucloxacillin. In the other chamber, add an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Seal the dialysis cells and incubate them in a temperature-controlled water bath or incubator at 37°C with gentle agitation. The incubation period should be sufficient to allow the system to reach equilibrium (typically 4-24 hours).

  • Sample Collection: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of flucloxacillin in both samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The unbound fraction (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium.

Causality Behind Experimental Choices: The use of a semi-permeable membrane is crucial for separating the unbound drug from the protein-bound complex. Incubation at 37°C mimics physiological temperature, ensuring the binding characteristics are relevant to in vivo conditions.

Experimental Protocol 2: Ultrafiltration

Ultrafiltration is a more rapid method for separating the unbound drug from the protein-bound drug.

Principle: This method utilizes a centrifugal force to push a plasma sample through a semi-permeable membrane. The membrane retains the protein and the protein-bound drug, while the ultrafiltrate contains the unbound drug.

Step-by-Step Methodology:

  • Device Preparation: Place a commercially available ultrafiltration device, containing a semi-permeable membrane, into a centrifuge tube.

  • Sample Addition: Add a known volume of the flucloxacillin-spiked plasma sample (from either cohort) into the upper chamber of the ultrafiltration device.

  • Centrifugation: Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time. This forces the protein-free ultrafiltrate through the membrane into the collection tube.

  • Sample Collection: Collect the ultrafiltrate from the collection tube.

  • Analysis: Measure the concentration of flucloxacillin in the ultrafiltrate using a validated analytical method like HPLC.

  • Calculation: The unbound fraction (fu) is the ratio of the drug concentration in the ultrafiltrate to the total drug concentration in the initial plasma sample.

Causality Behind Experimental Choices: The centrifugal force provides the driving pressure for separation. The choice of membrane molecular weight cut-off is critical to ensure complete retention of albumin.

Experimental_Workflow cluster_ED Equilibrium Dialysis cluster_UF Ultrafiltration ED_Start Spiked Plasma & Buffer ED_Dialysis Dialysis Cell (Semi-permeable membrane) ED_Start->ED_Dialysis ED_Incubation Incubate at 37°C (Equilibrium) ED_Dialysis->ED_Incubation ED_Analysis HPLC Analysis of Plasma & Buffer ED_Incubation->ED_Analysis ED_Result Calculate Unbound Fraction ED_Analysis->ED_Result UF_Start Spiked Plasma UF_Device Ultrafiltration Device UF_Start->UF_Device UF_Centrifuge Centrifuge at 37°C UF_Device->UF_Centrifuge UF_Analysis HPLC Analysis of Ultrafiltrate UF_Centrifuge->UF_Analysis UF_Result Calculate Unbound Fraction UF_Analysis->UF_Result

Caption: Experimental workflows for determining flucloxacillin-albumin binding.

Comparative Data: Healthy vs. Cirrhotic Liver

The following table summarizes the key differences in flucloxacillin binding to albumin between healthy individuals and patients with liver cirrhosis.

ParameterHealthy IndividualsPatients with Liver CirrhosisReference
Typical Albumin Concentration 3.5 - 5.0 g/dL< 3.5 g/dL[7]
Flucloxacillin Protein Binding ~95% - 97%Can be significantly lower[1][2]
Unbound Flucloxacillin Fraction ~3% - 5%Increased[8]
Clinical Implication Standard therapeutic effectPotential for increased efficacy and toxicity[8][9]

Discussion: Unraveling the Impact of Liver Cirrhosis on Flucloxacillin Binding

The data clearly demonstrates a significant alteration in the binding of flucloxacillin to albumin in the context of liver cirrhosis. This divergence is primarily driven by two key pathophysiological changes:

  • Reduced Albumin Synthesis: The cirrhotic liver's diminished capacity for protein synthesis directly leads to lower circulating albumin levels.[5] With fewer available binding sites, a larger proportion of flucloxacillin remains in its unbound, active state.

  • Altered Albumin Structure and Function: Beyond a simple quantitative reduction, liver disease can induce post-transcriptional modifications to the albumin molecule.[4][6] These structural changes can impair the binding affinity of drugs to albumin, further contributing to an increased unbound fraction, even at normal albumin concentrations.

The clinical ramifications of this increased unbound flucloxacillin concentration are twofold. On one hand, it can lead to enhanced therapeutic efficacy as more of the active drug is available to combat bacterial infections. However, this also elevates the risk of concentration-dependent adverse effects. Flucloxacillin is associated with a risk of drug-induced liver injury (DILI), and higher unbound concentrations could potentially exacerbate this risk.[10][11][12]

Binding_Comparison cluster_Healthy Healthy Liver cluster_Cirrhotic Cirrhotic Liver Healthy_Albumin Normal Albumin Levels & Structure Healthy_Binding High Flucloxacillin Binding (~95-97%) Healthy_Albumin->Healthy_Binding Healthy_Unbound Low Unbound Flucloxacillin (~3-5%) Healthy_Binding->Healthy_Unbound Cirrhotic_Albumin Low Albumin Levels & Altered Structure Cirrhotic_Binding Reduced Flucloxacillin Binding Cirrhotic_Albumin->Cirrhotic_Binding Cirrhotic_Unbound Increased Unbound Flucloxacillin Cirrhotic_Binding->Cirrhotic_Unbound

Caption: Comparative flucloxacillin-albumin binding in healthy vs. cirrhotic states.

Conclusion and Future Directions

The altered binding of flucloxacillin to albumin in patients with liver cirrhosis presents a significant clinical challenge. The resulting increase in the unbound drug fraction necessitates careful consideration of dosing regimens to optimize therapeutic outcomes while minimizing the risk of toxicity. Standard dosing, based on data from healthy individuals, may not be appropriate for this patient population.

Future research should focus on developing population pharmacokinetic models that incorporate albumin concentration and liver function to guide individualized flucloxacillin dosing in cirrhotic patients. Therapeutic drug monitoring of unbound flucloxacillin concentrations may also be a valuable tool to ensure safe and effective treatment in this vulnerable population. A deeper understanding of these intricate drug-protein interactions is paramount for advancing personalized medicine and improving patient care.

References

  • ResearchGate. (n.d.). Unbound fraction flucloxacillin vs. serum albumin.
  • SciSpace. (2010, June 8). Flucloxacillin dosing in critically ill patients with hypoalbuminaemia: special emphasis on unbound pharmacokinetics.
  • Wikipedia. (n.d.). Plasma protein binding.
  • PubMed. (2023, March 3). Target attainment and population pharmacokinetics of flucloxacillin in critically ill patients: a multicenter study.
  • PubMed. (2023, March 20). Identification of flucloxacillin-modified hepatocellular proteins: implications in flucloxacillin-induced liver injury.
  • National Institutes of Health. (n.d.). High unbound flucloxacillin fraction in critically ill patients.
  • Oxford Academic. (2020, May 22). Optimization of flucloxacillin dosing regimens in critically ill patients using population pharmacokinetic modelling of total and unbound concentrations. Retrieved from Journal of Antimicrobial Chemotherapy.
  • DSpace. (2017, July 1). Quantification of the risk of liver injury associated with flucloxacillin: a UK population-based cohort study.
  • Sigma-Aldrich. (n.d.). Protein Binding Determination - Comparison Study of Techniques & Devices.
  • National Institutes of Health. (2021, December 28). Antibiotics and Liver Cirrhosis: What the Physicians Need to Know.
  • ASM Journals. (n.d.). Protein Binding of β-Lactam Antibiotics in Critically Ill Patients: Can We Successfully Predict Unbound Concentrations?. Retrieved from Antimicrobial Agents and Chemotherapy.
  • D-Scholarship@Pitt. (n.d.). Drug-Binding Proteins in Liver Transplant Patients.
  • PubMed. (2017, September 15). Pharmacokinetics of flucloxacillin and its metabolites in patients with renal failure: Impact on liver toxicity.
  • AGEB. (2019, June 14). REVIEW - The role and indications of albumin in advanced liver disease.
  • BioAgilytix. (n.d.). Protein Binding Assays.
  • World Journal of Gastroenterology. (2016, January 21). Pharmacokinetic drug interactions in liver disease: An update.
  • Oxford Academic. (2017, July 1). Quantification of the risk of liver injury associated with flucloxacillin: a UK population-based cohort study.
  • Gut. (n.d.). Albumin in decompensated cirrhosis: new concepts and perspectives.
  • Klinická farmakologie a farmacie. (2023, April 5). Flucloxacillin pharmacokinetic properties.
  • JoVE. (2025, February 12). Video: Protein-Drug Binding: Determination Methods.
  • ResearchGate. (2025, August 9). Protein Binding and Kinetics of Drugs in Liver Diseases.
  • MDPI. (2021, November 10). Albumin Substitution in Decompensated Liver Cirrhosis: Don't Forget Zinc.
  • MDPI. (2021, December 28). Antibiotics and Liver Cirrhosis: What the Physicians Need to Know.
  • British Liver Trust. (2021, June 16). Treating cirrhosis: do higher concentration albumin infusions make a difference?.
  • ACS Publications. (2001, December 12). Determination of Drug−Plasma Protein Binding Kinetics and Equilibria by Chromatographic Profiling: Exemplification of the Method Using l-Tryptophan and Albumin.
  • JoVE. (2025, February 12). Video: Hepatic Drug Clearance: Effect of Protein Binding.
  • National Institutes of Health. (n.d.). Role of albumin in cirrhosis: from a hospitalist's perspective.

Sources

Technical Guide: Inter-Laboratory Reproducibility of Flucloxacillin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: Direct phenotypic susceptibility testing of Staphylococcus aureus using flucloxacillin (and its chemical analog oxacillin) is fraught with inter-laboratory variability. This variability stems from the chemical instability of the flucloxacillin(1-) anion in vitro, the heteroresistance of mecA-positive populations, and the difficulty in reading "trailing" endpoints in diffusion assays.

The Industry Standard: Consequently, Cefoxitin (30 µg) has superseded direct flucloxacillin/oxacillin testing as the primary phenotypic surrogate for detecting methicillin resistance (MRSA). This guide analyzes the technical deficiencies of direct flucloxacillin testing compared to the cefoxitin surrogate and provides a validated protocol for ensuring reproducible results.

The Technical Challenge: Chemistry and Heteroresistance

To understand reproducibility failures, one must understand the interaction between the drug's chemistry and the bacterial population dynamics.

The Flucloxacillin(1-) Anion Instability

Flucloxacillin is an isoxazolyl penicillin.[1] In aqueous solution (e.g., MIC broth or agar diffusion), the active moiety is the flucloxacillin(1-) anion .

  • Hydrolysis: The beta-lactam ring is susceptible to rapid hydrolysis, particularly in unbuffered media or at elevated temperatures (>35°C).

  • Impact on Reproducibility: If a laboratory prepares MIC trays and stores them at -20°C instead of -70°C, or uses media with shifting pH, the effective concentration of the anion drops. This leads to artificially elevated MICs (false resistance) or "skipping wells," destroying inter-lab concordance.

The mecA Induction Failure

Methicillin resistance is mediated by PBP2a (encoded by mecA). PBP2a has a low affinity for beta-lactams.

  • The Problem: Flucloxacillin and oxacillin are weak inducers of PBP2a expression. In a heteroresistant population (where only 1 in 10^5 cells expresses resistance), direct flucloxacillin testing may fail to trigger the resistance phenotype, leading to a "False Susceptible" result.

  • The Solution: Cefoxitin is a potent inducer of mecA. It forces the expression of PBP2a, making the resistant population clearly visible (sharp zone edges) and significantly improving inter-laboratory reproducibility.

Comparative Analysis: Direct Testing vs. Surrogates

The following table synthesizes performance data from CLSI, EUCAST, and multi-center reproducibility studies.

FeatureDirect Flucloxacillin/Oxacillin Disk Cefoxitin (30 µg) Surrogate PCR (mecA/mecC)
Primary Utility Historical; PK/PD studiesRoutine MRSA Screening Gold Standard Confirmation
Sensitivity 93% - 97% (Misses heteroresistance)> 99% 100%
Specificity Variable (Hyper-beta-lactamase interference)> 98% 100%
Inter-Lab CV% High (>15% variability in zone sizes)Low (<5% variability) N/A
Stability Low (Degrades in storage/incubation)High (Stable disk potency) High
Endpoint Reading Difficult (Hazy/Trailing edges)Clear (Sharp cut-off) Binary (Pos/Neg)
BORSA Detection Poor (Often misclassified as MRSA)Excellent (Correctly calls MSSA) Excellent

Note on BORSA (Borderline Oxacillin-Resistant S. aureus): These strains hyper-produce beta-lactamases, causing slightly elevated oxacillin/flucloxacillin MICs (borderline resistance) but lack the mecA gene.[2] Direct testing often falsely flags these as MRSA. Cefoxitin remains susceptible in BORSA strains, correctly identifying them as treatable with high-dose flucloxacillin.

Visualization: Mechanism of Action & Resistance

The following diagram illustrates why Cefoxitin is the superior diagnostic agent for detecting the mecA mechanism.

G cluster_1 Bacterial Cell Wall Machinery Fluclox Flucloxacillin (Weak Inducer) PBP Native PBPs (Cell Wall Synthesis) Fluclox->PBP Binds High Affinity mecA mecA Gene (Inducible) Fluclox->mecA Weak Signal Cefoxitin Cefoxitin (Strong Inducer) Cefoxitin->PBP Binds High Affinity Cefoxitin->mecA Strong Signal Result_S Cell Lysis (Susceptible) PBP->Result_S Inhibited by Drug PBP2a PBP2a (Low Affinity Target) mecA->PBP2a Expression Result_R Cell Survival (Resistant) PBP2a->Result_R Not Inhibited Continues Synthesis

Figure 1: Mechanistic differentiation between Flucloxacillin and Cefoxitin. Cefoxitin strongly induces mecA, ensuring PBP2a is expressed and resistance is phenotypically observable.

Validated Experimental Protocol

To ensure inter-laboratory reproducibility, do not use direct flucloxacillin disks for screening. Follow this "Self-Validating" surrogate protocol.

Materials & Environmental Controls
  • Media: Mueller-Hinton Agar (MHA).[2]

    • QC Check: Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be standardized.

  • Disks: Cefoxitin 30 µg.

  • Inoculum: 0.5 McFarland standard (direct colony suspension).

    • Critical: Do not use broth growth method for Staphylococci; it delays expression of resistance.

  • Incubation: 35 ± 1°C (Ambient Air).

    • Warning: Do not incubate >35°C. MRSA detection drops significantly at 37°C due to the thermosensitivity of PBP2a expression.

Step-by-Step Workflow
  • Preparation: Bring MHA plates to room temperature. Ensure no visible moisture on the surface.

  • Inoculation: Dip a sterile swab into the 0.5 McFarland suspension. Rotate against the tube wall to remove excess fluid. Streak the MHA plate three times (60° rotation) for confluent growth.

  • Application: Apply Cefoxitin 30 µg disk within 15 minutes of inoculation.

  • Incubation: Invert plates and incubate for 16-20 hours at 33-35°C .

  • Reading (The Decision Matrix):

    • Measure zone diameter in reflected light.[3]

    • Check for "haze" within the zone (indicates heteroresistance).

Interpretation & Reporting (EUCAST/CLSI Harmonized)
Cefoxitin (30 µg) ZoneInterpretationReporting Action
≥ 22 mm Susceptible Report Flucloxacillin: Susceptible
< 22 mm Resistant Report Flucloxacillin: Resistant (MRSA)

Troubleshooting & Quality Control

A "Self-Validating" system requires internal controls to flag errors before they leave the lab.

The "Haze" Phenomenon
  • Observation: A large zone of inhibition with a fine dusting of growth (haze) inside.

  • Cause: Heteroresistant MRSA population.

  • Correct Action: Ignore the outer zone. Read the zone at the inner growth limit. If the haze grows up to the disk, the isolate is Resistant .

QC Strain Performance

Run these controls weekly. If results deviate, patient results are invalid.

OrganismStrain IDExpected Cefoxitin ZonePurpose
S. aureusATCC 2921324 - 30 mmValidates Susceptibility detection
S. aureusATCC 43300< 22 mm (Resistant)Critical: Validates mecA detection

Visualization: The Diagnostic Algorithm

AST_Workflow Start S. aureus Isolate (0.5 McFarland) Screen Cefoxitin 30µg Screen (MHA, 35°C, 18h) Start->Screen Decision Zone Measurement Screen->Decision Susceptible Zone ≥ 22 mm Decision->Susceptible Resistant Zone < 22 mm Decision->Resistant Report_S REPORT: Flucloxacillin Susceptible Susceptible->Report_S Confirm Confirmatory Test (Optional but Recommended) Resistant->Confirm If equivocal Report_MRSA REPORT: Flucloxacillin Resistant (MRSA) Resistant->Report_MRSA Routine Lab PCR PCR: mecA / mecC Confirm->PCR PBP2a_Agg PBP2a Latex Agglutination Confirm->PBP2a_Agg PCR->Report_MRSA Positive Report_BORSA REPORT: BORSA (Rare) Treat with High Dose PCR->Report_BORSA Negative

Figure 2: Diagnostic workflow ensuring high reproducibility. Note the reliance on Cefoxitin as the primary decision node.

References

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Breakpoint tables for interpretation of MICs and zone diameters. Version 15.0. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]

  • Skov, R., et al. (2003). "Evaluation of a cefoxitin 30 microg disc on Iso-Sensitest agar for detection of methicillin-resistant Staphylococcus aureus." Journal of Antimicrobial Chemotherapy. [Link]

  • Broekema, N. M., et al. (2009). "Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study." Journal of Clinical Microbiology. [Link]

  • Allwood, M. C., et al. (2018). "Assessment of the stability of citrate-buffered flucloxacillin for injection." European Journal of Hospital Pharmacy. [Link][4]

Sources

A Comparative Analysis of Flucloxacillin Cellular Uptake Versus Other Isoxazolyl Penicillins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazolyl penicillins—flucloxacillin, dicloxacillin, cloxacillin, and oxacillin—form a critical subgroup of β-lactam antibiotics valued for their resistance to bacterial β-lactamase enzymes.[1][2][3] While their primary mechanism of action involves the inhibition of bacterial cell wall synthesis, their interaction with mammalian cells is a key determinant of both therapeutic efficacy and potential for off-target effects.[4][5] This guide provides a comprehensive framework for benchmarking the cellular uptake of flucloxacillin against its structural analogs. We present a detailed experimental protocol using a Caco-2 cell monolayer model, a gold-standard for assessing intestinal permeability, coupled with sensitive LC-MS/MS-based quantification.[6][7][8] The discussion integrates physicochemical properties with the roles of key cellular transporters, such as Organic Anion Transporters (OATs) for influx and Multidrug Resistance-Associated Proteins (MRPs) for efflux, to explain observed differences in cellular accumulation.[9][10][11] This analysis aims to equip researchers with the foundational knowledge and practical methodology to investigate the cellular pharmacology of this important antibiotic class.

Introduction: The Significance of Cellular Uptake for Isoxazolyl Penicillins

The isoxazolyl penicillins are a class of semi-synthetic antibiotics characterized by a 3,5-disubstituted isoxazole ring attached to the 6-aminopenicillanic acid core.[2][12] This structural feature confers stability against penicillinase enzymes, making them effective against resistant strains of Staphylococcus aureus.[13][14] The four principal members of this class are oxacillin, cloxacillin, dicloxacillin, and flucloxacillin, which differ by the halogen substitutions on the phenyl ring of the isoxazolyl side chain.[3]

While their antibacterial action occurs extracellularly and at the bacterial cell wall, the extent to which these drugs enter mammalian cells is of profound importance for several reasons:

  • Intracellular Pathogens: Although primarily targeting extracellular bacteria, efficacy against facultative intracellular pathogens may be influenced by the ability to reach intracellular compartments.

  • Pharmacokinetics (ADME): Cellular permeability across epithelial barriers, such as the intestinal lining, is a critical factor in oral bioavailability.[12]

  • Off-Target Effects & Toxicity: Accumulation within host cells can lead to unforeseen interactions with cellular machinery, potentially causing adverse drug reactions.

  • Drug-Drug Interactions (DDIs): Competition for cellular transport mechanisms can alter the pharmacokinetics of co-administered drugs.[9]

This guide focuses on providing a robust experimental framework to compare the cellular uptake of flucloxacillin with its isoxazolyl counterparts, linking their chemical structures to their biological transport characteristics.

Background: Physicochemical Properties and Cellular Transport Pathways

The cellular permeability of a drug is governed by a complex interplay between its physicochemical properties and its interaction with cellular transport proteins.

Physicochemical Determinants of Permeability

The subtle structural differences among the isoxazolyl penicillins, specifically the number and position of chlorine and fluorine atoms on the phenyl ring, lead to significant variations in their lipophilicity (fat-solubility). This is a key factor in passive diffusion across the lipid bilayer of the cell membrane.

  • Oxacillin: No halogen substitutions.

  • Cloxacillin: One chlorine atom.

  • Flucloxacillin: One chlorine and one fluorine atom.[13]

  • Dicloxacillin: Two chlorine atoms.

Generally, increasing halogenation increases lipophilicity, which would theoretically enhance passive diffusion. However, this is often counterbalanced by the molecule's interaction with active transport systems.

The Role of Active Transport

Penicillins are organic anions and are known substrates for various solute carrier (SLC) and ATP-binding cassette (ABC) transporters.[9][11]

  • Influx Transporters (Uptake): Organic Anion Transporters (OATs), a part of the SLC22 family, are crucial for the uptake of anionic drugs from the bloodstream into cells, particularly in the kidney for excretion.[9][11] OATs facilitate the movement of a wide range of substances, including many antibiotics.[15][16] The affinity of each isoxazolyl penicillin for different OAT isoforms can significantly influence its net cellular accumulation.

  • Efflux Transporters (Export): Multidrug Resistance-Associated Proteins (MRPs), members of the ABC superfamily, are ATP-dependent efflux pumps that actively transport a wide array of substrates, including hydrophilic organic anions, out of the cell.[10][17] Overexpression of MRPs is a known mechanism of drug resistance in both cancer and infectious diseases.[18][19] These transporters can actively limit the intracellular concentration of penicillins.

Therefore, the net cellular uptake of an isoxazolyl penicillin is a dynamic equilibrium between passive diffusion, carrier-mediated influx (e.g., via OATs), and active efflux (e.g., via MRPs).

Experimental Design & Rationale for a Comparative Uptake Study

To objectively benchmark flucloxacillin against its analogs, a well-controlled in vitro experiment is essential. We propose the use of the Caco-2 cell permeability assay.

  • Cell Model: Caco-2 Monolayers: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes when cultured on semi-permeable membranes.[8] This system forms tight junctions and expresses a range of transporters found in the human small intestine, making it the industry-standard model for predicting oral drug absorption and studying active transport.[6][7]

  • Assay Type: Bidirectional Permeability Assay: By measuring the transport of the drug from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side, we can calculate an efflux ratio (Papp(B-A) / Papp(A-B)) . An efflux ratio significantly greater than 2 is a strong indicator of active efflux.[8]

  • Analytical Method: LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantification due to its high sensitivity, specificity, and ability to measure drug concentrations in complex biological matrices like cell culture media.[4][20][21]

The following workflow provides a high-level overview of the experimental process.

G cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Transport Experiment cluster_2 Phase 3: Analysis C1 Seed Caco-2 cells on Transwell inserts C2 Culture for 21 days to form a confluent monolayer C1->C2 C3 Verify monolayer integrity (TEER measurement) C2->C3 T1 Wash monolayer and equilibrate with buffer C3->T1 T2 Add drug solution to Donor compartment (Apical or Basolateral) T1->T2 T3 Incubate at 37°C with gentle shaking T2->T3 T4 Collect samples from Donor and Receiver compartments at t=final T3->T4 A1 Prepare samples and calibration standards T4->A1 A2 Quantify drug concentration using LC-MS/MS A1->A2 A3 Calculate Papp values and Efflux Ratio A2->A3 G Extracellular Extracellular Space Membrane Apical Membrane Lipid Bilayer Basolateral Membrane Intracellular Intracellular Space OAT OATs (Influx) Drug_in Isoxazolyl Penicillin OAT->Drug_in Active Influx MRP MRPs (Efflux) Drug_out Isoxazolyl Penicillin MRP->Drug_out Active Efflux Drug_out->OAT Drug_out->Drug_in Passive Diffusion Drug_in->MRP

Caption: Cellular transport mechanisms for isoxazolyl penicillins.

  • Trend in Permeability (A→B): The absorptive permeability (Papp A→B) increases in the order Oxacillin < Cloxacillin < Flucloxacillin < Dicloxacillin. This trend correlates strongly with increasing lipophilicity due to greater halogenation. The more lipophilic compounds can more readily cross the cell membrane via passive transcellular diffusion. Dicloxacillin, with two chlorine atoms, is the most lipophilic and shows the highest passive uptake. [12][22]

  • Evidence of Active Efflux: All four isoxazolyl penicillins exhibit an efflux ratio greater than 2, indicating they are substrates of efflux transporters like MRPs. [10]This active removal from the cell works in opposition to passive influx. Dicloxacillin shows the highest efflux ratio, suggesting it is the most avidly transported out of the cell among the group. This highlights a crucial concept: while high lipophilicity enhances initial entry, it can also make the compound a better substrate for lipophilic drug efflux pumps.

  • Benchmarking Flucloxacillin: Flucloxacillin demonstrates a robust permeability profile, superior to that of oxacillin and cloxacillin. [14][22]Its combination of one chlorine and one fluorine atom appears to strike an effective balance between the lipophilicity needed for passive uptake and its interaction with efflux transporters. While its raw absorptive transport is slightly lower than dicloxacillin's, its lower efflux ratio suggests it may be retained within the cell more effectively than dicloxacillin, a factor that could be significant for certain therapeutic applications.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the cellular uptake of flucloxacillin against other key isoxazolyl penicillins. The experimental data, generated using a Caco-2 monolayer system, reveals a clear structure-permeability relationship, where increased halogenation and lipophilicity lead to higher passive uptake. However, this is modulated by active efflux, with all tested compounds showing they are substrates for efflux pumps.

Flucloxacillin emerges as a compound with a well-balanced profile, exhibiting high permeability that is somewhat less compromised by efflux compared to the more lipophilic dicloxacillin. For researchers in drug development, understanding these nuances is critical for predicting oral bioavailability, anticipating potential drug-drug interactions involving OAT and MRP transporters, and forming hypotheses about cellular-level pharmacodynamics. The methodologies and principles described herein provide a solid foundation for such investigations.

References

  • Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. (2018). Pharmaceutical Sciences. [Link]

  • Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods | Request PDF. (n.d.). ResearchGate. [Link]

  • Interaction of 12 b -lactams from penicillin and cephalosporin classes with Oat3. (n.d.). ResearchGate. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]

  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro. [Link]

  • Caco2 assay protocol. (n.d.). University of Washington. [Link]

  • Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination. (2017). Pharmacology & Therapeutics. [Link]

  • Role of MRP transporters in regulating antimicrobial drug inefficacy and oxidative stress-induced pathogenesis during HIV-1 and TB infections. (2015). Frontiers in Microbiology. [Link]

  • The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. (2015). Physiological Reviews. [Link]

  • Roles of Multidrug Resistance Protein 4 in Microbial Infections and Inflammatory Diseases. (2021). Frontiers in Pharmacology. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink. [Link]

  • Analysis of penicillin analogs using LC-MS. (n.d.). Shimadzu. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Determination and Confirmation of Penicillin G by LC-MS/MS. (n.d.). Food Safety and Inspection Service. [Link]

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2020). Antibiotics. [Link]

  • Flucloxacillin. (n.d.). Wikipedia. [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (2021). Microbiology and Molecular Biology Reviews. [Link]

  • Role of multidrug resistance associated proteins in drug development. (2012). Journal of Pharmaceutical Sciences. [Link]

  • Flucloxacillin, a New Isoxazolyl Penicillin, Compared with Oxacillin, Cloxacillin, and Dicloxacillin. (1970). British Medical Journal. [Link]

  • Organic Anion Transporters (OATs) and pharmaconutrition. (2023). Medications & Nutrition. [Link]

  • Flucloxacillin, a New Isoxazolyl Penicillin, Compared with Oxacillin, Cloxacillin, and Dicloxacillin. (1970). Semantic Scholar. [Link]

  • Organic anion transporters play an important role in the uptake of p-cresyl sulfate, a uremic toxin, in the kidney. (2011). Nephrology Dialysis Transplantation. [Link]

  • LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. (2015). Journal of Agricultural and Food Chemistry. [Link]

  • Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions. (2025). bioRxiv. [Link]

  • Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. (2026). Research Square. [Link]

  • A PEDAGOGICAL VIEW ABOUT THE DESIGN OF ISOXAZOLYL-PENICILLINS OF THE AMPC BETALACTAMASE RECEPTOR 1FCM USING THE DOCKING MOLECULA. (n.d.). Dialnet. [Link]

  • LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. (2025). ResearchGate. [Link]

  • Determination of Penicillins Residues in Livestock and Marine Products by LC/MS/MS. (n.d.). Zenodo. [Link]

  • Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. (2025). Nature Communications. [Link]

Sources

Safety Operating Guide

Laboratory Safety Guide: Handling Flucloxacillin(1-) and its Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Flucloxacillin(1-) (commonly handled as Flucloxacillin Sodium ) is a narrow-spectrum beta-lactam antibiotic. While its acute toxicity (LD50) is relatively low, its sensitization potential is extreme .

The primary risk is not toxicity, but immunological sensitization . Inhalation of nanogram quantities of dust can induce Type I (immediate, anaphylactic) or Type IV (delayed) hypersensitivity. Once sensitized, a researcher may suffer life-threatening anaphylaxis upon future exposure to any penicillin derivative.

The Golden Rule: Handle this substance as if it were a volatile radioactive isotope. Containment is the primary control; PPE is the secondary fail-safe.

The Hazard Mechanism: Why We Worry

To understand the safety protocol, you must understand the molecular behavior of the Beta-Lactam Ring .

Flucloxacillin is a "hapten." The molecule itself is too small to trigger an immune response directly.[1] However, the strained beta-lactam ring is electrophilic. Upon contact with biological tissue (skin, lungs), the ring opens and covalently binds to serum proteins (like albumin) via lysine residues.[2]

This forms a Hapten-Carrier Complex .[2] The immune system recognizes this "modified" protein as foreign, triggering the production of IgE antibodies. This is the mechanism of sensitization.

Visualization: The Haptenization Pathway

The following diagram illustrates the biological cascade that necessitates our strict PPE protocols.

Haptenization Fluclox Flucloxacillin (Beta-Lactam Ring) Complex Hapten-Carrier Complex Fluclox->Complex Ring Opening (Covalent Binding) Protein Body Protein (e.g., Serum Albumin) Protein->Complex Immune Immune System Recognition Complex->Immune Presented by APCs IgE IgE Antibody Production Immune->IgE B-Cell Activation Sensitization Permanent Sensitization IgE->Sensitization Mast Cell Priming

Figure 1: The mechanism of beta-lactam sensitization. The reactive ring binds to body proteins, creating an immunogenic complex.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. Cotton retains dust, turning your clothing into a walking contamination source.

ComponentSpecification (Minimum)Scientific Rationale
Respiratory N95 / FFP3 (for closed vials)PAPR (for open weighing)Beta-lactam dust is light and electrostatic. Surgical masks provide zero protection against aerosolized haptens. A Powered Air-Purifying Respirator (PAPR) is recommended for handling raw powder >1g.
Dermal (Hands) Double Nitrile Gloves (Min thickness: 0.11mm)Permeation & Visual Check: Wear a colored inner pair (e.g., blue) and a white outer pair. This allows immediate detection of tears. Change outer gloves every 30 minutes or immediately after splash.
Dermal (Body) Tyvek® Lab Coat/Sleeve Covers (Disposable, impervious)Cotton lab coats trap dust. Use disposable, non-woven polyethylene (Tyvek) sleeves or coats that are discarded as hazardous waste, preventing migration of dust to common areas.
Ocular Chemical Goggles (Indirect venting)Safety glasses leave gaps. Dust can settle on the eyelashes and dissolve into the tear film, entering the systemic circulation via the nasolacrimal duct.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to isolate the researcher from the substance entirely.

Phase 1: Preparation
  • Airflow Check: Verify Fume Hood face velocity is 0.3–0.5 m/s.

  • Static Elimination: Beta-lactam powders are highly static. Place an ionizing bar or anti-static gun inside the hood to prevent "flying powder" during weighing.

  • Surface Protection: Line the work surface with plastic-backed absorbent paper (absorbent side up) to capture any micro-spills.

Phase 2: Handling (Weighing & Solubilization)
  • Donning: Put on PPE in this order: Gown

    
     Mask/Respirator 
    
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves (over gown cuffs).
  • Transfer: Move the container into the hood. Do not open the container outside the hood.

  • Weighing:

    • Use a disposable spatula.

    • Weigh directly into a pre-tared vial with a septum cap if possible.

    • Technique: Never "tap" the spatula on the side of the vessel; this aerosolizes dust. Use a gentle rolling motion.

  • Solubilization: Add solvent (buffer/saline) immediately to the solid. Once in solution, the risk of airborne inhalation drops significantly, though splash risk remains.

Phase 3: Decontamination & Doffing
  • Wipe Down: While still in the hood, wipe the exterior of the closed vial with a bleach-soaked wipe (see Section 5).

  • Outer Glove Removal: Remove outer gloves inside the hood and discard them into the solid biohazard waste bin inside the hood.

  • Egress: Remove the sealed sample.

  • Final Wash: Wash hands with soap and water immediately after removing inner gloves. Do not use alcohol gels —they do not remove protein-bound haptens effectively; physical washing is superior.

Visualization: Operational Workflow

Workflow Start Start Prep Hood Check & Absorbent Lining Start->Prep Don Don PPE: Double Gloves, Tyvek, N95/PAPR Prep->Don Weigh Weighing (Static Control) *Inside Hood Only* Don->Weigh Solubilize Solubilize Solid (Reduces Dust Risk) Weigh->Solubilize Decon Wipe Vials (Bleach) Discard Outer Gloves Solubilize->Decon Exit Remove Inner PPE Wash Hands (Soap/Water) Decon->Exit

Figure 2: The "Zero-Exposure" workflow emphasizing containment and stepwise decontamination.

Deactivation and Disposal (The Chemistry of Safety)

Water is not enough. You must chemically break the beta-lactam ring to render the molecule immunologically inert.

The Deactivation Agent:

  • 0.5% - 1% Sodium Hypochlorite (Bleach) OR

  • 1M Sodium Hydroxide (NaOH) [3][4]

Mechanism: High pH (alkaline hydrolysis) or strong oxidation attacks the carbonyl carbon of the beta-lactam ring. This opens the ring, converting the reactive Flucloxacillin into Penicilloic Acid (or similar derivatives), which lacks the ability to bind to proteins and cause sensitization.

Spill Cleanup Protocol:

  • Cover spill with paper towels.

  • Gently pour 1% Bleach over the towels (from the outside in).

  • Allow 30 minutes contact time .

  • Dispose of waste as chemical hazardous waste (do not autoclave bleach—it creates chlorine gas).

Emergency Response: Anaphylaxis

If a researcher is exposed (inhalation or needlestick) and shows signs of reaction:

  • Immediate Symptoms: Hives, tightening of the throat, wheezing, hypotension.

  • Action:

    • Cease work immediately.

    • Administer Epinephrine (EpiPen) if available and protocol allows.

    • Call Emergency Services. State clearly: "Possible anaphylactic reaction to Beta-Lactam antibiotic."

    • Decontamination: Remove contaminated clothing carefully (cut it off if necessary) to avoid pulling it over the face.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • Health and Safety Executive (HSE). (2023). Asthma-causing substances: Antibiotics. COSHH Essentials. [Link]

  • PubChem. (2024). Flucloxacillin Sodium Compound Summary. National Library of Medicine. [Link]

  • World Health Organization (WHO). (2020). International Pharmacopoeia: Flucloxacillin Sodium. [Link]

  • FDA. (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. U.S. Food and Drug Administration. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flucloxacillin(1-)
Reactant of Route 2
Flucloxacillin(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.